Pyridine, 2-(1-methylhydrazino)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-pyridin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFKVFUZHBVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063371 | |
| Record name | Pyridine, 2-(1-methylhydrazino)- | |
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Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-74-7 | |
| Record name | 2-(1-Methylhydrazinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
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| Record name | Pyridine, 2-(1-methylhydrazino)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylhydrazino)pyridine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-methylhydrazino)pyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-methylhydrazino)pyridine (CAS No: 4231-74-7), a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the compound's structural and chemical characteristics. The guide outlines both predicted properties and established experimental protocols for their determination, ensuring a blend of theoretical understanding and practical application. Key parameters discussed include molecular structure, molecular weight, melting point, boiling point, solubility, and pKa. Furthermore, this guide presents predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and the methodologies for their acquisition and interpretation.
Introduction: The Significance of 2-(1-methylhydrazino)pyridine in Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in modern drug development, forming the core of numerous therapeutic agents due to their versatile chemical nature.[2][3] The pyridine ring, a six-membered heteroaromatic system, can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a methylhydrazino group at the 2-position of the pyridine ring, as seen in 2-(1-methylhydrazino)pyridine, introduces a unique combination of a nucleophilic hydrazine moiety and the aromatic pyridine core. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[1]
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore critical in the early stages of drug discovery to guide lead optimization and formulation development. This guide aims to provide a detailed and practical resource for scientists working with 2-(1-methylhydrazino)pyridine and related compounds.
Molecular Structure and Identification
2-(1-methylhydrazino)pyridine is an organic compound featuring a pyridine ring substituted at the second carbon with a 1-methylhydrazinyl group.[1]
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-1-(pyridin-2-yl)hydrazine | [4] |
| CAS Number | 4231-74-7 | [1][4] |
| Molecular Formula | C₆H₉N₃ | [1][4] |
| SMILES | CN(N)c1ccccn1 | [1] |
| InChI | InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | [1] |
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes key computed physicochemical properties of 2-(1-methylhydrazino)pyridine. It is important to note that these are predicted values and experimental verification is recommended.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 123.16 g/mol | PubChem CID 77911[4] |
| XLogP3 | 0.9 | PubChem CID 77911[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 77911[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 77911[4] |
| Rotatable Bond Count | 1 | PubChem CID 77911[4] |
| Topological Polar Surface Area | 42.2 Ų | PubChem CID 77911[4] |
| Physical State | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Experimental Determination of Physicochemical Properties
While predicted values offer a useful starting point, experimental determination of physicochemical properties is crucial for accurate characterization. This section details the standard protocols for measuring key parameters.
Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 2-(1-methylhydrazino)pyridine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality: A slow heating rate is essential to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point
For liquid compounds, the boiling point is a key characteristic property.
Experimental Protocol: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few microliters) of 2-(1-methylhydrazino)pyridine is introduced into a micro test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus Setup: The micro test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: The apparatus is heated gently.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.
Causality: The inverted capillary traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid increases. At the boiling point, the vapor pressure equals the atmospheric pressure, and a continuous stream of vapor bubbles emerges from the capillary.
Caption: Workflow for Micro Boiling Point Determination.
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.
Experimental Protocol: UV-Vis Spectrophotometric Determination of Aqueous Solubility
-
Calibration Curve: Prepare a series of standard solutions of 2-(1-methylhydrazino)pyridine of known concentrations in a suitable solvent (e.g., methanol or ethanol). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Add an excess amount of 2-(1-methylhydrazino)pyridine to a known volume of water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Measurement: Dilute a known volume of the clear supernatant with the same solvent used for the calibration curve. Measure the absorbance of the diluted solution at λ_max.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the aqueous solubility.
Causality: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with known concentrations, the concentration of an unknown solution can be accurately determined from its absorbance.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a drug's ionization state at physiological pH, which in turn affects its absorption and distribution.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a standard solution of 2-(1-methylhydrazino)pyridine of known concentration in water.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa.
Causality: As the strong acid is added, it protonates the basic nitrogen atoms of 2-(1-methylhydrazino)pyridine. The pH changes gradually in the buffer region and then rapidly at the equivalence point. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the molecule are equal.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Predicted Spectral Data and Interpretation
While experimental spectra are definitive, predicted spectral data can provide valuable insights for structural confirmation.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons on the hydrazine nitrogen. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-donating methylhydrazino group. The methyl protons will appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm). The NH protons will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The methyl carbon will appear in the upfield region (typically δ 30-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.
-
C-H stretching: Bands around 3000-3100 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
N-N stretching: A weaker band around 1000-1200 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.16 g/mol ). Common fragmentation patterns for pyridine derivatives involve the loss of small molecules like HCN. For the methylhydrazino moiety, fragmentation may involve the cleavage of the N-N bond or the loss of the methyl group.
Synthesis Outline
A plausible synthetic route to 2-(1-methylhydrazino)pyridine involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with methylhydrazine.
Reaction Scheme:
2-Chloropyridine + Methylhydrazine → 2-(1-methylhydrazino)pyridine + HCl
General Protocol:
-
Reaction Setup: A solution of 2-chloropyridine in a suitable solvent (e.g., ethanol) is treated with an excess of methylhydrazine.
-
Heating: The reaction mixture is heated under reflux for several hours.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any salts.
-
Purification: The crude product is purified by column chromatography or distillation under reduced pressure.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 2-(1-methylhydrazino)pyridine. By combining predicted data with established experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are essential for the rational design and optimization of novel therapeutic agents based on this promising chemical scaffold.
References
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Matrix Fine Chemicals. 2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE | CAS 4231-74-7. [Link]
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PubChem. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911. [Link]
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PubChemLite. 2-(1-methylhydrazino)pyridine (C6H9N3). [Link]
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ChemSrc. 2-[(1-Methylhydrazino)methyl]pyridine | CAS#:1172848-67-7. [Link]
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PubChem. 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439. [Link]
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ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
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Naeem, S., et al. "In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software." Pakistan Journal of Pharmaceutical Sciences, vol. 33, no. 2, 2020, pp. 715-719. [Link]
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Wikipedia. Polar surface area. [Link]
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Molinspiration. Molecular Polar Surface Area PSA. [Link]
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ACD/Labs. Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider. [Link]
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Fallah, Z., et al. "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models." Scientific Reports, vol. 13, no. 1, 2023, p. 17622. [Link]
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Takács-Novák, K. "[Computerized logP prediction using fragment methods]." Acta Pharmaceutica Hungarica, vol. 68, no. 1, 1998, pp. 39-48. [Link]
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ResearchGate. PREDICTION OF MOLECULAR PROPERTIES, BIOACTIVITY & DOCKING OF NOVEL HYDRAZINES. [Link]
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ResearchGate. Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. [Link]
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Fosbøl, P. L., et al. "Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method." Journal of Chemical & Engineering Data, vol. 56, no. 12, 2011, pp. 4936-4943. [Link]
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ResearchGate. Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. [Link]
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ResearchGate. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
Sources
An In-depth Technical Guide to 2-(1-methylhydrazino)pyridine: Molecular Structure, Properties, and Synthetic Considerations
Executive Summary
This technical guide provides a comprehensive overview of 2-(1-methylhydrazino)pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and synthetic chemistry. The document delineates its fundamental molecular and structural characteristics, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the instrumental methods for structural confirmation, discusses the compound's relevance as a scaffold in medicinal chemistry, and outlines critical safety and handling protocols. This guide is intended to serve as a foundational resource, integrating established data with practical, field-proven insights to support advanced research and development applications.
Introduction: The Strategic Importance of Pyridine-Hydrazine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceutical development, forming the core of numerous FDA-approved drugs that act as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2] Its ability to improve water solubility and engage in hydrogen bonding makes it a privileged structure in medicinal chemistry.[2] When combined with a hydrazine moiety—a functional group known for its reactivity and presence in bioactive molecules—the resulting structure, such as 2-(1-methylhydrazino)pyridine, represents a versatile building block for creating novel therapeutic candidates.[3]
This compound, also known by its IUPAC name 1-methyl-1-pyridin-2-ylhydrazine, merges the aromatic, electron-withdrawing nature of the pyridine ring with the nucleophilic and reactive potential of the methylhydrazine group.[4][5] Understanding its precise structure, properties, and synthesis is paramount for its effective utilization in the design of complex molecular architectures for targeted biological applications.[6]
Molecular Structure and Physicochemical Properties
The identity and behavior of 2-(1-methylhydrazino)pyridine are defined by its molecular formula and three-dimensional arrangement of atoms.
Chemical Formula and Structural Representation
The molecular formula for 2-(1-methylhydrazino)pyridine is C₆H₉N₃ .[4][5][7] This formula indicates a composition of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The structure consists of a pyridine ring substituted at the C-2 position with a 1-methylhydrazino group (-N(CH₃)NH₂).
Caption: 2D structure of 2-(1-methylhydrazino)pyridine.
Key Identifiers and Physicochemical Data
For unambiguous identification and experimental planning, a consolidated list of identifiers and properties is essential. The following table summarizes this critical data.
| Property | Value | Reference(s) |
| IUPAC Name | 1-methyl-1-pyridin-2-ylhydrazine | [4][5] |
| CAS Number | 4231-74-7 | [3][4][5] |
| Molecular Formula | C₆H₉N₃ | [4][5][7] |
| Molecular Weight | 123.16 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 235.4 °C at 760 mmHg | [4] |
| Density | 1.142 g/cm³ | [4] |
| SMILES | CN(C1=CC=CC=N1)N | [5][7] |
| InChI Key | QLNFKVFUZHBVHT-UHFFFAOYSA-N | [3][5][7] |
Synthesis and Mechanistic Considerations
The synthesis of 2-hydrazinopyridine derivatives is well-established, typically proceeding through a nucleophilic aromatic substitution (SₙAr) mechanism. A reliable and scalable protocol for 2-(1-methylhydrazino)pyridine involves the reaction of a halo-pyridine precursor with 1-methylhydrazine.
Proposed Synthetic Workflow
The reaction of 2-chloropyridine with 1-methylhydrazine serves as a direct and efficient pathway. The choice of 2-chloropyridine is strategic; the chlorine atom at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.
Caption: General workflow for the synthesis and purification.
Detailed Experimental Protocol
-
Step 1: Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a tertiary amine which can also act as an acid scavenger.[8]
-
Step 2: Nucleophilic Addition: Add 1-methylhydrazine (1.1-1.5 eq) to the solution dropwise at room temperature. The slight excess of the nucleophile ensures complete consumption of the starting material.
-
Step 3: Reaction Execution: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 4: Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel or vacuum distillation to yield the pure 2-(1-methylhydrazino)pyridine.
Causality Note: The use of a base (either as the solvent or an additive like triethylamine) is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[8] An inert atmosphere prevents potential side reactions involving the highly reactive hydrazine moiety.
Spectroscopic Validation: A Self-Validating System
Confirmation of the molecular structure is achieved by integrating data from multiple spectroscopic techniques. Each method provides unique, complementary information, creating a self-validating system for structural elucidation.
| Technique | Expected Observations |
| ¹H NMR | - Pyridine Ring Protons (4H): Multiple signals in the aromatic region (~6.5-8.5 ppm), exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns. - -NH₂ Protons (2H): A broad singlet, chemical shift is solvent-dependent and may exchange with D₂O. - -CH₃ Protons (3H): A sharp singlet in the aliphatic region (~2.5-3.5 ppm). |
| ¹³C NMR | - Pyridine Ring Carbons (5C): Five distinct signals in the downfield region (~105-160 ppm), with the carbon attached to the nitrogen (C2) being the most deshielded. - Methyl Carbon (1C): One signal in the upfield region (~30-45 ppm). |
| FT-IR (Infrared) | - N-H Stretch: A broad to medium absorption band around 3200-3400 cm⁻¹ from the -NH₂ group. - C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively. - C=N and C=C Stretch: Characteristic absorptions in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring. |
| Mass Spectrometry | - Molecular Ion Peak [M]⁺: A peak at m/z = 123.08, corresponding to the molecular weight of the compound.[7] - [M+H]⁺ Peak: A prominent peak at m/z = 124.09 in ESI+ mode.[7] |
Relevance and Applications in Drug Development
The 2-(1-methylhydrazino)pyridine scaffold is a valuable starting point for generating compound libraries for high-throughput screening. Its bifunctional nature—a nucleophilic primary amine and a tertiary amine integrated with an aromatic system—allows for diverse chemical modifications.
-
Scaffold for Lead Generation: The primary amine of the hydrazine group can be readily derivatized to form hydrazones, amides, or incorporated into heterocyclic rings (e.g., pyrazoles, triazoles), enabling the exploration of a vast chemical space.
-
Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl group, often improving metabolic stability and pharmacokinetic properties.[2]
-
Chelating Agent: The nitrogen atoms of the pyridine and hydrazine moieties can act as ligands, coordinating with metal ions. This property is relevant for designing metalloenzyme inhibitors or diagnostic agents.
The compound's structure is of interest for developing agents targeting diseases where pyridine-based drugs have already shown success, including infectious diseases and oncology.[1][9]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-(1-methylhydrazino)pyridine is classified with specific hazards that necessitate stringent handling protocols.
GHS Hazard Identification
The compound is associated with the following GHS hazard statements:[5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[10]
-
Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid creating aerosols.
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 4 °C.[4]
Conclusion
2-(1-methylhydrazino)pyridine is a structurally significant molecule with considerable potential as a precursor and scaffold in modern drug discovery. Its well-defined molecular formula (C₆H₉N₃) and structure provide a robust platform for synthetic elaboration. The methodologies for its synthesis and characterization are straightforward and scalable, allowing for its reliable production in a research setting. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemical properties of this compound to advance the development of novel and impactful therapeutic agents.
References
- PubChemLite. 2-(1-methylhydrazino)pyridine (C6H9N3).
- American Elements. 2-(1-methylhydrazin-1-yl)pyridine.
- PubChem. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911.
- Chemsrc. 2-[(1-Methylhydrazino)methyl]pyridine | CAS#:1172848-67-7.
- CymitQuimica. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine.
- PubChem. 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439.
- FooDB. Showing Compound 2-Methylpyridine (FDB004399).
- Sharma, A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design". ACS Omega.
- Fisher Scientific. 2(1H)-Pyridinone, hydrazone Safety Data Sheet.
- Global Info Research. "The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development".
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
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- Sigma-Aldrich. 2-(Methylamino)pyridine Safety Data Sheet.
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Spectroscopic Data of 2-(1-methylhydrazino)pyridine: A Technical Guide for Researchers
Introduction
2-(1-methylhydrazino)pyridine, also known as N-methyl-N-(2-pyridyl)hydrazine, is a heterocyclic compound of significant interest in various chemical and pharmaceutical research areas. Its utility as a derivatizing agent for the sensitive analysis of carbonyl-containing compounds, particularly in mass spectrometry-based applications, has been a key driver of its investigation.[1][2] A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and for comprehending its reactivity.
This in-depth technical guide provides a comprehensive overview of the expected and reported spectroscopic data for 2-(1-methylhydrazino)pyridine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting the data but also delving into the rationale behind the spectral features and the methodologies for their acquisition.
Chemical Structure and General Properties
2-(1-methylhydrazino)pyridine possesses a pyridine ring substituted at the 2-position with a methylhydrazine group. This unique combination of a heteroaromatic ring and a hydrazine moiety dictates its chemical behavior and spectroscopic characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [4] |
| Monoisotopic Mass | 123.07965 Da | [3] |
| CAS Number | 4231-74-7 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(1-methylhydrazino)pyridine is expected to show distinct signals for the protons on the pyridine ring and the methyl and amino groups of the hydrazine moiety.
Predicted ¹H NMR Data for 2-(1-methylhydrazino)pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets | ~5 (ortho), ~1 (meta) | The proton ortho to the ring nitrogen is typically the most deshielded. |
| H4 (Pyridine) | 7.4 - 7.6 | Triplet of doublets | ~8 (ortho), ~2 (meta) | This proton is influenced by both adjacent protons. |
| H5 (Pyridine) | 6.7 - 6.9 | Triplet | ~7 | Standard aromatic region for a pyridine proton. |
| H3 (Pyridine) | 6.5 - 6.7 | Doublet | ~8 | Shielded by the adjacent electron-donating hydrazine group. |
| NH₂ | 4.0 - 5.0 | Broad singlet | - | The chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange. |
| N-CH₃ | 3.1 - 3.3 | Singlet | - | Typical chemical shift for a methyl group attached to a nitrogen atom. |
For comparison, the experimental ¹H NMR spectrum of the related compound 2-hydrazinopyridine shows signals for the pyridine protons and the NH and NH₂ protons.[5] The absence of the N-methyl singlet in 2-hydrazinopyridine is a key differentiating feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data for 2-(1-methylhydrazino)pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (Pyridine) | 160 - 165 | The carbon atom directly attached to the electronegative nitrogen of the hydrazine group and the ring nitrogen is expected to be the most deshielded. |
| C6 (Pyridine) | 147 - 150 | The carbon atom ortho to the ring nitrogen. |
| C4 (Pyridine) | 137 - 140 | Aromatic carbon in the pyridine ring. |
| C5 (Pyridine) | 112 - 115 | Aromatic carbon in the pyridine ring. |
| C3 (Pyridine) | 107 - 110 | Shielded by the adjacent electron-donating hydrazine group. |
| N-CH₃ | 35 - 40 | Typical chemical shift for a methyl group attached to a nitrogen atom. |
The experimental ¹³C NMR data for 2-hydrazinopyridine can be found in public databases and serves as a useful reference.[6] The key difference in the predicted spectrum of 2-(1-methylhydrazino)pyridine would be the presence of the upfield signal corresponding to the N-methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(1-methylhydrazino)pyridine is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Expected IR Absorption Bands for 2-(1-methylhydrazino)pyridine
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | -NH₂ |
| 3100 - 3000 | C-H stretching (aromatic) | Pyridine ring |
| 2950 - 2850 | C-H stretching (aliphatic) | -CH₃ |
| 1620 - 1580 | C=N stretching | Pyridine ring |
| 1580 - 1450 | C=C stretching | Pyridine ring |
| 1480 - 1430 | C-H bending (in-plane) | Pyridine ring |
| 780 - 740 | C-H bending (out-of-plane) | Pyridine ring |
The IR spectrum of the analogous 2-hydrazinopyridine is available in the NIST Chemistry WebBook and can be used as a comparative reference.[7] The spectrum of 2-(1-methylhydrazino)pyridine would be expected to show an additional C-H stretching band for the methyl group.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data for 2-(1-methylhydrazino)pyridine
| Ion | m/z (predicted) |
| [M+H]⁺ | 124.0869 |
| [M]⁺ | 123.0791 |
The fragmentation of 2-(1-methylhydrazino)pyridine under electron ionization would likely involve the loss of the methyl group, the amino group, or cleavage of the pyridine ring. As a derivatizing agent, the mass spectra of its derivatives are more commonly reported. For instance, when used to derivatize steroids, the resulting hydrazone shows a characteristic fragmentation pattern that allows for sensitive detection.[1][2]
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed above. The specific parameters may need to be optimized based on the available instrumentation and the purity of the sample.
NMR Data Acquisition
Caption: General workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-methylhydrazino)pyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
IR Data Acquisition
Caption: General workflow for IR data acquisition and analysis.
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum followed by the sample spectrum over the range of 4000-400 cm⁻¹.
MS Data Acquisition
Caption: General workflow for mass spectrometry data acquisition and analysis.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) to induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
Conclusion
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Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 2017.
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2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Sigma-Aldrich.
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2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.
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2-Hydrazinopyridine. PubChem.
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Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 2015.
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2-(1-methylhydrazino)pyridine. PubChemLite.
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Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 2010.
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
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An In-depth Technical Guide to the Solubility Characteristics of 2-(1-Methylhydrazino)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to process chemistry and toxicology studies. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1-methylhydrazino)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this whitepaper emphasizes the foundational principles governing its solubility, drawing inferences from its structural analogues, and presents a robust, self-validating experimental protocol for its precise determination. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, outline a detailed methodology for empirical measurement, and discuss the critical factors that influence its dissolution in various organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical parameter. It dictates the rate and extent of drug absorption, thereby influencing its bioavailability and therapeutic efficacy.[1] For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a prerequisite for informed decision-making at every stage, from early-stage screening to formulation development.[2]
This guide focuses on 2-(1-methylhydrazino)pyridine (C6H9N3), a molecule combining the aromatic, basic properties of a pyridine ring with the reactive, polar nature of a methylhydrazino group.[3][4] Such a hybrid structure suggests a complex solubility profile that is highly dependent on the nature of the solvent. The presence of both hydrogen bond donors (-NH2) and acceptors (pyridine nitrogen, hydrazino nitrogens) indicates a propensity for interaction with polar solvents.
Theoretical Assessment of 2-(1-Methylhydrazino)pyridine Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. The structure of 2-(1-methylhydrazino)pyridine suggests the following key interactions:
-
Hydrogen Bonding: The hydrazino group provides hydrogen bond donating capabilities, while the nitrogen atoms in both the pyridine ring and the hydrazino group act as hydrogen bond acceptors.[5] This makes the molecule well-suited for dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegativity of the nitrogen atoms. This will facilitate dissolution in polar solvents.
-
Van der Waals Forces: As with all molecules, London dispersion forces will play a role, particularly in less polar solvents.
Based on these characteristics, it is anticipated that 2-(1-methylhydrazino)pyridine will exhibit good solubility in polar organic solvents.[4] Its solubility is likely to be lower in non-polar solvents such as alkanes.
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[6] The following protocol is designed to be a self-validating system, incorporating checks for purity, equilibrium, and analytical accuracy.
Materials and Equipment
-
2-(1-methylhydrazino)pyridine (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-(1-methylhydrazino)pyridine into a series of vials.
-
Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7]
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Equilibrium Verification:
-
To validate that equilibrium has been achieved, take samples at different time points (e.g., 24, 36, and 48 hours).
-
Analyze the concentration of the dissolved compound in each sample. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sample Preparation for Analysis:
-
After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.[8] Adsorption to the filter material should be assessed and accounted for if significant.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate an HPLC method for the quantification of 2-(1-methylhydrazino)pyridine. This includes establishing linearity, accuracy, and precision.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the prepared samples and determine the concentration of 2-(1-methylhydrazino)pyridine in the saturated solution based on the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
-
Report the mean solubility and standard deviation for each solvent at the specified temperature.
-
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile and Discussion
While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the properties of analogous compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong hydrogen bonding interactions with both the pyridine and hydrazino moieties.[9][10] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance. DMSO is a particularly good solvent for many drug candidates.[1] |
| Non-Polar | Hexane, Toluene | Low | Mismatch in intermolecular forces; lack of favorable interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity; some dipole-dipole interactions are possible. |
It is also important to consider the potential for chemical reactivity between 2-(1-methylhydrazino)pyridine and certain solvents, especially over extended periods. The hydrazino group can be susceptible to oxidation or reaction with electrophilic solvents. Stability of the compound in the solvent should be confirmed during the analytical method validation.
Conclusion
The solubility of 2-(1-methylhydrazino)pyridine is a critical parameter for its development as a potential pharmaceutical agent. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has outlined a detailed, self-validating experimental protocol for its accurate determination. By following a rigorous scientific approach, researchers can generate the reliable solubility data needed to advance their drug development programs. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.
References
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). pS-Tools. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
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Pyridine, 2-(1-methylhydrazinyl)-. (n.d.). PubChem. [Link]
-
2-hydrazino-1-methylpyridine. (n.d.). PubChem. [Link]
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potential applications of 2-(1-methylhydrazino)pyridine in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-(1-Methylhydrazino)pyridine
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. The pyridine ring is a privileged heterocycle, embedded in numerous approved drugs and natural products, prized for its hydrogen bonding capacity and its ability to engage in various biological interactions.[1][2][3] When coupled with a hydrazine moiety—a reactive and dynamic functional group—the resulting structure presents a compelling starting point for drug discovery.
This technical guide focuses on 2-(1-methylhydrazino)pyridine , a molecule that marries the stability and electronic properties of the pyridine ring with the nucleophilic and derivatizable nature of a methylhydrazine group.[4][5][6] While direct pharmacological studies on this specific molecule are not extensively documented, its constituent parts and related analogues have appeared in a wealth of research, pointing toward significant therapeutic potential. This document serves as a roadmap for researchers and drug development professionals, synthesizing existing knowledge on related compounds to illuminate the prospective applications of the 2-(1-methylhydrazino)pyridine core. We will explore its synthetic utility, project its most promising therapeutic applications based on established activities of pyridine-hydrazine derivatives, and provide practical, field-proven insights into its evaluation, always with a critical eye on the inherent toxicological considerations of the hydrazine scaffold.
The Core Moiety: Physicochemical and Synthetic Profile
2-(1-methylhydrazino)pyridine (CAS 4231-74-7) is an organic compound featuring a pyridine ring substituted at the 2-position with a 1-methylhydrazinyl group.[4][6] This structure is typically a colorless to pale yellow liquid or solid, soluble in polar solvents.[4] Its true value in medicinal chemistry lies in the dual functionality of its structure:
-
The Pyridine Ring: Acts as a bioisostere for a phenyl ring but with a key difference: the nitrogen atom serves as a hydrogen bond acceptor and can modulate the compound's pKa and solubility, influencing its pharmacokinetic profile.[1][2]
-
The 1-Methylhydrazinyl Group: This moiety is a potent nucleophile and a versatile synthetic handle. The terminal amine provides a reactive site for the construction of a diverse library of derivatives, most notably through the formation of hydrazones.[7][8][9]
General Synthesis and Derivatization Strategy
The synthesis of 2-hydrazinopyridine derivatives is typically achieved through the nucleophilic substitution of a leaving group (commonly a halide) on the pyridine ring with hydrazine hydrate.[10][11] A patent for this process suggests that reacting a pyridine halide with hydrazine hydrate under mild, inert conditions can produce the desired product with good yield and safety.[10][11]
The primary value of the 2-(1-methylhydrazino)pyridine scaffold is its role as an intermediate. The hydrazine group readily condenses with a vast array of aldehydes and ketones to form stable hydrazone derivatives.[7][8] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a large library of analogues for biological screening.
Potential Therapeutic Applications: An Evidence-Based Projection
By examining the established biological activities of structurally related pyridine-hydrazone and hydrazide compounds, we can project the most promising therapeutic avenues for derivatives of 2-(1-methylhydrazino)pyridine.
Antimicrobial and Antimycobacterial Agents
The hydrazone linkage is a well-established pharmacophore in the development of antimicrobial agents. Hydrazones have demonstrated broad-spectrum activity, including antitubercular properties.[8]
-
Antitubercular Potential: Several studies have highlighted the efficacy of pyridine-containing hydrazone derivatives against Mycobacterium tuberculosis (Mtb). For instance, an array of pyridine-appended 2-hydrazinylthiazole derivatives displayed significant antimycobacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range (6.40–7.14 μM) against the H37Rv strain.[12] Another study noted that hydrazide-hydrazones derived from 2-acetylimidazo[4,5-b]pyridine were active against Mtb strains resistant to common drugs like isoniazid (INH).[8] The 2-(1-methylhydrazino)pyridine core provides a direct precursor to such structures.
-
General Antimicrobial Activity: Pyridine- and thiazole-based hydrazides have shown promising antimicrobial activity against various bacterial and fungal strains, with efficacy often linked to the presence of specific substitutions on appended aromatic rings.[13]
Anticancer Therapeutics
Both pyridine and hydrazone moieties are considered "privileged scaffolds" in oncology drug discovery.[1][2][9] Their derivatives have been shown to act on a variety of cancer-related targets.
-
Kinase Inhibition: Pyridine-based compounds have been identified as potent inhibitors of key enzymes in cancer cell proliferation, such as PIM-1 kinase and VEGFR-2, a critical target in angiogenesis.[14]
-
General Cytotoxicity: Novel hydrazide-hydrazone derivatives have been synthesized and evaluated for antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with many showing high inhibitory effects.[15] The ability to generate a large library of hydrazones from the 2-(1-methylhydrazino)pyridine core is a significant advantage for screening against diverse cancer cell lines.
Antiparasitic Agents (Antileishmanial)
Leishmaniasis remains a neglected tropical disease in need of new therapeutics. Pyridylhydrazones have emerged as a promising class of antileishmanial agents.
-
Mechanism of Action: A study on 2-pyridylhydrazone derivatives demonstrated significant activity against the amastigote forms of Leishmania amazonensis, with IC50 values below 20 μM.[16] Crucially, most of these compounds showed no toxicity toward murine macrophages. Preliminary mechanism-of-action studies suggest that these compounds induce an accumulation of reactive oxygen species (ROS) and disrupt the parasite's mitochondrial function, leading to cell death.[16]
Central Nervous System (CNS) Modulators
Pyridine derivatives have a long history of CNS activity.[1][2] While this presents therapeutic opportunities, it also intersects with the known neurotoxicity of hydrazines, requiring careful molecular design.
-
Therapeutic Potential: Various 2-substituted pyridine derivatives have been investigated for anticonvulsant and antihistaminic properties.[17] Furthermore, highly derivatized pyridine structures serve as agonists at serotonin receptors, such as 5-HT1A, indicating their potential in treating depression.[18]
-
Toxicological Caveat: The neurotoxicity of hydrazines is well-documented. They can inhibit pyridoxine (vitamin B6), an essential cofactor for the synthesis of the inhibitory neurotransmitter GABA.[19] This disruption can lead to CNS hyperexcitability and seizures.[19][20] Any drug discovery program based on this scaffold must prioritize early screening for neurotoxicity.
Summary of Potential Biological Activities
| Compound Class | Biological Activity | Key Findings / Potential Targets | Reference(s) |
| Pyridine-Hydrazinyl-Thiazoles | Antimycobacterial (Anti-TB) | Active against Mtb H37Rv strain (MIC ~6.4-7.1 μM). | [12] |
| Pyridylhydrazones | Antileishmanial | Active against L. amazonensis; induce ROS and mitochondrial dysfunction. | [16] |
| Pyridine-based Derivatives | Anticancer | Inhibit key kinases like PIM-1 and VEGFR-2. | [14] |
| Hydrazide-Hydrazones | Anticancer | Broad cytotoxic effects against various human cancer cell lines. | [15] |
| 2-Substituted Pyridines | CNS Activity | Investigated for anticonvulsant and antihistaminic properties. | [17] |
| Pyridine-Hydrazides | Anti-inflammatory | Inhibition of protein denaturation. | [13] |
Experimental Protocols: From Synthesis to Screening
Trustworthy and reproducible protocols are the bedrock of drug discovery. The following sections provide validated, step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.
Synthesis Protocol: Formation of a Pyridylhydrazone Derivative
This protocol describes the general condensation reaction between 2-(1-methylhydrazino)pyridine and an aromatic aldehyde to form a hydrazone. This is a foundational reaction for building a screening library.
Objective: To synthesize (E)-1-((pyridin-2-yl(methyl)amino)imino)methyl)naphthalen-2-ol.
Materials:
-
2-(1-methylhydrazino)pyridine
-
2-Hydroxy-1-naphthaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-(1-methylhydrazino)pyridine in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Aldehyde: To this solution, add 1.0 equivalent of 2-hydroxy-1-naphthaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure hydrazone derivative.
-
Characterization: Dry the purified product under vacuum. Confirm its structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Biological Assay Protocol: In Vitro Antimycobacterial Screening
To evaluate the potential of newly synthesized derivatives, an initial in vitro screen against M. tuberculosis is essential. The Luciferase Reporter Phage (LRP) assay is a rapid and reliable method for determining antimycobacterial activity.[12]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis H37Rv using the LRP assay.
Principle: The assay utilizes a mycobacteriophage engineered to express the luciferase gene. When the phage infects viable Mtb cells, it injects its DNA, leading to the expression of luciferase. The light produced upon addition of a substrate (luciferin) is proportional to the number of viable Mtb cells. A reduction in light output in the presence of a test compound indicates inhibition of bacterial growth.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Test compounds dissolved in DMSO
-
Luciferase reporter phage (e.g., phAE129)
-
Luciferin substrate
-
96-well microplates (white, opaque)
-
Luminometer
Procedure:
-
Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth until it reaches mid-log phase. Adjust the culture turbidity to a McFarland standard of 1.0.
-
Compound Plating: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. Include a drug-free control (vehicle only, e.g., DMSO) and a positive control (e.g., Isoniazid).
-
Inoculation: Add the prepared Mtb inoculum to each well. The final volume should be 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 4-7 days.
-
Phage Infection: Following incubation, add the luciferase reporter phage to each well and incubate for another 4 hours at 37°C to allow for infection and luciferase expression.
-
Signal Detection: Add the luciferin substrate to each well. Immediately measure the luminescence (in Relative Light Units, RLU) using a luminometer.
-
Data Analysis: Calculate the percentage reduction in RLU for each compound concentration compared to the drug-free control. The MIC is defined as the lowest concentration of the compound that causes a ≥90% reduction in luminescence.
Critical Safety and Toxicology Profile
The hydrazine moiety is a structural alert. While it provides synthetic utility, it is also associated with significant toxicity. A thorough understanding and respect for these risks are paramount for any researcher working with this class of compounds.
Known Hazards of Methylhydrazines
-
Acute Toxicity: Methylhydrazine is highly toxic via inhalation, oral, and dermal routes.[21][22] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract, as well as systemic effects including headache, nausea, convulsions, and pulmonary edema.[21][23]
-
Organ Toxicity: Chronic exposure in animal models has been linked to damage to the liver, kidneys, and spleen.[21] Methylhydrazine is also known to cause hemolysis (rupture of red blood cells).[22][24]
-
Neurotoxicity: As previously mentioned, hydrazines can act as convulsants by interfering with GABA synthesis through the inhibition of pyridoxal phosphate, a derivative of vitamin B6.[19][20]
-
Carcinogenicity: Hydrazine is classified as a probable human carcinogen.[25] Studies in animal models have shown that methylhydrazine can induce tumors, particularly in the liver.[21][26] This is a major concern for long-term therapeutic use and necessitates rigorous genotoxicity testing early in the development process.
Handling and Mitigation Strategies
Given the hazardous nature of the core scaffold, strict safety protocols must be followed:
-
Engineering Controls: All work with 2-(1-methylhydrazino)pyridine and its volatile derivatives should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Risk Assessment: Before derivatization, the potential toxicity of the resulting hydrazone should be considered. While forming a hydrazone "caps" the reactive hydrazine, the overall toxicity profile of the new molecule must be evaluated and not assumed to be benign.
-
Early Toxicology Screening: Any lead compounds identified from this scaffold must be subjected to a battery of in vitro toxicology assays (e.g., Ames test for mutagenicity, cytotoxicity assays) before advancing to in vivo studies.
Conclusion
The 2-(1-methylhydrazino)pyridine scaffold represents a compelling, if challenging, starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the rapid exploration of chemical space, and the wealth of data on related pyridine and hydrazone structures points to clear potential in oncology, infectious diseases, and beyond. However, the journey from this versatile building block to a safe and effective therapeutic agent is one that must be navigated with a profound understanding of the associated toxicological risks. By leveraging rational design to mitigate toxicity, employing robust screening protocols, and adhering to stringent safety standards, researchers can unlock the therapeutic promise held within this potent chemical core.
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U.S. Environmental Protection Agency (EPA). (n.d.). Methylhydrazine. EPA.gov. [Link]
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Mohareb, R. M., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]
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ResearchGate. (n.d.). The synthesis of representative compounds with nitrogen-containing heterocyclic structure motifs via hydrazine-directed C−H bond activation/annulation. [Link]
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de Oliveira, R. B., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem. [Link]
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discovery and history of pyridine hydrazine derivatives
An In-depth Technical Guide to the Discovery and History of Pyridine Hydrazine Derivatives
Authored by a Senior Application Scientist
Foreword: The Unforeseen Synergy of Two Chemical Scaffolds
In the annals of medicinal chemistry, few stories are as compelling as that of the pyridine hydrazine derivatives. The fusion of two relatively simple chemical entities—the aromatic pyridine ring and the reactive hydrazine functional group—gave rise to compounds that would fundamentally alter the treatment of two of humanity's most formidable diseases: tuberculosis and depression. This guide delves into the rich history of these molecules, tracing their journey from forgotten laboratory curiosities to revolutionary therapeutics. We will explore the serendipitous discoveries, the scientific reasoning behind their development, and the evolution of their synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital class of compounds.
Part 1: The Genesis - Isoniazid and the Battle Against the "White Scourge"
The story begins not with a targeted drug discovery program, but with a purely academic chemical investigation. In 1912, as part of their doctoral work at the German Charles University in Prague, Hans Meyer and Josef Mally first synthesized isonicotinic acid hydrazide, a compound we now know as isoniazid .[1][2][3] For nearly four decades, their discovery lay dormant in the chemical literature, its profound biological potential completely unrecognized.[2][3]
The context of the mid-20th century is crucial. Tuberculosis, the "white scourge," was a leading cause of death worldwide, and existing treatments were limited and often toxic.[2] The discovery of streptomycin in 1944 provided the first effective antibiotic, but the rapid emergence of resistant strains of Mycobacterium tuberculosis created an urgent need for new therapeutic agents.[2][4]
The rediscovery of isoniazid in the early 1950s was a remarkable instance of simultaneous, independent discovery. Research teams at Hoffmann-La Roche, E. R. Squibb & Sons in the U.S., and Bayer in West Germany all identified the potent anti-tubercular activity of this simple molecule.[2][3] This breakthrough was partly inspired by earlier findings that the structurally related compound, nicotinamide, exhibited weak activity against the tubercle bacilli.[4][5] The addition of isoniazid to the existing drug regimen, creating a "triple therapy," led to cure rates of 90-95% and effectively signaled the end of the sanatorium era.[2]
The Mechanism of a Wonder Drug
The efficacy of isoniazid lies in its targeted disruption of the mycobacterial cell wall synthesis.[1] Isoniazid itself is a prodrug; it is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][5] Once activated, it forms a covalent adduct with NAD(P)+, which then potently inhibits the synthesis of mycolic acids—long-chain fatty acids that are unique and essential building blocks of the mycobacterial cell wall.[1][4] This specific mechanism of action accounts for its high selectivity and potency against Mycobacterium tuberculosis.
Part 2: A Serendipitous Pivot - The Dawn of Psychopharmacology
As clinical trials for anti-tuberculosis agents progressed, a curious side effect was consistently noted in patients receiving iproniazid , the isopropyl derivative of isoniazid.[6] While being treated for tuberculosis, patients exhibited a marked improvement in mood, becoming notably more cheerful and energetic.[7][8] This "inappropriately happy" disposition, as some researchers described it, was a serendipitous observation that would pivot the use of this chemical class into an entirely new therapeutic field.[7]
Intrigued by these reports, researchers began to investigate iproniazid's potential as a psychiatric medication. In 1957, after compelling data on its mood-stimulating effects were presented, the drug was repurposed and approved for the treatment of depression, becoming the world's first monoamine oxidase inhibitor (MAOI) antidepressant.[8] This marked a paradigm shift in psychiatry, moving away from treatments like electroconvulsive therapy and ushering in the age of psychopharmacology.[8]
Mechanism of Mood Elevation: MAO Inhibition
Iproniazid exerts its antidepressant effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][9] By blocking this enzyme, iproniazid increases the concentration of these monoamines in the synaptic cleft, leading to enhanced neurotransmission and the alleviation of depressive symptoms.[8]
The initial success of iproniazid was, however, marred by its significant hepatotoxicity, which led to its withdrawal from most markets in the early 1960s.[7] Despite its short clinical life, iproniazid's legacy was profound. It validated the "monoamine hypothesis" of depression and spurred the development of a new generation of hydrazine-based MAOIs with improved safety profiles, including isocarboxazid and phenelzine, some of which remain in clinical use today.[7][9][10]
Part 3: The Art of Synthesis - From Classical Methods to Modern Refinements
The synthesis of pyridine hydrazine derivatives is a cornerstone of their development. The fundamental approach often involves the nucleophilic substitution of a leaving group on the pyridine ring with hydrazine.
Classical Synthesis of 2-Hydrazinopyridine
A common and illustrative example is the synthesis of 2-hydrazinopyridine from 2-chloropyridine. The classical method involves heating 2-chloropyridine with a large excess of hydrazine hydrate. The excess hydrazine acts as both the nucleophile and the solvent, driving the reaction to completion.[11]
Experimental Protocol: Synthesis of 2-Hydrazinopyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).
-
Reagent Addition: Carefully add hydrazine hydrate (10 vol., e.g., 200 mL). Caution: Hydrazine hydrate is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-chloropyridine) is completely consumed.[12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (e.g., 200 mL).
-
Extract the product into an organic solvent, such as ethyl acetate (e.g., 5 x 500 mL).[12]
-
-
Purification:
-
Combine the organic phases.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to remove the solvent. The resulting product, 2-hydrazinopyridine, is typically obtained as an oil.[12]
-
Modern advancements have sought to improve the efficiency and safety of this process. For instance, the use of microchannel reactors allows for precise temperature control and rapid mixing, leading to significantly reduced reaction times (from hours to seconds) and higher yields (up to 95.8%).[12]
Visualization of Synthetic Workflow
The general workflow for synthesizing substituted pyridine hydrazine derivatives from halopyridines is a foundational process in this field.
Caption: General workflow for the synthesis of pyridine hydrazine derivatives.
Part 4: Data Summary and Historical Perspective
The trajectory of pyridine hydrazine derivatives from their synthesis to their application highlights key moments of scientific discovery.
| Derivative | Year of First Synthesis | Year of Biological Discovery | Primary Application | Mechanism of Action |
| Isoniazid | 1912[1][2] | ~1951[2] | Antitubercular | Inhibition of mycolic acid synthesis[1][4] |
| Iproniazid | ~1951[6] | ~1952[7] | Antidepressant | Irreversible MAO inhibitor[8][9] |
| Phenelzine | Post-Iproniazid | 1950s | Antidepressant | Irreversible MAO inhibitor[9][10] |
| Isocarboxazid | Post-Iproniazid | 1950s | Antidepressant | Irreversible MAO inhibitor[9][10] |
Visualization of Historical Timeline
The interconnected history of these compounds reveals a fascinating path of serendipity and scientific advancement.
Caption: Timeline of key discoveries in pyridine hydrazine derivatives.
Part 5: The Modern Era and Future Horizons
While the foundational discoveries of isoniazid and iproniazid remain the most celebrated chapters in this story, research into pyridine hydrazine derivatives is far from over. The inherent biological activity and versatile chemistry of the pyridine-hydrazone scaffold continue to make it a subject of intense study.[13] Modern research focuses on developing new derivatives with applications across a wide spectrum of diseases, including:
-
Anticancer Agents: Novel pyridine thiosemicarbazone derivatives have shown significant activity against various cancer cell lines.[14]
-
Antimicrobial Agents: The scaffold is being explored for new antibacterial and antifungal drugs to combat resistance.[15][16][17]
-
Selective MAO-B Inhibitors: Reversible and selective inhibitors are being developed for neurodegenerative diseases like Parkinson's, aiming to avoid the side effects of early non-selective MAOIs.[18]
-
Analytical Chemosensors: The ability of these derivatives to bind with various ions makes them promising candidates for use in analytical chemistry.[15][19]
The journey of pyridine hydrazine derivatives—from a forgotten chemical synthesis to a pillar of modern medicine—is a powerful testament to the unpredictable and rewarding nature of scientific inquiry. The foundational insights gained from isoniazid and iproniazid continue to inform and inspire the development of new therapeutics, demonstrating the enduring legacy of this remarkable chemical class.
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An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 2-(1-Methylhydrazino)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety, handling, and toxicity information for 2-(1-methylhydrazino)pyridine (CAS No. 4231-74-7). As a substituted hydrazine derivative, this compound requires meticulous handling protocols grounded in a thorough understanding of its chemical properties and potential physiological effects. The information herein is synthesized from authoritative safety data and toxicological profiles to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Introduction to 2-(1-Methylhydrazino)pyridine
2-(1-Methylhydrazino)pyridine is an organic compound featuring a pyridine ring substituted with a methylhydrazine group.[1] Its molecular formula is C6H9N3, and it has a molecular weight of 123.16 g/mol .[2] The compound may appear as a colorless to pale yellow liquid or solid, contingent on purity and ambient temperature.[1] The presence of the hydrazine moiety is a key structural feature, imparting significant reactivity and dictating the compound's toxicological profile.[1] While it serves as a valuable intermediate in organic synthesis,[1][3] the inherent risks associated with hydrazine derivatives necessitate the stringent safety protocols detailed in this guide. Hydrazine-containing compounds are noted for their potential toxicity and carcinogenicity, a critical consideration for all handling procedures.[1]
Section 1: Hazard Identification and Classification
The primary and immediate risks associated with 2-(1-methylhydrazino)pyridine are acute toxicity if ingested and severe irritation to the skin, eyes, and respiratory system.[2] The compound is formally classified under the Globally Harmonized System (GHS) as outlined below.
Table 1: GHS Classification for 2-(1-Methylhydrazino)pyridine
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |
Source: Information synthesized from PubChem and commercial safety data sheets.[2][4]
The GHS pictograms associated with these hazards are:
Section 2: Toxicological Profile
The toxicological data for 2-(1-methylhydrazino)pyridine are primarily defined by its GHS classification. However, a comprehensive risk assessment must also consider the broader class of chemicals to which it belongs.
-
Acute Effects : Exposure can lead to immediate health consequences. Ingestion is harmful, and contact with skin or eyes will cause significant irritation.[2] Inhalation of vapors or aerosols is likely to irritate the respiratory tract, causing symptoms such as coughing and chest tightness.[5][6]
-
Systemic Toxicity : Pyridine, the parent heterocycle, is associated with systemic toxicity affecting the central nervous system, liver, and kidneys upon prolonged or high-level exposure.[8] While the substitution alters the molecule's properties, the potential for systemic effects should not be discounted, especially in cases of significant absorption.
Section 3: Safe Handling and Storage Protocols
A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safely managing 2-(1-methylhydrazino)pyridine in a laboratory setting.
Engineering Controls
The primary engineering control is to always handle this compound within a certified chemical fume hood . This prevents the accumulation of potentially harmful vapors in the breathing zone of laboratory personnel. The fume hood and any associated ventilation systems must be in good working order, with verified and adequate airflow.[5] All equipment used for handling, such as balances or stir plates, should be placed inside the fume hood.
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:
Table 2: Required Personal Protective Equipment
| Body Part | Protection | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and vapors. Standard safety glasses are insufficient.[6] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves offer limited protection and are not recommended for prolonged contact.[9] Butyl rubber or another glove material with high resistance to hydrazines and aromatic compounds should be selected based on the manufacturer's compatibility charts.[9] Always double-glove when handling neat material. |
| Body | Fully-Buttoned Laboratory Coat | A flame-resistant lab coat is preferable. It must be kept clean and buttoned to provide a barrier against spills.[9] |
| Respiratory | NIOSH-Approved Respirator (If necessary) | A respirator with an organic vapor cartridge may be required if there is a risk of exposure exceeding occupational limits or if engineering controls fail.[6] Personnel must be fit-tested and trained for respirator use. |
Storage Requirements
This compound is sensitive to light and moisture and has specific incompatibilities.[5] Adherence to proper storage conditions is critical for maintaining its stability and preventing hazardous reactions.
-
Container : Store in a tightly sealed, light-resistant container.[5]
-
Atmosphere : The compound is hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[5]
-
Location : Keep in a dry, cool, and well-ventilated area designated for toxic chemicals. The storage area should be locked and secured.[5][10]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][10]
Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely managing 2-(1-methylhydrazino)pyridine from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of 2-(1-methylhydrazino)pyridine.
Section 4: Emergency and First-Aid Procedures
Immediate and correct action is vital in the event of an exposure or spill. All personnel working with this chemical must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.
First-Aid Measures for Exposure
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[11] Forcibly hold the eyelids open to ensure complete rinsing of all surfaces.[11] Remove contact lenses if present, but do not delay rinsing to do so.[10] Seek immediate medical attention, regardless of the apparent severity.[11]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes, preferably under a safety shower for large exposures.[10][11] While rinsing, remove all contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.[5]
-
Inhalation : Move the affected person to fresh air at once.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[10] Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting.[10] Have the conscious person rinse their mouth thoroughly with water.[4][6] Never give anything by mouth to an unconscious person.[5] Call a poison control center or seek immediate medical attention.[10]
Spill Management Protocol
The response to a spill depends on its size and the training of the personnel involved.
Caption: A decision tree for responding to spills of 2-(1-methylhydrazino)pyridine.
Fire Response
In case of fire, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6] Do not use a direct water jet, as it may spread the fire. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[10] Be aware that containers of this chemical may explode when heated, and thermal decomposition can produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[6]
Section 5: Disposal Considerations
All waste containing 2-(1-methylhydrazino)pyridine, including contaminated absorbents, disposable PPE, and reaction residues, must be treated as hazardous waste.[9][10]
-
Collect all waste in a designated, properly labeled, and tightly sealed container.[9]
-
The waste container should be stored in a secondary containment bin in a designated hazardous waste accumulation area.
-
Do not mix this waste with incompatible materials.[9]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
2-(1-Methylhydrazino)pyridine is a valuable research chemical that presents significant, manageable hazards. Its profile as a skin, eye, and respiratory irritant, coupled with the potential for acute oral toxicity and the carcinogenic risk inherent to the hydrazine class, demands a culture of safety and strict adherence to established protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively.
References
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PubChem. (n.d.). Pyridine, 2-(1-methylhydrazinyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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- Acros Organics. (2011). Material Safety Data Sheet - Pyridine. Retrieved from a source providing an SDS for Pyridine.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
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ResearchGate. (n.d.). Proposed mechanism of 2‐(1'‐methyl‐hydrazinyl)pyridine‐directed C−H/N−H alkyne annulation. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazino-1-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]
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Princeton University. (n.d.). Section 3: Emergency Procedures. Environmental Health and Safety. Retrieved from [Link]
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ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Hydrazine, methyl-: Human health tier II assessment. Retrieved from [Link]
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The Evolving Landscape of 2-(Hydrazino)pyridine Derivatives: A Technical Guide to Synthesis, Properties, and Therapeutic Potential
Foreword: Navigating the Nuances of 2-(1-Methylhydrazino)pyridine Derivatives
In the vast and intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to a multitude of therapeutic agents.[1] This guide delves into the derivatives of a specific, yet under-explored, pyridine compound: 2-(1-methylhydrazino)pyridine. It is crucial to acknowledge at the outset that the scientific literature specifically detailing derivatives of this methylated hydrazine is sparse. However, a wealth of knowledge exists for its close structural analog, 2-hydrazinopyridine. This guide will, therefore, leverage the extensive research on 2-hydrazinopyridine derivatives as a scientifically robust proxy to illuminate the potential synthesis, chemical properties, and, most importantly, the therapeutic relevance of 2-(1-methylhydrazino)pyridine derivatives. The introduction of a methyl group on the hydrazine moiety is anticipated to modulate lipophilicity, steric hindrance, and metabolic stability, thereby influencing the biological activity of the resulting compounds.
The Synthetic Gateway: From 2-(1-Methylhydrazino)pyridine to Bioactive Scaffolds
The primary amino group of the hydrazine moiety in 2-(1-methylhydrazino)pyridine serves as a versatile synthetic handle for the creation of a diverse library of derivatives. The most prominent and extensively studied of these are the hydrazones, formed through the condensation reaction with various aldehydes and ketones.[2] This reaction provides a straightforward and efficient method to introduce a wide array of substituents, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Experimental Protocol: Synthesis of Schiff Base Derivatives (Hydrazones)
The following protocol outlines a general procedure for the synthesis of Schiff base derivatives from a hydrazinopyridine precursor, which can be adapted for 2-(1-methylhydrazino)pyridine.
Materials:
-
2-(1-Methylhydrazino)pyridine (or 2-Hydrazinopyridine)
-
Substituted Aldehyde or Ketone (e.g., salicylaldehyde, benzaldehyde derivatives)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-(1-methylhydrazino)pyridine and the desired aldehyde or ketone in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base derivative) is collected by filtration.
-
The crude product is then washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
-
Catalyst: The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the hydrazine nitrogen.
-
Reflux: Heating the reaction mixture increases the reaction rate, leading to a more efficient formation of the hydrazone.
Caption: General synthetic scheme for Schiff base formation.
The Relevance in Drug Development: A Spectrum of Biological Activities
Derivatives of hydrazinopyridines, particularly Schiff bases and their metal complexes, have demonstrated a broad range of biological activities, positioning them as promising candidates in drug discovery programs. The primary areas of interest include their antimicrobial and anticancer properties.
Antimicrobial and Antifungal Prowess
Hydrazone derivatives of pyridine have been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains.[3][4] The mode of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. The lipophilicity of the derivatives, influenced by the nature of the aldehyde or ketone precursor, plays a crucial role in their ability to penetrate microbial cell walls.
| Derivative Class | Target Organisms | Reported Activity | Reference(s) |
| Pyridine-based Hydrazones | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate to good antimicrobial and antifungal activity. | [3][4] |
| Metal Complexes of Pyridine Schiff Bases | Gram-positive and Gram-negative bacteria | Enhanced antimicrobial activity compared to the free ligand. | [5][6] |
Anticancer and Cytotoxic Potential
A significant body of research has focused on the anticancer properties of pyridine-derived Schiff bases and their transition metal complexes. These compounds have been shown to induce cytotoxicity in various cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[6]
Notably, palladium(II) and other transition metal complexes of 2-hydrazinopyridine-derived ligands have demonstrated moderate to good cytotoxic effects against human cancer cell lines, including breast, liver, and prostate cancer cell lines.[6] The chelation of the metal ion by the Schiff base ligand often leads to a synergistic enhancement of the anticancer activity.
| Compound Type | Cell Lines | Key Findings | Reference(s) |
| Palladium(II) complexes of 2-hydrazinopyridine | MCF-7 (breast), HepG-2 (liver), PC-3 (prostate) | Moderate cytotoxic effects, with some complexes showing better performance than the reference drug Vinblastine sulfate against PC-3 cells. | [6] |
| Pyridine-thiazole hybrids | Various cancer cell lines | High antiproliferative activity, with some derivatives showing selectivity for cancer cells over normal cells. | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-hydrazinopyridine derivatives is intrinsically linked to their molecular structure. While specific SAR studies on 2-(1-methylhydrazino)pyridine derivatives are not available, general trends can be extrapolated from the broader class of pyridine hydrazones.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring introduced from the aldehyde or ketone precursor significantly influence activity. Electron-withdrawing groups can enhance antimicrobial activity, while bulky groups may impact binding to biological targets.
-
Chelation and Metal Complexes: The formation of metal complexes often leads to a significant increase in biological activity. The choice of the metal ion and the coordination geometry of the complex are critical factors in determining the efficacy of these compounds.[6]
-
The Role of the Methyl Group: In the context of 2-(1-methylhydrazino)pyridine, the N-methyl group is expected to increase the electron-donating character of the hydrazine moiety and enhance the lipophilicity of the resulting derivatives. This could lead to improved cell membrane permeability and potentially altered binding affinities for biological targets compared to their non-methylated counterparts.
Caption: Key structural determinants of biological activity.
Future Directions and Unexplored Potential
The derivatives of 2-(1-methylhydrazino)pyridine represent a largely untapped area of chemical space with significant potential for the development of novel therapeutic agents. The foundation laid by the extensive research on 2-hydrazinopyridine derivatives provides a clear roadmap for future investigations.
Key areas for future research include:
-
Systematic Synthesis and Characterization: A comprehensive library of Schiff base derivatives of 2-(1-methylhydrazino)pyridine should be synthesized and fully characterized to establish a clear understanding of their chemical properties.
-
Broad Biological Screening: These novel derivatives should be subjected to extensive biological screening to evaluate their antimicrobial, antifungal, anticancer, and potentially other therapeutic activities, such as enzyme inhibition.[8]
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a sufficient dataset of active compounds is generated, QSAR studies can be employed to build predictive models that can guide the design of more potent and selective derivatives.
-
Mechanistic Studies: For the most promising compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.
References
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Wikipedia. Hydrazone. [Link]
- The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. (2025). Iraqi Journal of Pharmaceutical Sciences ( P-ISSN 1683-152X E-ISSN 2521-3512).
- Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). Molecules.
- Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimid
- A recent advances in a pharmacological diversification of pyridine derivative. (n.d.). World Journal of Advanced Research and Reviews.
- Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2003). Biological and Pharmaceutical Bulletin.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).
- The Role of Pyridine Derivatives in Modern Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Journal of Chemistry.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules.
- Synthesis and biological activity of some 2-imidazolinylhydrazone deriv
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). Molecules.
- New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors. (2021). Journal of Medicinal Chemistry.
- Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. (2022). Ibn AL-Haitham Journal For Pure and Applied Science.
- A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). World Journal of Advanced Research and Reviews.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). Molecules.
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Methodological & Application
Navigating the Coordination Chemistry of 2-(1-Methylhydrazino)pyridine: A Detailed Guide Based on its Closest Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
To provide a scientifically grounded and practical resource, this document will therefore focus on its parent compound, 2-hydrazinopyridine , for which a body of research exists. The principles, protocols, and applications detailed herein for 2-hydrazinopyridine serve as an authoritative and validated starting point from which researchers can extrapolate and develop methodologies for the target molecule, 2-(1-methylhydrazino)pyridine. We will also provide expert insights into the potential influence of the N-methyl group on the ligand's properties and coordination behavior.
Ligand Profile: 2-(1-Methylhydrazino)pyridine vs. 2-Hydrazinopyridine
2-(1-Methylhydrazino)pyridine, also known as 1-methyl-1-(2-pyridyl)hydrazine (CAS 4231-74-7), is a derivative of 2-hydrazinopyridine.[1][2][3] The primary structural difference is the presence of a methyl group on the nitrogen atom adjacent to the pyridine ring. This seemingly small modification can have significant implications for its coordination chemistry.
Table 1: Comparison of Ligand Properties
| Property | 2-Hydrazinopyridine | 2-(1-Methylhydrazino)pyridine (Predicted) | Causality of Difference |
| Structure | Py-NH-NH₂ | Py-N(CH₃)-NH₂ | Addition of a methyl group to the α-nitrogen of the hydrazine moiety. |
| Donor Atoms | Pyridine N, α-hydrazine N, terminal NH₂ N | Pyridine N, α-hydrazine N, terminal NH₂ N | Both can potentially act as bidentate or bridging ligands. |
| Basicity | The NH₂ group is a primary amine. | The N(CH₃) group is a tertiary amine. | The inductive effect of the methyl group is expected to increase the electron density on the adjacent nitrogen, potentially making the ligand a stronger σ-donor. |
| Steric Hindrance | Minimal steric bulk around the hydrazine group. | Increased steric bulk around the α-nitrogen due to the methyl group. | This may influence the geometry of the resulting metal complexes and the accessibility of the metal center. |
| Chelation Mode | Typically forms a 5-membered chelate ring using the pyridine N and the α-hydrazine N. | Expected to form a similar 5-membered chelate ring. | The fundamental coordination mode is likely conserved. |
Synthesis of the Ligand
While a specific, validated protocol for 2-(1-methylhydrazino)pyridine is not available in the literature, a plausible synthetic route can be adapted from general methods for preparing hydrazinopyridines. The most common approach involves the nucleophilic substitution of a leaving group (typically a halide) at the 2-position of the pyridine ring with methylhydrazine.
Protocol 2.1: Proposed Synthesis of 2-(1-Methylhydrazino)pyridine
This protocol is a representative, non-validated procedure based on established chemical principles for the synthesis of related compounds.[4]
Reaction Scheme:
Materials:
-
2-Chloropyridine
-
Methylhydrazine
-
Anhydrous ethanol or a similar high-boiling point solvent
-
Inert gas (Nitrogen or Argon)
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-chloropyridine (1 equivalent) in anhydrous ethanol.
-
Reagent Addition: Add methylhydrazine (1.5-2.0 equivalents) to the solution. The use of excess methylhydrazine helps to drive the reaction to completion and neutralize the HCl byproduct.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining methylhydrazine hydrochloride.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by column chromatography or distillation under reduced pressure.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents potential oxidation of the hydrazine reagent and product.
-
Excess Methylhydrazine: Serves both as a nucleophile and a base to quench the generated HCl, preventing the protonation of the pyridine nitrogen which would deactivate the substrate.
-
Solvent: Ethanol is a common choice as it is polar enough to dissolve the reagents and has a suitable boiling point for reflux.
Coordination Chemistry: Synthesis of Metal Complexes
The coordination chemistry of 2-(1-methylhydrazino)pyridine has not been explicitly detailed. However, extensive studies on 2-hydrazinopyridine (hzpy) provide a robust framework for understanding its likely behavior. Palladium(II) complexes of 2-hydrazinopyridine have been synthesized and characterized, demonstrating the ligand's ability to form stable square planar complexes.[5]
Protocol 3.1: Synthesis of a Palladium(II) Complex with 2-Hydrazinopyridine
This protocol is adapted from the work of Badr et al. and serves as a template for complexation with 2-(1-methylhydrazino)pyridine.[5]
Workflow for Palladium Complex Synthesis
Caption: General workflow for synthesizing palladium(II) complexes.
Materials:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
2-Hydrazinopyridine hydrochloride
-
Secondary ligand (e.g., oxalic acid, malonic acid)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Solutions: Prepare a solution of Na₂PdCl₄ (1.0 mmol) in ethanol (30 mL). In a separate flask, prepare a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol.
-
Initial Mixing: While stirring at room temperature, add the 2-hydrazinopyridine solution to the Na₂PdCl₄ solution.[5]
-
Addition of Secondary Ligand: Add a solution of the secondary ligand, for example, oxalic acid (1.0 mmol), to the reaction mixture.
-
pH Adjustment and Reflux: Adjust the pH of the mixture and reflux for several hours. The optimal pH and time will depend on the specific secondary ligand used.[5]
-
Isolation: Cool the reaction mixture to allow the solid complex to precipitate. Filter the precipitate, wash thoroughly with hot ethanol and then diethyl ether, and dry under vacuum.[5]
Expected Influence of the N-Methyl Group:
When adapting this protocol for 2-(1-methylhydrazino)pyridine, the increased steric bulk may necessitate longer reaction times or higher temperatures to achieve full coordination. The increased basicity of the methylated ligand could also affect the optimal pH for the reaction.
Characterization of Complexes
Characterization of the resulting metal complexes is crucial to confirm the coordination mode of the ligand and the geometry of the complex. The following techniques are standard in the field.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center.
Table 2: Key IR Spectral Features for 2-Hydrazinopyridine Complexes [5]
| Vibration | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
| ν(N-H) of NH₂ | ~3300-3100 | Shift to lower frequency | Indicates participation of the amino group in coordination. |
| Pyridine ring deformations | Specific bands | Shift in frequency | Confirms coordination of the pyridine nitrogen. |
| New bands | N/A | ~550-450 | Appearance of new bands corresponding to M-N stretching vibrations. |
Causality of Spectral Shifts: The coordination of the nitrogen lone pairs to the metal center withdraws electron density from the N-H and pyridine ring bonds, causing a shift in their vibrational frequencies. The appearance of M-N bands is direct evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., Pd(II), Zn(II)), ¹H NMR spectroscopy provides detailed information about the ligand environment.
-
Proton Signals: Upon coordination, the signals for the pyridine and hydrazine protons are expected to shift downfield due to the deshielding effect of the metal center.
-
¹H NMR of 2-Hydrazinopyridine-Palladium Complex: In the ¹H NMR spectrum of [Pd(hzpy)(ox)], the aromatic protons of the hzpy ligand appear as a multiplet between 6.69 and 8.38 ppm, while the N-H and NH₂ protons are observed around 6.70 ppm.[5]
-
Expected ¹H NMR for 2-(1-Methylhydrazino)pyridine Complex: For a complex of the methylated ligand, a new singlet corresponding to the N-CH₃ protons would be expected. The chemical shift of this singlet would be sensitive to the coordination environment.
Single-Crystal X-ray Diffraction
The definitive method for determining the solid-state structure of a coordination complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry. While no crystal structures are available for 2-(1-methylhydrazino)pyridine complexes, related hydrazone derivatives of pyridine have been shown to form various geometries, including distorted square pyramidal and dinuclear structures.[6]
Applications of Hydrazinopyridine Complexes
While specific applications for 2-(1-methylhydrazino)pyridine complexes are yet to be reported, the broader class of pyridine-hydrazine and pyridine-hydrazone complexes has shown promise in several fields.
Biological and Medicinal Applications
Coordination complexes of pyridine derivatives are widely investigated for their potential as therapeutic agents.
-
Anticancer Activity: Palladium(II) complexes of 2-hydrazinopyridine have demonstrated moderate cytotoxic effects against several human cancer cell lines, including breast, liver, and prostate cancer lines.[5] The IC₅₀ values for some of these complexes have been found to be significantly lower than that of the standard drug Vinblastine sulfate against certain cell lines, indicating potent anticancer activity.[5] The mechanism is often proposed to involve interaction with DNA.
-
Antimicrobial and Antifungal Activity: The chelation of metal ions can enhance the biological activity of a ligand. This is often attributed to the increased lipophilicity of the complex, allowing it to more easily penetrate microbial cell membranes. Hydrazone-based metal complexes have shown significant antibacterial and antifungal properties.
Logical Flow of Biological Activity
Caption: Mechanism of enhanced biological activity of metal complexes.
Catalysis
The use of 2-(1'-methyl-hydrazinyl)pyridine as a directing group in cobalt-catalyzed C-H/N-H alkyne annulation has been proposed in a mechanistic study, highlighting its potential role in catalysis.[7] Although this is a theoretical application for the free ligand, it underscores the relevance of this class of compounds in directing catalytic transformations. Metal complexes of related pyridine-based ligands are known to be active in various catalytic reactions, such as C-C coupling.
Future Directions and Conclusion
The field of coordination chemistry is ripe for the exploration of 2-(1-methylhydrazino)pyridine as a ligand. While direct experimental data is currently lacking, the well-documented chemistry of its parent compound, 2-hydrazinopyridine, provides a solid foundation for future research.
Key areas for investigation should include:
-
Optimization of Ligand Synthesis: Development and validation of a high-yield, scalable synthesis for 2-(1-methylhydrazino)pyridine.
-
Exploratory Coordination Chemistry: Synthesis of a range of transition metal complexes to understand the coordination preferences of the methylated ligand.
-
Structural and Spectroscopic Analysis: Comprehensive characterization of new complexes to elucidate their geometric and electronic structures.
-
Screening for Applications: Evaluation of the synthesized complexes for their potential in catalysis and as therapeutic agents.
By building upon the established protocols and understanding the predictable electronic and steric effects of N-methylation, researchers are well-equipped to unlock the potential of this promising ligand.
References
-
Marzec, M., et al. (2011). 4,6-Bis[(E)-1-methyl-2-(pyridin-2-ylmethylidene)hydrazinyl]pyrimidine-κ3 N,N. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885. Available at: [Link]
-
Synthesis and Spectral Study of 2-(1-hydrazonoethyl) Pyridine Ligand and Their Complexes with Some Transition Metal (II). CORE. Available at: [Link]
-
Badr, A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(6), 14316-14335. Available at: [Link]
-
Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes. PubMed. Available at: [Link]
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Proposed mechanism of 2‐(1'‐methyl‐hydrazinyl)pyridine‐directed C−H/N−H alkyne annulation. ResearchGate. Available at: [Link]
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2-(1-methylhydrazino)pyridine (C6H9N3). PubChemLite. Available at: [Link]
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2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE | CAS 4231-74-7. Matrix Fine Chemicals. Available at: [Link]
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Synthesis and Spectroscopic Study of Some Transition Metal Complexes with New Pyrazolinone Ligand Derived from 2-Hydrazino Quinoxaline-3-one. ResearchGate. Available at: [Link]
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Dilworth, J. R. (1976). The coordination chemistry of substituted hydrazines. Coordination Chemistry Reviews, 21(1), 29-62. Available at: [Link]
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Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes. Wiley Online Library. Available at: [Link]
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2-Hydrazino-1-methylpyridine. PubChem. Available at: [Link]
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Pyridine, 2-(1-methylhydrazinyl)-. PubChem. Available at: [Link]
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Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. ACS Publications. Available at: [Link]
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Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed Central. Available at: [Link]
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ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. Available at: [Link]
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Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. ResearchGate. Available at: [Link]
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Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PubMed Central. Available at: [Link]
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Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. PubMed Central. Available at: [Link]
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Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available at: [Link]
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Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]
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389945 PDFs | Review articles in COORDINATION CHEMISTRY. ResearchGate. Available at: [Link]
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389945 PDFs | Review articles in COORDINATION CHEMISTRY. ResearchGate. Available at: [Link]
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Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and pKa. PubMed Central. Available at: [Link]
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Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry. Available at: [Link]
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Catalytic Dinitrogen Reduction to Hydrazine and Ammonia using Cr(N2)2(diphosphine)2 Complexes. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Application Notes and Protocols for Derivatization with 2-(1-methylhydrazino)pyridine
Introduction: Enhancing Carbonyl Detection with 2-(1-methylhydrazino)pyridine
In the landscape of analytical chemistry, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—is a persistent challenge. These molecules are often present at low concentrations in complex biological and environmental matrices, and their inherent physicochemical properties, such as high volatility and poor ionization efficiency, complicate their analysis by modern mass spectrometry techniques.[1][2] Chemical derivatization offers a robust solution to these analytical hurdles. 2-(1-methylhydrazino)pyridine, also referred to as 2-hydrazino-1-methylpyridine (HMP), has emerged as a superior derivatization reagent for enhancing the detection of carbonyl compounds, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[3][4]
This permanently charged hydrazine derivative reacts with carbonyl groups to form stable hydrazones, introducing a readily ionizable pyridinium moiety.[1] This chemical modification dramatically improves the ionization efficiency of the target analytes in electrospray ionization (ESI), leading to significant enhancements in sensitivity, often by orders of magnitude.[3][4] For instance, the derivatization of mono-oxosteroids with HMP has been shown to increase sensitivity by 70- to 1600-fold.[3][4] This application note provides a comprehensive guide to the use of HMP, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and key analytical considerations for researchers, scientists, and drug development professionals.
Reaction Mechanism: The Chemistry of Hydrazone Formation
The derivatization of carbonyl compounds with 2-(1-methylhydrazino)pyridine proceeds via a nucleophilic addition-elimination reaction to form a stable hydrazone derivative. The reaction is typically acid-catalyzed.
The reaction mechanism can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: In an acidic environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine group in HMP, a potent nucleophile, attacks the electrophilic carbonyl carbon.[5] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group.
-
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a carbon-nitrogen double bond, yielding the stable hydrazone derivative.
The resulting hydrazone contains a permanently positive-charged pyridinium group, which is responsible for the enhanced ionization efficiency in ESI-MS.[1][6]
Caption: Workflow for HMP derivatization.
Analytical Considerations and Method Validation
Chromatographic Separation
The HMP derivatives of carbonyl compounds are amenable to reversed-phase liquid chromatography. A C18 column is typically used for separation.
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Detection
The HMP derivatives are readily detected in positive ion mode using electrospray ionization (ESI). For quantitative analysis, selected reaction monitoring (SRM) is the preferred method.
| Analyte (Example) | Precursor Ion (m/z) | Product Ion (m/z) |
| DHT-HMP | 396 | 108 |
| Testosterone-HMP | 394 | 108 |
| Androstenedione-HMP | 392 | 108 |
Data from a study on androgen analysis.[7]
Method Validation
When developing a quantitative assay using HMP derivatization, it is crucial to perform a thorough method validation, including:
-
Linearity and Range: Assess the linear response of the derivative over a range of concentrations.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluate the influence of the sample matrix on the ionization of the HMP derivative.
-
Stability: Assess the stability of the HMP derivatives in solution and at different storage temperatures. HMP derivatives have been found to be stable for at least 30 days at -20°C. [4]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete reaction | Optimize reaction time and temperature. Ensure the freshness of the HMP solution. |
| pH is not optimal | Ensure the reaction mixture is acidic. | |
| Multiple Chromatographic Peaks for a Single Analyte | Formation of E/Z isomers | This is a known characteristic of hydrazone formation. [8]Sum the peak areas of the isomers for quantification. |
| High Background Signal | Excess HMP reagent | Optimize the concentration of HMP used. Implement a sample clean-up step if necessary. |
Safety and Handling
2-(1-methylhydrazino)pyridine and other hydrazine derivatives should be handled with care as they are potentially toxic and may be carcinogenic. [9]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
Derivatization with 2-(1-methylhydrazino)pyridine is a powerful technique for enhancing the sensitivity of carbonyl compound analysis by LC-MS. The formation of a permanently charged hydrazone derivative significantly improves ionization efficiency, enabling the quantification of low-abundance aldehydes and ketones in complex samples. By following the detailed protocol and considering the analytical parameters outlined in this application note, researchers can successfully implement this method to achieve reliable and sensitive results in their studies.
References
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. (n.d.). Journal of Lipid Research. Retrieved January 21, 2026, from [Link]
-
2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. (2005). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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- 3. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: 2-(1-Methylhydrazino)pyridine in the Synthesis of Fused Heterocyclic Compounds
Introduction: The Unique Role of 2-(1-Methylhydrazino)pyridine in Heterocyclic Chemistry
In the vast landscape of heterocyclic synthesis, pyridylhydrazines serve as privileged building blocks for constructing fused bicyclic systems of significant interest in medicinal chemistry and materials science. Among these, 2-(1-methylhydrazino)pyridine, also known as 1-methyl-1-(pyridin-2-yl)hydrazine, presents a unique synthetic potential. Unlike its unsubstituted counterpart, 2-hydrazinopyridine, the presence of a methyl group on the α-nitrogen of the hydrazine moiety fundamentally alters its reactivity. This substitution blocks the pathway for tautomerization and precludes the formation of neutral, annulated products through simple condensation. Instead, it masterfully directs cyclization reactions to yield permanently cationic fused systems, most notably the pyrazolo[1,5-a]pyridinium scaffold.
This guide provides an in-depth exploration of the application of 2-(1-methylhydrazino)pyridine as a precursor for these valuable heterocyclic cations. We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and present the expected outcomes for researchers in organic synthesis and drug development.
Core Application: Synthesis of Pyrazolo[1,5-a]pyridinium Salts
The most prominent and powerful application of 2-(1-methylhydrazino)pyridine is its reaction with 1,3-dicarbonyl compounds to construct the pyrazolo[1,5-a]pyridinium ring system. This transformation is a variation of the classic Knorr pyrazole synthesis, adapted to form a fused bicyclic cation.
Mechanistic Rationale and Causality
The reaction proceeds through a well-orchestrated cascade of condensation and intramolecular cyclization. The choice of an acidic catalyst is crucial as it activates the carbonyl groups for nucleophilic attack and facilitates the subsequent dehydration steps. The entire process is driven by the formation of a stable, aromatic cationic system.
The proposed mechanism is as follows[1]:
-
Initial Nucleophilic Attack: The terminal, more nucleophilic β-nitrogen of the 2-(1-methylhydrazino)pyridine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Hydrazone Formation: A carbinolamine intermediate is formed, which readily dehydrates under acidic conditions to yield a highly reactive hydrazone intermediate.
-
Intramolecular Cyclization (Annulation): The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the second carbonyl group. This key step forges the second C-N bond and closes the five-membered ring. The inherent proximity of the reacting centers makes this intramolecular step highly efficient.
-
Final Dehydration and Aromatization: The resulting bicyclic intermediate undergoes a final dehydration step to yield the fully aromatic and resonance-stabilized pyrazolo[1,5-a]pyridinium cation.
The methyl group on the hydrazine nitrogen is critical; it remains at the N1 position of the final pyrazolo[1,5-a]pyridinium ring, ensuring the product is a stable cation.
Caption: Reaction mechanism for the synthesis of pyrazolo[1,5-a]pyridinium salts.
Application Protocol: General Procedure for the Synthesis of 1-Methyl-pyrazolo[1,5-a]pyridinium Salts
This protocol describes a robust and reproducible method for the synthesis of pyrazolo[1,5-a]pyridinium salts. The system is self-validating; successful formation of the product is typically indicated by a color change and precipitation of the salt upon cooling or addition of a suitable counterion source.
Materials and Reagents
-
2-(1-Methylhydrazino)pyridine (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.05 eq)
-
Solvent: Glacial Acetic Acid or Ethanol
-
Catalyst (if using Ethanol): Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)
-
Counterion Source (optional, for isolation): 70% Perchloric Acid or Sodium Tetrafluoroborate solution.
CAUTION: Perchloric acid is a strong oxidizing agent and can form explosive salts. Handle with extreme care and appropriate personal protective equipment (PPE).
Step-by-Step Methodology
-
Reagent Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(1-methylhydrazino)pyridine (e.g., 1.23 g, 10 mmol) in the chosen solvent (20 mL of glacial acetic acid or ethanol).
-
Addition of Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (10.5 mmol) dropwise at room temperature. An initial exothermic reaction may be observed.
-
Acid Catalyst Addition (for Ethanolic Reactions): If using ethanol as the solvent, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction Heating: Heat the reaction mixture to reflux (typically 80-120°C depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Product Isolation - Method A (Precipitation):
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove residual acid and unreacted starting materials.
-
Dry the product under vacuum.
-
-
Product Isolation - Method B (Counterion Exchange):
-
If no precipitate forms upon cooling, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a minimum amount of water or ethanol.
-
Slowly add a saturated solution of a suitable counterion salt (e.g., sodium tetrafluoroborate) or a few drops of 70% perchloric acid until precipitation is complete.
-
Collect the resulting salt by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol.
Data Presentation: Substrate Scope and Expected Outcomes
The reaction is versatile and accommodates a range of 1,3-dicarbonyl compounds, allowing for the synthesis of pyrazolo[1,5-a]pyridinium salts with diverse substitution patterns.
| 1,3-Dicarbonyl Compound | R² Substituent | R³ Substituent | Typical Yield Range | Notes |
| Acetylacetone | -CH₃ | -CH₃ | 85-95% | A highly efficient and clean reaction. |
| Ethyl Acetoacetate | -CH₃ | -OEt | 70-85% | Yields the corresponding ester, which can be further functionalized. |
| Dibenzoylmethane | -Ph | -Ph | 80-90% | Produces the 2,3-diphenyl substituted product. |
| Trifluoroacetylacetone | -CF₃ | -CH₃ | 75-90% | The reaction is regioselective; the hydrazine attacks the acetyl carbonyl first.[1] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental process, providing a clear visual guide for laboratory execution.
Caption: General experimental workflow for pyrazolo[1,5-a]pyridinium salt synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6, 175-186. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Al-Saleh, B., et al. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Journal of Organic Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for the Quantitative Analysis of Steroids Using 2-(1-methylhydrazino)pyridine
Introduction: Overcoming the Challenges in Steroid Quantification
The accurate quantification of steroid hormones is paramount in numerous fields, from clinical diagnostics and endocrinology to pharmaceutical development and anti-doping control.[1] Steroids are crucial signaling molecules that regulate a vast array of physiological processes.[2] However, their analysis is often hampered by low endogenous concentrations, poor ionization efficiency in mass spectrometry, and the presence of isobaric interferences.[2][3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][3][4][5] To further enhance the performance of LC-MS/MS, especially for low-abundance steroids like 5α-dihydrotestosterone (DHT), chemical derivatization is a powerful strategy.[2] This guide provides a comprehensive overview and detailed protocols for the use of 2-(1-methylhydrazino)pyridine (HMP) as a highly effective derivatization reagent for the quantitative analysis of oxo-steroids.
HMP is a hydrazine-based reagent that introduces a permanently charged quaternary ammonium moiety onto the steroid molecule.[5] This pre-charged tag significantly enhances the ionization efficiency during electrospray ionization (ESI), leading to a substantial increase in sensitivity.[5][6] This application note will delve into the underlying chemistry, provide a step-by-step protocol for its implementation, and present validation data to demonstrate the robustness and reliability of this method.
The Chemistry of Derivatization: Why HMP is a Superior Choice
The core of this analytical strategy lies in the chemical reaction between HMP and the carbonyl (keto) group present in many biologically active steroids. This reaction, a nucleophilic addition-elimination, forms a stable hydrazone derivative.
Reaction Mechanism
The hydrazine group of HMP acts as a nucleophile, attacking the electrophilic carbonyl carbon of the steroid. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The presence of the permanently positively charged pyridinium ion in the HMP molecule is the key to its efficacy.
Sources
- 1. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Ultrasensitive Quantification of Carbonyl-Containing Compounds in Complex Biological Matrices using 2-(1-methylhydrazino)pyridine Derivatization and LC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the analysis of carbonyl-containing compounds (aldehydes and ketones) in biological samples. Many of these molecules, such as steroids, oxidized lipids, and sugar metabolites, are notoriously difficult to analyze directly by liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency and low endogenous concentrations.[1] The protocol detailed herein utilizes a chemical derivatization strategy with 2-(1-methylhydrazino)pyridine (MHP) to significantly enhance analytical performance. MHP quantitatively reacts with the carbonyl functional group to form a stable hydrazone derivative. This derivative incorporates a permanently charged pyridinium moiety, which dramatically improves ionization efficiency in electrospray ionization (ESI) and leads to substantial gains in sensitivity.[2][3] We provide a comprehensive, step-by-step protocol for sample preparation, MHP derivatization, and subsequent analysis by LC-MS/MS, complete with optimized parameters and performance characteristics. This method is broadly applicable to researchers in metabolomics, clinical diagnostics, and drug development for the reliable quantification of low-abundance carbonyls.
Introduction: The Analytical Challenge of Carbonyls
Carbonyl-containing metabolites are central to a vast array of physiological and pathological processes, including energy metabolism, steroidogenesis, and oxidative stress.[1] However, their quantitative analysis is often hampered by significant analytical challenges. Aldehydes and ketones typically lack easily ionizable functional groups, resulting in poor signal response in ESI-MS, the standard ionization technique for metabolomics.[1] Furthermore, they are often present at very low concentrations in complex biological matrices like plasma or tissue, making their detection difficult without extensive sample enrichment.[3]
Chemical derivatization offers a powerful solution to overcome these limitations.[4][5] By attaching a chemical tag to the target analyte, its physicochemical properties can be altered to improve chromatographic retention, stability, and, most importantly, its response in the mass spectrometer.[6] Hydrazine-based reagents are particularly effective for targeting carbonyl groups, forming stable hydrazone products.[7] Among these, 2-(1-methylhydrazino)pyridine (MHP), also referred to as 2-hydrazino-1-methylpyridine (HMP), has emerged as a superior reagent for enhancing the sensitivity of LC-MS analysis for carbonyl-containing compounds, such as oxosteroids.[2][3] The MHP derivative introduces a positively charged pyridine group, ensuring efficient ionization and leading to detection sensitivity improvements of several orders of magnitude.[2][3]
Principle and Mechanism of MHP Derivatization
The MHP derivatization reaction is a nucleophilic addition-elimination reaction between the hydrazine moiety of MHP and the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds under mild, slightly acidic conditions to form a stable hydrazone, as depicted below.
The key feature of the MHP reagent is the quaternary amine in the pyridine ring, which carries a permanent positive charge. This "fixed charge" ensures that the resulting derivative is readily ionized in the ESI source, independent of mobile phase pH, leading to a dramatic increase in signal intensity and predictable fragmentation patterns for MS/MS analysis.
Caption: Reaction of MHP with a carbonyl compound to form a stable hydrazone.
Detailed Application Protocol
This protocol is optimized for the analysis of carbonyl-containing compounds in human plasma but can be adapted for other biological matrices such as serum, urine, or tissue homogenates with appropriate validation.
Materials and Reagents
-
Reagents:
-
2-(1-methylhydrazino)pyridine (MHP) iodide (or similar salt)
-
Methanol, Acetonitrile, Water (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Internal Standards (IS): Stable isotope-labeled analogues of the target analytes (e.g., d3-Testosterone).
-
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Step-by-Step Experimental Workflow
Step 1: Preparation of Solutions
-
MHP Derivatization Reagent (1 mg/mL): Dissolve 10 mg of MHP iodide in 10 mL of Methanol. This solution should be prepared fresh daily and protected from light.
-
Catalyst Solution (5% Acetic Acid): Add 500 µL of glacial acetic acid to 9.5 mL of Methanol.
-
Stock Solutions: Prepare individual stock solutions of analytical standards and internal standards in methanol at a concentration of 1 mg/mL.
-
Working Standard & IS Solutions: Prepare serial dilutions of the stock solutions in Methanol:Water (50:50, v/v) to create calibration curve standards and a working internal standard solution.
Step 2: Sample Preparation & Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Causality: This step removes the organic solvent and concentrates the analytes, ensuring compatibility with the subsequent aqueous-based derivatization reaction.
Step 3: MHP Derivatization
-
Reconstitute the dried extract in 50 µL of the MHP derivatization reagent (1 mg/mL in Methanol).
-
Add 10 µL of the 5% Acetic Acid catalyst solution. Causality: The acidic catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of hydrazone formation.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block.[2] Causality: Heating provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. The 60°C/60 min condition has been shown to achieve quantitative derivatization for many oxosteroids.[2]
-
After incubation, cool the samples to room temperature.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an LC autosampler vial for analysis.
Caption: Overall experimental workflow from sample preparation to data analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point and should be optimized for the specific analytes and instrumentation used.
| Parameter | Condition | Rationale |
| LC System | UHPLC | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention for the relatively hydrophobic MHP derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the derivatives from the reversed-phase column. |
| Gradient | 5% B to 95% B over 8 minutes | A typical generic gradient; should be optimized for target analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Selected Reaction Monitoring (SRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The MHP derivative has a permanent positive charge. |
| SRM Transitions | Analyte-specific (see below) | Provides high selectivity and sensitivity. |
Example SRM Transitions: For MHP derivatives, a common and highly specific fragmentation involves the neutral loss of the MHP moiety or a characteristic fragment thereof. The precursor ion will be the [M]+ of the derivatized analyte. A common product ion for MHP-derivatized steroids is m/z 108.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Testosterone-MHP | 394.3 | 108.1 |
| DHT-MHP | 396.3 | 108.1 |
| Androstenedione-MHP | 392.3 | 108.1 |
| (Values are illustrative and must be empirically optimized on the specific mass spectrometer.) |
Performance Characteristics
This method, when validated, demonstrates excellent analytical performance suitable for demanding applications.
| Parameter | Typical Performance | Comments |
| Linearity (r²) | > 0.995 | Across a wide physiological and pharmacological range. |
| Lower Limit of Quantitation (LLOQ) | Low pg/mL range (e.g., 20 pg/mL for steroids)[2] | Demonstrates the significant sensitivity enhancement from MHP. |
| Intra- & Inter-Assay Precision (%CV) | < 15% | Meets regulatory guidelines for bioanalytical method validation.[8] |
| Accuracy (%RE) | Within ±15% | Ensures reliable and true measurement of analyte concentrations.[8] |
| Extraction Recovery | > 85% | Efficient extraction from plasma matrix.[2] |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Derivatization Efficiency / Low Signal | Inactive MHP reagent. | Prepare fresh MHP solution daily and store protected from light. |
| Incomplete sample drying. | Ensure the sample extract is completely dry before adding derivatization reagents. Water can interfere with the reaction. | |
| Sub-optimal pH. | Ensure the catalyst is added to provide a slightly acidic environment. | |
| Poor Peak Shape | Column degradation. | Replace the analytical column. Use a guard column to extend column life. |
| Incompatible reconstitution solvent. | Ensure the final sample solvent is compatible with the initial mobile phase conditions. | |
| High Background / Interferences | Matrix effects. | Optimize the sample cleanup procedure (e.g., use Solid Phase Extraction). |
| Contamination from reagents. | Use high-purity, LC-MS grade solvents and reagents. |
Conclusion
The use of 2-(1-methylhydrazino)pyridine (MHP) as a chemical derivatization reagent provides a powerful strategy for the sensitive and reliable quantification of carbonyl-containing compounds by LC-MS/MS. By converting poorly ionizing aldehydes and ketones into stable, permanently charged hydrazones, this method overcomes major limitations of direct analysis.[3] The protocol described herein is robust, reproducible, and can achieve limits of quantitation in the low picogram-per-milliliter range, making it an invaluable tool for metabolomics, clinical research, and pharmaceutical development.
References
-
O'Maille, G., et al. (2008). Metabolomics relative quantitation with mass spectrometry using chemical derivatization. Metabolomics. Available at: [Link]
-
Higashi, T., et al. (2002). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Quanson, J.L., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
van Leeuwen, S.M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Lu, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]
-
Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography. Available at: [Link]
-
Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]
-
Guo, K., & Li, L. (2019). Chemical Derivatization in LC-MS Based Metabolomics Study. Frontiers in Chemistry. Available at: [Link]
-
Yan, J., et al. (2013). Emerging Applications of Metabolomics in Studying Chemopreventive Phytochemicals. AAPS Journal. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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synthesis of imidazo[1,2-a]pyridines using pyridine hydrazine precursors
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic properties, including anticancer, antiviral, anti-inflammatory, and sedative activities.[3][4][5] This guide provides an in-depth exploration of a robust and versatile synthetic methodology for accessing this valuable heterocyclic system, with a focus on practical application for researchers in drug discovery and development. While various synthetic routes exist, this document will center on the highly efficient Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a cornerstone of modern heterocyclic chemistry.[6][7]
Strategic Considerations for Synthesis: Precursor Selection
While the broader family of pyridine derivatives can be utilized in various synthetic approaches, the most direct and widely employed precursors for the construction of the imidazo[1,2-a]pyridine scaffold are 2-aminopyridines. These compounds provide the necessary nitrogen atom and the pyridine ring for the fused heterocyclic system. Although "pyridine hydrazines" can be involved in specific functionalization reactions of the imidazo[1,2-a]pyridine core, such as the introduction of thioether substituents or in reduction steps, they are not the typical starting materials for the primary ring system formation in the context of the most prevalent and versatile synthetic strategies.[8][9]
The GBB reaction, which utilizes 2-aminopyridines, aldehydes, and isocyanides, stands out for its operational simplicity, atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.[7][10][11]
The Groebke-Blackburn-Bienaymé (GBB) Reaction: Mechanism and Advantages
The GBB reaction is a three-component reaction that provides a straightforward and efficient route to 3-aminoimidazo[1,2-a]pyridines. The reaction proceeds through a series of steps that culminate in the formation of the fused bicyclic system.
Reaction Mechanism:
The generally accepted mechanism for the GBB reaction begins with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the imine, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the nitrilium ion, followed by proton transfer, yields the final imidazo[1,2-a]pyridine product.[9][12][13]
Figure 1: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Key Advantages of the GBB Reaction:
-
Convergence and Efficiency: Three components are combined in a single step, leading to a rapid increase in molecular complexity.
-
Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.
-
Diversity-Oriented Synthesis: A wide range of commercially available aldehydes and isocyanides can be used, allowing for the creation of large and diverse compound libraries.[14]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, with various catalysts such as Lewis acids or even under catalyst-free conditions.[10][15]
Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative
This protocol details the synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine as a representative example of the GBB reaction.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Cyclohexyl isocyanide
-
Methanol (MeOH), anhydrous
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate and hexanes for TLC and column chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add anhydrous methanol (5 mL) to dissolve the 2-aminopyridine. To this solution, add benzaldehyde (1.0 mmol, 1.0 equiv.) followed by cyclohexyl isocyanide (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add the Lewis acid catalyst, for instance, scandium(III) triflate (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General experimental workflow for the GBB synthesis.
Data Presentation: Scope and Yields
The GBB reaction is known for its broad substrate scope. The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyridine derivatives.
| Entry | 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst (mol%) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (5) | ~85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | NH₄Cl (20) | ~90 |
| 3 | 2-Aminopyridine | Furfural | Benzyl isocyanide | TFA (20) | ~78 |
| 4 | 2-Amino-4-chloropyridine | Isobutyraldehyde | Ethyl isocyanoacetate | Yb(OTf)₃ (5) | ~82 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, consider increasing the catalyst loading or switching to a different Lewis or Brønsted acid. Microwave irradiation has also been shown to improve yields and reduce reaction times.[11][16] Ensure that anhydrous solvents are used, as water can hydrolyze the intermediate imine.
-
Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is usually effective in isolating the desired product. Careful monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Isocyanide Handling: Isocyanides are known for their strong, unpleasant odor and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Groebke-Blackburn-Bienaymé reaction offers a powerful and highly adaptable platform for the synthesis of imidazo[1,2-a]pyridines. Its operational simplicity and broad substrate scope make it an invaluable tool for medicinal chemists and researchers in drug development. By understanding the underlying mechanism and optimizing the reaction conditions, scientists can efficiently generate diverse libraries of these important heterocyclic compounds for further investigation.
References
- Guchhait, S. K., & Madaan, C. (2014).
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of organic chemistry, 78(24), 12494–12504.
- Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016). A coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields at 80°C within 5 h. The Journal of organic chemistry, 81(19), 9167–9174.
- Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 886–898.
- Shaikh, A. A., & Guchhait, S. K. (2016). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Synlett, 27(19), 2689-2693.
- Martins, M. A. P., Frizzo, M. E. S., Moreira, D. N., Buriol, L., & Machado, P. (2009). Solvent-Free Multicomponent Synthesis of Imidazo[1,2-a]pyridines. Synthesis, 2009(12), 2057-2061.
- de Souza, M. V. N. (2015). Synthesis and biological activity of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 26, 1595-1613.
- Mishra, M., & Behera, A. K. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103986.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37449-37460.
- Angelova, V. T., & Lesseva, M. I. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS omega, 6(51), 35085–35103.
- Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., ... & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37449-37460.
- Singh, M. S., & Chowdhury, S. (2012). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. Journal of the Brazilian Chemical Society, 23, 1133-1139.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37449-37460.
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- An, L., Li, X., & He, L. (2014). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 4(94), 52079-52083.
- Dömling, A. (2020). The Groebke‐Blackburn‐Bienaymé Reaction. Chemistry–A European Journal, 26(46), 10425-10444.
- Sharma, A., & Kumar, V. (2021). Synthesis of Novel Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS omega, 6(20), 13327–13336.
- Dömling, A., & Kummeter, M. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1118-1142.
- da Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry.
- Bautista-Hernández, C. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6523.
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Application Notes & Protocols: The Role of 2-(1-Methylhydrazino)pyridine in C-H Functionalization Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 2-(1-methylhydrazino)pyridine (MHP) as a highly effective, removable directing group in transition-metal-catalyzed C-H functionalization reactions. It is designed to move beyond a simple recitation of steps, offering insights into the mechanistic rationale and strategic advantages of employing this auxiliary in modern organic synthesis.
A Strategic Overview of the 2-(1-Methylhydrazino)pyridine (MHP) Directing Group
Transition-metal-catalyzed C-H functionalization has become a cornerstone of modern synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized substrates.[1][2] A primary challenge in this field is achieving high levels of regioselectivity. The use of coordinating or "directing" groups (DGs) has emerged as a powerful solution, wherein the DG positions a metal catalyst proximally to a specific C-H bond, facilitating its selective activation.[2][3]
While pioneering directing groups like 8-aminoquinoline and picolinic acid have demonstrated broad utility, the development of auxiliaries that can be easily removed post-functionalization is critical for synthetic efficiency.[1] 2-(1-Methylhydrazino)pyridine (MHP) has been identified as a superior bidentate directing group that excels in this regard, finding widespread application in palladium- and cobalt-catalyzed reactions.[4][5]
Mechanism of Bidentate Chelation Assistance
The efficacy of MHP stems from its ability to form a stable five-membered cyclometalated intermediate with the catalytic metal center. The pyridine nitrogen and the adjacent nitrogen of the hydrazinyl moiety act as a bidentate ligand, binding to the metal.[1] This coordination geometry rigidly orients the catalyst in space, enabling the selective activation of the ortho-C–H bond on the appended aryl substrate. This directed cyclometalation is the key step for achieving high regioselectivity.[1][6]
The general catalytic cycle, exemplified by a Pd(II)-catalyzed process, involves:
-
Coordination: The MHP-containing substrate coordinates to the Pd(II) catalyst.
-
C-H Activation: A concerted metalation-deprotonation (CMD) pathway leads to the formation of a stable six-membered palladacycle intermediate and cleavage of the ortho-C-H bond.
-
Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladium center.
-
Reductive Elimination: The newly formed C-C or C-X bond is created via reductive elimination, releasing the functionalized product and regenerating a Pd(II) species to re-enter the catalytic cycle.
Caption: General catalytic cycle for MHP-directed C-H functionalization.
Key Advantages of the MHP Directing Group
-
High Efficiency: MHP reliably directs the functionalization of ortho C(sp²)–H bonds in a variety of metal-catalyzed reactions.[1][5]
-
Broad Compatibility: It is effective with multiple transition metals, most notably palladium and inexpensive first-row metals like cobalt.[4][7][8]
-
Removability: The MHP group can be cleaved under mild reductive conditions, a crucial advantage for its application in multi-step synthesis where the auxiliary is no longer needed in the final product.[1][5][9]
Protocol: Palladium-Catalyzed C-H Arylation for Biaryl Synthesis
The construction of biaryl motifs is of paramount importance in medicinal chemistry and materials science. MHP-directed C-H arylation provides a direct and environmentally benign route to these structures from simple arenes and aryl halides.[1]
Detailed Step-by-Step Protocol
This protocol is a general procedure adapted from established literature for the Pd-catalyzed arylation of an MHP-derivatized benzohydrazide with an aryl iodide.[1]
-
Reaction Setup: To a 10 mL oven-dried reaction tube equipped with a magnetic stir bar, add the N'-methyl-N'-(pyridin-2-yl)benzohydrazide substrate (1.0 equiv, 0.2 mmol), the aryl iodide (3.0 equiv, 0.6 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.2 equiv, 0.04 mmol, 9 mg), and sodium acetate (NaOAc, 2.0 equiv, 0.4 mmol, 33 mg).
-
Solvent Addition: Add chlorobenzene (PhCl, 2.0 mL) to the tube to achieve a substrate concentration of 0.1 M.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 48-72 hours under an air atmosphere. The progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with dichloromethane (DCM, 10 mL).
-
Filtration: Filter the mixture through a plug of Celite to remove insoluble salts and catalyst residues. Wash the Celite plug with additional DCM (10 mL).
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of petroleum ether/ethyl acetate) to afford the desired biaryl product.
Data Presentation: Substrate Scope for Pd-Catalyzed Arylation
The following table summarizes representative yields for the arylation of various MHP-derivatized benzohydrazides with different aryl iodides, demonstrating the functional group tolerance of the reaction.[1]
| Entry | Benzohydrazide Substituent (R¹) | Aryl Iodide Substituent (R²) | Product | Yield (%) |
| 1 | H | 4-OCH₃ | 3aa | 70 |
| 2 | 4-OCH₃ | 4-OCH₃ | 3ba | 75 |
| 3 | 4-CF₃ | 4-OCH₃ | 3ca | 68 |
| 4 | 4-Cl | 4-OCH₃ | 3oa | 70 |
| 5 | H | 4-CF₃ | 3ab | 70 |
| 6 | H | 4-Br | 3ad | 68 |
Reaction conditions: Substrate (0.2 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (20 mol %), NaOAc (2.0 equiv), PhCl (2.0 mL), air, 140 °C, 48 h. Isolated yields.[1]
Protocol: Cobalt-Catalyzed C-H Functionalization/Spirocyclization
The use of earth-abundant and less expensive cobalt catalysts is a significant advance in sustainable chemistry. MHP has proven to be an excellent directing group for cobalt-catalyzed transformations, such as the oxidative coupling of benzoic hydrazides with maleimides to generate valuable spirosuccinimide derivatives.[4][7][8]
Detailed Step-by-Step Protocol
This protocol describes a cobalt-catalyzed C–H functionalization/spirocyclization cascade.[7][8]
-
Reaction Setup: In an oven-dried reaction vial, combine the MHP-derivatized benzoic hydrazide (1.0 equiv, 0.2 mmol), the maleimide coupling partner (1.2 equiv, 0.24 mmol), Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 20 mol %, 0.04 mmol), and silver acetate (AgOAc, 2.0 equiv, 0.4 mmol) as the oxidant.
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 2.0 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture in vacuo.
-
Purification: Directly purify the residue by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/petroleum ether) to isolate the spirosuccinimide product.
The MHP Workflow: Synthesis and Cleavage Protocols
A key feature of MHP is its role as a transient auxiliary. The ability to efficiently install and subsequently remove the group is critical to its synthetic utility.
Caption: The complete synthetic workflow using the MHP directing group.
Protocol: Synthesis of MHP-Functionalized Substrates
The MHP-derivatized substrates are typically prepared via a standard amide coupling reaction between the corresponding carboxylic acid and 2-(1-methylhydrazino)pyridine.
-
Acid Activation: To a solution of the aryl carboxylic acid (1.0 equiv) in a suitable solvent like DCM or DMF, add a coupling agent such as HATU (1.1 equiv) or EDCI (1.2 equiv) and a base like DIPEA (2.0 equiv). Stir for 15-30 minutes at room temperature.
-
Amide Coupling: Add 2-(1-methylhydrazino)pyridine (1.1 equiv) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until completion as monitored by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), concentrate, and purify by column chromatography to yield the desired N'-methyl-N'-(pyridin-2-yl)benzohydrazide substrate.
Protocol: Reductive Cleavage of the MHP Directing Group
The directing group can be efficiently removed under mild reductive conditions to liberate the functionalized product, often as a carboxylic acid or related derivative.[1][4]
-
Reaction Setup: Dissolve the MHP-containing product (1.0 equiv) in a solvent mixture, typically THF and H₂O.
-
Reductant Addition: Add a suitable reducing agent. Samarium(II) iodide (SmI₂) is highly effective for this transformation.[4] Alternatively, zinc dust in acetic acid can be used.[10] Add the reductant portion-wise at 0 °C or room temperature.
-
Reaction: Stir the mixture until the starting material is fully consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction carefully (e.g., with aqueous HCl if using zinc, or by exposure to air for SmI₂). Perform an aqueous work-up, extract the desired product, dry the organic phase, concentrate, and purify by chromatography or crystallization to obtain the final, DG-free molecule.
Conclusion
2-(1-Methylhydrazino)pyridine has established itself as a premier directing group for C-H functionalization chemistry. Its robust performance in palladium- and cobalt-catalyzed reactions, coupled with its straightforward installation and, most importantly, its mild removal, provides a powerful and highly strategic tool for synthetic chemists. The protocols and applications detailed herein offer a practical guide for researchers aiming to leverage this auxiliary for the efficient and regioselective construction of complex molecular architectures.
References
- Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. The Journal of Organic Chemistry.
-
Proposed mechanism of 2‐(1'‐methyl‐hydrazinyl)pyridine‐directed C−H/N−H alkyne annulation. ResearchGate. [Link]
-
2-(1-Methylhydrazinyl)pyridine-Directed C−H Functionalization/Spirocyclization Cascade: Facile Access to Spiro-succinimide Derivatives. ResearchGate. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. NIH National Center for Biotechnology Information. [Link]
-
2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group in a cobalt-catalyzed C(sp2)–H bond alkenylation/annulation cascade. Royal Society of Chemistry. [Link]
-
Two‐in‐One Strategy for Palladium‐Catalyzed C−H Functionalization in Water. Wiley Online Library. [Link]
-
C–H functionalization of pyridines. Royal Society of Chemistry. [Link]
-
Two-in-One Strategy for Palladium-Catalyzed C-H Functionalization in Water. PubMed. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. NIH National Center for Biotechnology Information. [Link]
-
A 2-(1-methylhydrazinyl)pyridine-directed C–H functionalization/spirocyclization cascade: facile access to spirosuccinimide derivatives. Royal Society of Chemistry. [Link]
-
Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Royal Society of Chemistry. [Link]
-
A 2-(1-methylhydrazinyl)pyridine-directed C-H functionalization/spirocyclization cascade: facile access to spirosuccinimide derivatives. PubMed. [Link]
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Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. ResearchGate. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
-
Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines. ResearchGate. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. [Link]
-
2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group in a cobalt-catalyzed C(sp2)-H bond alkenylation/annulation cascade. PubMed. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
- Synthetic process for 2-hydrazinylpyridine derivative.
- Synthesis process of 2-hydrazinopyridine derivative.
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]
-
Bifunctional NHC-promoted C2-alkylation of pyridine via Ni−Al bimetallic-catalyzed hydroarylation of unactivated alkenes. American Chemical Society. [Link]
-
Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. [Link]
-
2-(1-methylhydrazino)pyridine (C6H9N3). PubChem. [Link]
-
Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. PubMed. [Link]
-
Cu(I)-Catalyzed double C-H amination: synthesis of 2-iodo-imidazo [1, 2-a] pyridines. ResearchGate. [Link]
-
Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Royal Society of Chemistry. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. NIH National Center for Biotechnology Information. [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. NIH National Center for Biotechnology Information. [Link]
-
C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate. [Link]
-
The Versatile Chemistry of [2-(Methylamino)pyridin-3-yl]methanol in Organic Synthesis. LinkedIn. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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- 1. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group in a cobalt-catalyzed C(sp2)–H bond alkenylation/annulation cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A 2-(1-methylhydrazinyl)pyridine-directed C–H functionalization/spirocyclization cascade: facile access to spirosuccinimide derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A 2-(1-methylhydrazinyl)pyridine-directed C-H functionalization/spirocyclization cascade: facile access to spirosuccinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group in a cobalt-catalyzed C(sp2)-H bond alkenylation/annulation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Mastering the Preparation of 2-(1-Methylhydrazino)pyridine Stock Solutions: An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed protocols and expert insights for the preparation, handling, and validation of stock solutions of 2-(1-methylhydrazino)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical chemical properties, safety considerations, and analytical verification methods necessary for the accurate and safe utilization of this compound in experimental settings. By integrating established scientific principles with practical, field-proven techniques, this guide aims to ensure the integrity and reproducibility of research outcomes.
Introduction: The Significance of 2-(1-Methylhydrazino)pyridine
2-(1-Methylhydrazino)pyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring both a pyridine ring and a methylhydrazine group, imparts a range of chemical reactivities and potential biological activities. As with many hydrazine derivatives, this compound can serve as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
The precision and reliability of any research involving 2-(1-methylhydrazino)pyridine are fundamentally dependent on the accurate preparation of stock solutions. This guide provides a robust framework for creating these solutions, ensuring their stability, and verifying their concentration, thereby underpinning the validity of subsequent experimental work.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(1-methylhydrazino)pyridine is paramount for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1][2][3] |
| Molecular Weight | 123.16 g/mol | [1][3] |
| Appearance | Varies; may be a solid or liquid at room temperature | General chemical knowledge |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][3] |
Safety and Handling: A Self-Validating System of Precaution
Due to the inherent hazards associated with hydrazine derivatives, a stringent safety protocol is non-negotiable. The following measures are designed to create a self-validating system where safety is an integral part of the workflow.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). All handling of the solid compound and its concentrated solutions should be performed within a certified chemical fume hood.[4]
-
Engineering Controls: A properly functioning chemical fume hood is essential to prevent inhalation of vapors or dust. An emergency eyewash station and safety shower must be readily accessible.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or explosive reactions.[1]
-
Waste Disposal: All waste containing 2-(1-methylhydrazino)pyridine must be collected in a designated, properly labeled, and sealed container for hazardous waste. Follow all local and institutional regulations for chemical waste disposal.[1][5]
Caption: Step-by-step workflow for preparing a stock solution.
Verification of Stock Solution Concentration and Purity
The integrity of experimental data relies on the accurate concentration of the stock solution. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method for both concentration verification and purity assessment.
Protocol 5.1: HPLC-DAD Analysis
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a DAD detector, and an autosampler. [6]* Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is a common starting point for pyridine-containing compounds. [6]* Flow Rate: A typical flow rate is 1.0 mL/min. [6]* Detection Wavelength: Monitor at the absorbance maximum of 2-(1-methylhydrazino)pyridine. Based on the UV spectrum of pyridine, absorbance maxima are expected around 202 nm and 254 nm. [7]A full spectrum can be recorded using the DAD to determine the optimal wavelength.
-
Standard Curve: Prepare a series of calibration standards of known concentrations from a separately weighed sample of 2-(1-methylhydrazino)pyridine.
-
Analysis: Inject the prepared stock solution and the calibration standards. The concentration of the stock solution can be determined by comparing its peak area to the standard curve. Purity can be assessed by examining the presence of any additional peaks in the chromatogram.
Caption: Workflow for the verification of stock solution concentration and purity.
Stability and Storage
The stability of 2-(1-methylhydrazino)pyridine stock solutions is crucial for the reproducibility of experiments over time. Hydrazine derivatives can be susceptible to oxidation and degradation.
-
Short-term Storage (up to 1 month): Store at -20°C in a tightly sealed amber vial to protect from light and moisture. [8]* Long-term Storage (up to 6 months): For extended storage, aliquoting the stock solution into smaller, single-use vials and storing at -80°C is recommended to avoid repeated freeze-thaw cycles. [8]* Aqueous Solutions: Aqueous solutions of pyridine and its derivatives are generally stable. [9][10]However, the hydrazine moiety may be more prone to degradation. It is advisable to prepare fresh aqueous solutions for each experiment or to verify the concentration of stored aqueous solutions more frequently.
Conclusion
The meticulous preparation and validation of 2-(1-methylhydrazino)pyridine stock solutions are foundational to the success of any research in which this compound is utilized. By adhering to the detailed protocols for safe handling, accurate preparation, and rigorous analytical verification outlined in this guide, researchers can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their experimental findings.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. PubChemLite - 2-(1-methylhydrazino)pyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 3. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. HPLC-DAD method for the simultaneous determination of zofenopril and hydrochlorothiazide in oral pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Reactions Involving 2-(1-Methylhydrazino)pyridine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for reactions involving 2-(1-methylhydrazino)pyridine. This document moves beyond simple procedural lists to explain the chemical causality behind common failures, ensuring a robust and rational approach to problem-solving in the laboratory.
Reagent Overview: Understanding Your Tool
2-(1-Methylhydrazino)pyridine (CAS 4231-74-7) is a substituted hydrazine derivative featuring a nucleophilic hydrazine moiety attached to a pyridine ring.[1][2] Its primary utility in organic synthesis is as a precursor for forming N-N bonds and constructing heterocyclic systems. The presence of two distinct nitrogen-containing functionalities—the hydrazine and the pyridine ring—imparts a unique reactivity profile that can be both advantageous and challenging.
The key reactive site is the terminal -NH2 group of the hydrazine, which acts as a potent nucleophile. This enables its most common application: condensation with aldehydes and ketones to form hydrazones. These hydrazones are often key intermediates in more complex transformations, most notably the Fischer Indole Synthesis, a powerful method for creating indole rings.[3]
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Key Synonyms | N-Methyl-N-2-pyridylhydrazine, 1-methyl-1-pyridin-2-ylhydrazine[1][2] |
| Solubility | Soluble in polar organic solvents[1] |
Safety First: Handling and Storage
Before beginning any experiment, it is critical to understand the hazards associated with the reagents. Hydrazine derivatives, as a class, require careful handling.
-
GHS Hazard Statements : 2-(1-Methylhydrazino)pyridine is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling : Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage : Hydrazines can be sensitive to air and light, leading to oxidation and degradation. Store 2-(1-methylhydrazino)pyridine in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Discoloration (e.g., turning brown or red) is a sign of potential degradation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions with 2-(1-methylhydrazino)pyridine in a practical question-and-answer format.
Q1: My reaction shows no conversion. The starting materials are recovered unchanged. What went wrong?
A1: A complete lack of reactivity typically points to one of four issues: reagent quality, insufficient activation, steric hindrance, or improper reaction conditions.
-
Cause 1: Reagent Degradation: 2-(1-methylhydrazino)pyridine is susceptible to oxidation. If the reagent is old or has been stored improperly, it may have degraded. A discolored, dark appearance is a strong indicator of this.
-
Solution: Verify the purity of your reagent. If degradation is suspected, purify it by vacuum distillation or acquire a fresh bottle.
-
-
Cause 2: Insufficient Acid Catalysis (for Hydrazone Formation): Condensation to form a hydrazone is often acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.
-
Solution: Add a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TsOH). Be cautious, as excess acid can protonate the hydrazine, deactivating it. The optimal pH for hydrazone formation is typically between 4 and 5.
-
-
Cause 3: Steric Hindrance: The methyl group on the hydrazine and the pyridine ring can create steric bulk. If your aldehyde or ketone substrate is also sterically hindered, the reaction rate can be exceedingly slow.
-
Solution: Increase the reaction temperature and extend the reaction time. If this fails, a less hindered hydrazine derivative may be necessary if the experimental design allows.
-
-
Cause 4: Inappropriate Solvent: For condensation reactions, the removal of the water byproduct drives the equilibrium toward the product. Using a solvent that does not allow for water removal can stall the reaction.
-
Solution: Use a solvent like toluene or benzene in combination with a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Q2: The reaction is very slow and the final yield is disappointingly low. How can I optimize it?
A2: Sluggish reactions and low yields are common optimization problems. The key is to correctly identify the rate-limiting step and address it.
-
Cause 1: Water Byproduct Inhibition: In condensation reactions, the water formed as a byproduct can hydrolyze the hydrazone product, pushing the equilibrium back towards the starting materials.
-
Solution: As mentioned above, employ a Dean-Stark trap to remove water. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can be effective.
-
-
Cause 2: Suboptimal Conditions for Fischer Indole Synthesis: The Fischer Indole Synthesis requires specific and often strong acidic conditions to promote the key[4][4]-sigmatropic rearrangement step.[3][5] The choice of acid is critical and substrate-dependent.
-
Cause 3: Nucleophilicity of Hydrazine: While hydrazines are generally good nucleophiles, their reactivity can be modulated by solvent and substituents. Studies have shown that while methyl groups can increase the reactivity of the α-position, they decrease it at the β-position.[6]
-
Solution: Ensure your solvent is appropriate. Aprotic polar solvents can often enhance nucleophilicity compared to protic solvents where hydrogen bonding can solvate and stabilize the nucleophile.
-
Q3: My TLC shows the consumption of starting material, but there are multiple new spots and my desired product is a minor component. What are these side products?
A3: The formation of multiple byproducts points to side reactions, which are common with multifunctional reagents like this one.
-
Cause 1: Oxidative Dimerization: The hydrazine moiety can be oxidized, leading to the formation of azo compounds and other coupled byproducts, especially if the reaction is exposed to air for long periods at elevated temperatures.
-
Solution: Run the reaction under an inert atmosphere (N₂ or Ar). Degas your solvent before use, especially for prolonged reactions at high temperatures.
-
-
Cause 2: Cleavage in Fischer Indole Synthesis: A notorious failure mode in the Fischer Indole synthesis is the acid-promoted cleavage of the N-N bond.[4] This can lead to the formation of aniline derivatives and other fragments instead of the desired indole. Electron-donating substituents on the aryl ring can sometimes exacerbate this issue.[4]
-
Solution: This is a challenging problem. The solution often involves switching from protic acids to Lewis acids (e.g., ZnCl₂), which can favor the desired cyclization pathway over N-N bond cleavage.[4]
-
-
Cause 3: Unwanted Reactions on the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or participate in side reactions, especially under strongly acidic or alkylating conditions.
-
Solution: If the pyridine ring is interfering, consider using a protecting group strategy, though this adds steps to the synthesis. More commonly, careful selection of reaction conditions to be compatible with the pyridine ring is the best approach.
-
Q4: I'm having difficulty purifying my product. The compound streaks on my silica gel column and the workup is messy.
A4: Purification challenges are common due to the basic nature of the pyridine ring and the polarity of the hydrazine group.
-
Cause 1: Interaction with Silica Gel: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, leading to poor separation, tailing, and even decomposition of the product on the column.
-
Solution 1: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, like triethylamine (Et₃N). A common practice is to use a solvent system containing 0.5-1% Et₃N in the eluent (e.g., hexanes/ethyl acetate/Et₃N).
-
Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.
-
-
Cause 2: Emulsion during Aqueous Workup: The amphiphilic nature of the molecule can sometimes lead to emulsions during extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This often helps to break up emulsions by reducing the mutual solubility of the organic and aqueous phases.
-
Visualized Workflows and Mechanisms
Visual aids can significantly clarify complex processes. Below are diagrams for a general troubleshooting workflow and a fundamental reaction mechanism.
Troubleshooting Workflow
Caption: Formation of a hydrazone from a generic ketone.
Key Experimental Protocol: Synthesis of a Pyridylhydrazone
This protocol provides a reliable starting point for the condensation of 2-(1-methylhydrazino)pyridine with a generic ketone.
Objective: To synthesize the hydrazone from 2-(1-methylhydrazino)pyridine and cyclohexanone.
Materials:
-
2-(1-Methylhydrazino)pyridine (1.23 g, 10.0 mmol)
-
Cyclohexanone (0.98 g, 10.0 mmol)
-
Acetic Acid (catalytic, ~0.1 mL)
-
Ethanol (25 mL)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1-methylhydrazino)pyridine (10.0 mmol) and ethanol (25 mL).
-
Stir the solution until the hydrazine is fully dissolved.
-
Add cyclohexanone (10.0 mmol) to the solution in a single portion.
-
Add a catalytic amount of glacial acetic acid (~2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux (~78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydrazone.
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., 100% Hexanes to 80:20 Hexanes:Ethyl Acetate). If tailing is observed, add 0.5% triethylamine to the eluent system.
-
Combine the pure fractions and remove the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
References
- Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Behenna, D. C., & Stoltz, B. M. (2010). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 132(44), 15412–15415. Available from: [Link]
- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(1), 134-145. Retrieved from [Link]
-
ResearchGate. (2019). Proposed mechanism of 2‐(1'‐methyl‐hydrazinyl)pyridine‐directed C−H/N−H alkyne annulation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-methylhydrazino)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-(1-methylhydrazinyl)-. Retrieved from [Link]
-
Mayr, H., et al. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 133(34), 13544-13558. Available from: [Link]
Sources
- 1. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine | CymitQuimica [cymitquimica.com]
- 2. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 6. researchgate.net [researchgate.net]
identifying and minimizing side products in 2-(1-methylhydrazino)pyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(1-methylhydrazino)pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for laboratory professionals engaged in this synthesis. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to ensure the success of your experiments.
Introduction to the Synthesis
The primary and most common method for synthesizing 2-(1-methylhydrazino)pyridine is the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine with methylhydrazine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The nitrogen atom in the ring stabilizes the intermediate Meisenheimer complex formed during the reaction, facilitating the displacement of the chloride leaving group.[1]
This seemingly straightforward reaction can, however, be prone to the formation of various side products, impacting yield and purity. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for optimization and troubleshooting.
Reaction Pathway and Potential Side Reactions
The core reaction and potential side reactions are outlined below. Understanding these pathways is the first step in effective troubleshooting.
Figure 1: Main reaction and potential side reaction pathways in the synthesis of 2-(1-methylhydrazino)pyridine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(1-methylhydrazino)pyridine in a question-and-answer format.
FAQ 1: My reaction is sluggish or incomplete. How can I improve the conversion?
Answer:
Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:
-
Reaction Temperature: The nucleophilic aromatic substitution on 2-chloropyridine typically requires elevated temperatures to overcome the activation energy barrier. A temperature range of 100-150 °C is generally effective.[2] If the reaction is slow, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to increased side product formation and decomposition.
-
Solvent Choice: The choice of solvent is critical. A high-boiling, polar aprotic solvent is often preferred to facilitate the dissolution of reactants and to allow for higher reaction temperatures. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are suitable choices. In some patented procedures, alcohol amines like N,N-dimethylpropanolamine are used, which can also act as an acid scavenger.[3]
-
Purity of Reactants: Ensure that your 2-chloropyridine and methylhydrazine are of high purity. Impurities in the starting materials can interfere with the reaction. Water is a common impurity in pyridine-based compounds and can be detrimental.[4]
-
Reaction Time: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require a longer time to reach completion.
FAQ 2: I am observing a significant amount of a higher molecular weight impurity. What could it be and how can I minimize it?
Answer:
A common higher molecular weight side product is the di-substitution product, 1,2-bis(pyridin-2-yl)-1-methylhydrazine . This occurs when the newly formed 2-(1-methylhydrazino)pyridine, which still possesses a nucleophilic nitrogen, reacts with another molecule of 2-chloropyridine.
Mechanism of Di-substitution:
Figure 2: Formation of the di-substitution side product.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of methylhydrazine relative to 2-chloropyridine. A molar ratio of 1.5 to 1.8 equivalents of methylhydrazine to 1 equivalent of 2-chloropyridine is often recommended.[2] This ensures that the 2-chloropyridine is consumed preferentially by the more nucleophilic methylhydrazine rather than the product.
-
Slow Addition: Adding the 2-chloropyridine slowly to the heated solution of methylhydrazine can help maintain a low concentration of the electrophile, thereby disfavoring the second substitution reaction.
-
Lower Reaction Temperature: If di-substitution is a major issue, consider lowering the reaction temperature. While this may slow down the primary reaction, it will have a more pronounced effect on the less favorable secondary reaction.
FAQ 3: My product is contaminated with an impurity that has a similar retention time in chromatography. What could it be?
Answer:
An impurity that can be difficult to separate from the desired product is 1,2-bis(pyridin-2-yl)hydrazine . This side product arises if there is a hydrazine impurity in your methylhydrazine starting material. Hydrazine is more reactive than methylhydrazine and can react with two molecules of 2-chloropyridine.
Minimization Strategies:
-
Use High-Purity Methylhydrazine: The most effective way to prevent this side product is to use methylhydrazine with a very low hydrazine content.
-
Purification: If this impurity is present, careful fractional distillation under reduced pressure or column chromatography with a well-chosen solvent system may be necessary for its removal.
FAQ 4: I am observing a salt-like precipitate in my reaction mixture. What is it?
Answer:
The reaction of 2-chloropyridine with methylhydrazine generates hydrogen chloride (HCl) as a byproduct. This HCl will react with any basic species in the reaction mixture, including unreacted methylhydrazine, the product, and the pyridine nitrogen of the product, to form hydrochloride salts. Another possibility is the N-methylation of the pyridine ring by methylhydrazine, leading to the formation of a 2-chloro-1-methylpyridinium salt, although this is generally less common under typical SNAr conditions.
Minimization and Management:
-
Use of a Base: The inclusion of a non-nucleophilic base, such as triethylamine or an inorganic base like potassium carbonate, can scavenge the HCl as it is formed, preventing the precipitation of the product and starting material as salts. Some protocols utilize an excess of the hydrazine reagent to act as the base.
-
Work-up Procedure: During the work-up, washing the organic extract with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) will neutralize any remaining hydrochloride salts and liberate the free base of your product.
Experimental Protocol: Synthesis of 2-(1-Methylhydrazino)pyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
-
2-Chloropyridine (1.0 eq.)
-
Methylhydrazine (1.5 - 1.8 eq.)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Triethylamine (optional, 1.1 eq.)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylhydrazine and the solvent. If using a base, add it at this stage.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 125-130 °C) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Addition of 2-Chloropyridine: Slowly add the 2-chloropyridine to the heated reaction mixture dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the 2-chloropyridine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Workflow Diagram:
Sources
stability and degradation issues of 2-(1-methylhydrazino)pyridine solutions
Welcome to the technical support resource for 2-(1-methylhydrazino)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered when working with solutions of this compound. As Senior Application Scientists, we have structured this center to provide not just answers, but a deeper understanding of the underlying chemistry to empower your experimental success.
Introduction: The Challenge of Hydrazine Stability
2-(1-methylhydrazino)pyridine is a bifunctional molecule containing both a pyridine ring and a methylhydrazine moiety. While the pyridine ring is relatively stable, the hydrazine group is highly susceptible to chemical degradation, primarily through oxidation. This inherent instability can lead to a loss of compound integrity, the formation of impurities, and ultimately, variability in experimental results. Understanding the factors that drive this degradation is the first step toward mitigating these issues.
The primary degradation mechanism for hydrazine derivatives in solution is oxidation, a process significantly accelerated by the presence of atmospheric oxygen, metal ions, and specific pH conditions. This guide provides a series of frequently asked questions (FAQs), troubleshooting flowcharts, and validated protocols to help you maintain the stability and purity of your 2-(1-methylhydrazino)pyridine solutions.
Frequently Asked Questions (FAQs)
Q1: My clear, colorless solution of 2-(1-methylhydrazino)pyridine has turned yellow or brown. What is causing this discoloration?
A1: This is the most common indicator of degradation. The color change is almost certainly due to the oxidative decomposition of the hydrazine moiety. Hydrazine and its derivatives are readily oxidized, especially in neutral or alkaline solutions exposed to air, forming a complex mixture of colored degradation products. This process can be catalyzed by trace metal ions present in your solvent or glassware.
Q2: I am observing inconsistent results in my bioassays. Could the stability of my 2-(1-methylhydrazino)pyridine stock solution be a factor?
A2: Absolutely. If the concentration of the active parent compound is decreasing over time due to degradation, the effective dose in your experiment will also decrease, leading to poor reproducibility. The N-N bond in the hydrazine group is the most labile part of the molecule. Its degradation means you are introducing a mixture of the parent compound and its degradants into your assay, which can confound results. It is critical to ensure the stability of your stock and working solutions throughout the duration of your experiments.
Q3: What are the primary factors that accelerate the degradation of this compound in solution?
A3: The stability of 2-(1-methylhydrazino)pyridine is influenced by several key environmental and chemical factors. Understanding these is crucial for proper handling and storage.
| Factor | Impact on Stability | Scientific Rationale |
| Oxygen | High Impact | Dissolved atmospheric oxygen is the primary oxidant. The degradation is a four-electron oxidation process that can ultimately yield nitrogen gas and water. |
| pH | High Impact | The compound is most stable in acidic conditions. Stability significantly decreases in neutral and, especially, alkaline (basic) solutions, which facilitate oxidation. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | High Impact | Transition metal ions are potent catalysts for hydrazine oxidation, dramatically accelerating the degradation rate even at trace concentrations. |
| Temperature | Medium Impact | Elevated temperatures increase the rate of all chemical reactions, including decomposition. Solutions should be stored at recommended cool temperatures. |
| Light Exposure | Medium Impact | Pyridine-containing compounds can be susceptible to photodegradation. While oxidation is the primary concern, exposure to UV or high-intensity light should be avoided. |
Q4: What are the likely degradation products, and are they reactive?
A4: The primary, fully oxidized products are expected to be nitrogen gas and water. However, the degradation process proceeds through highly reactive intermediates, including nitrogen-centered radicals. These radicals can react with other molecules in the solution or lead to the formation of various other species. Under certain oxidative conditions, hydrazines can even form carcinogenic N-nitroso compounds, although this is more common with strong chemical oxidants. In biological systems or in the presence of certain catalysts, the pyridine ring itself could be metabolized, but the hydrazine moiety remains the most probable point of initial degradation.
Troubleshooting Guide
Experiencing issues? Use this troubleshooting guide to diagnose and resolve common problems related to solution instability.
Visual Troubleshooting Flowchart
This flowchart provides a logical path to identify the source of degradation based on your observations.
Caption: Troubleshooting decision tree for diagnosing instability issues.
Potential Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for 2-(1-methylhydrazino)pyridine, initiated by an oxidizing agent or catalyst.
Caption: Plausible oxidative degradation pathway of the hydrazine moiety.
Protocols for Ensuring Solution Stability
Adherence to rigorous preparation and handling protocols is the most effective way to prevent degradation.
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes exposure to oxygen, a primary driver of degradation.
Materials:
-
2-(1-methylhydrazino)pyridine solid
-
High-purity, HPLC-grade solvent (e.g., DMSO, Ethanol, or buffered aqueous solution)
-
Inert gas (Nitrogen or Argon) with tubing
-
Clean, dry glassware (e.g., volumetric flask, amber vials)
-
Sonicator (optional)
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with a steady stream of inert gas (Nitrogen or Argon) for at least 15-20 minutes. This removes dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 2-(1-methylhydrazino)pyridine solid in a clean container.
-
Dissolution: Add a portion of the deoxygenated solvent to the solid. If needed, sonicate briefly to aid dissolution.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the deoxygenated solvent in a volumetric flask.
-
Inert Atmosphere Blanketing: Before sealing the container, flush the headspace above the liquid with inert gas for 30-60 seconds.
-
Storage: Tightly seal the container (e.g., with a PTFE-lined cap). Store protected from light (in an amber vial or wrapped in foil) at the recommended temperature (typically 2-8°C or -20°C for long-term storage).
Protocol 2: Basic Stability Assessment by RP-HPLC
This workflow allows you to quantify the stability of your solution over time under specific storage conditions.
Caption: Experimental workflow for a solution stability study.
Methodology:
-
Prepare Solution: Make a stock solution following Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 4.0) and UV detection is a good starting point. Record the peak area and retention time of the main compound peak.
-
Storage: Aliquot the remaining solution into separate, tightly sealed amber vials for each time point and storage condition you wish to test (e.g., room temperature vs. 4°C; light vs. dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 8 hours, 24 hours, 7 days), retrieve an aliquot from each condition and re-analyze it using the same HPLC method.
-
Data Evaluation: Compare the peak area of the 2-(1-methylhydrazino)pyridine at each time point to the initial T=0 value. A significant decrease in the main peak area, often accompanied by the appearance of new peaks (degradants), indicates instability under those storage conditions.
By following these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving 2-(1-methylhydrazino)pyridine.
References
- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
Technical Support Center: Purification of Crude 2-(1-methylhydrazino)pyridine
Welcome to the technical support center for the purification of 2-(1-methylhydrazino)pyridine (CAS 4231-74-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this versatile reagent. As a hydrazine derivative, this compound requires careful handling and specific purification strategies to ensure high purity and stability for downstream applications, such as its use as a derivatization agent in sensitive LC-MS analyses[1][2].
Section 1: Compound Profile & Common Impurities
Understanding the physicochemical properties of 2-(1-methylhydrazino)pyridine is the first step in designing an effective purification strategy.
Table 1: Physicochemical Properties of 2-(1-methylhydrazino)pyridine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[3] |
| Molecular Weight | 123.16 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[4] |
| Predicted XlogP | 0.9 | PubChem[3] |
| InChIKey | QLNFKVFUZHBVHT-UHFFFAOYSA-N | PubChem[3] |
Common Impurities: Crude 2-(1-methylhydrazino)pyridine often contains a variety of impurities stemming from its synthesis, which typically involves the reaction of a 2-halopyridine with methylhydrazine[5][6]. Be aware of:
-
Unreacted Starting Materials: 2-chloropyridine or 2-bromopyridine, and methylhydrazine.
-
Solvents: Residual solvents from the synthesis and workup (e.g., methanol, ethanol, THF).
-
Side-Products: Isomeric byproducts or products of over-methylation.
-
Degradation Products: Hydrazines can be susceptible to oxidation or decomposition, especially when exposed to air or heat.
-
Water: The compound is hygroscopic, similar to pyridine itself[7].
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial purification approach.
Q1: Which purification method is best for my crude 2-(1-methylhydrazino)pyridine?
The optimal method depends on the scale of your experiment and the nature of the impurities. A decision-making workflow is outlined below. For thermally stable impurities with different boiling points, vacuum distillation is effective. For removing non-basic impurities, an acid-base extraction is a classic and efficient choice. If you are dealing with isomeric or similarly polar impurities, column chromatography is likely necessary. If your compound is a solid at room temperature or can form a stable salt, recrystallization can yield very high purity material.
Q2: How can I assess the purity of my 2-(1-methylhydrazino)pyridine after purification?
Purity should be assessed using a combination of techniques:
-
NMR (¹H and ¹³C): Provides structural confirmation and reveals the presence of proton- or carbon-containing impurities.
-
LC-MS: Ideal for detecting trace-level impurities and confirming the molecular weight of the product. Gas chromatography (GC) is also a powerful tool for analyzing volatile compounds like pyridine derivatives[8][9].
-
TLC: A quick method to check for the presence of multiple components and to determine appropriate solvent systems for column chromatography.
Q3: My purified 2-(1-methylhydrazino)pyridine is turning dark over time. What is happening and how can I prevent it?
Hydrazine derivatives can be sensitive to air and light, leading to oxidative decomposition which often results in color change[10]. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container, and at a low temperature (refrigerated or frozen) to maximize its shelf life[10].
Section 3: Purification & Troubleshooting Guides
This section provides detailed, methodology-specific troubleshooting in a Q&A format.
Workflow: Selecting a Purification Method
The following diagram illustrates a logical workflow for choosing the most appropriate purification strategy based on the characteristics of your crude sample.
Caption: Decision tree for selecting a purification technique.
Guide 1: Vacuum Distillation
Q: My compound appears to be decomposing during distillation, even under vacuum. What should I do?
A: This suggests thermal instability. Hydrazines can be sensitive to heat.
-
Lower the Pressure: Use a high-performance vacuum pump to achieve the lowest possible pressure. This will significantly lower the boiling point.
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures, reducing the likelihood of decomposition.
-
Ensure an Inert Atmosphere: Before heating, ensure the system is thoroughly purged with an inert gas like argon or nitrogen to prevent oxidation.
-
Avoid Overheating: Use a mantle with a stirrer and monitor the pot temperature carefully. Do not exceed the temperature necessary for a steady distillation rate. A patent for distilling thermally sensitive pyridine mixtures highlights the challenges of polymerization and the need for careful temperature control[11].
Guide 2: Column Chromatography
Q: My compound is streaking badly on my silica gel column. How can I get clean separation?
A: This is a classic problem for basic compounds like pyridines on acidic silica gel. The amine groups interact strongly with the acidic silanol groups on the silica surface.
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a base, such as triethylamine or pyridine, to your eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the active sites on the silica gel and lead to much sharper bands.
-
Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography: If the compound and impurities have different hydrophobicities, reverse-phase (C18) chromatography can be an effective, albeit more expensive, alternative.
Protocol: Column Chromatography with Basic Modifier
-
Dry-load the crude material onto a small amount of silica gel.
-
Prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% triethylamine by volume.
-
Pack a glass column with silica gel slurried in the prepared mobile phase.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Guide 3: Recrystallization
Q: I can't find a single solvent that works well for recrystallization. What are my options?
A: Finding the right solvent system is key. An ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.
-
Use a Co-solvent System: If a single solvent fails, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly. Common pairs include Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Hexane.
-
Salt Formation: Consider forming a salt. Reacting your basic compound with an acid (like HCl or oxalic acid) can produce a salt that may have better crystallization properties than the freebase. After crystallization, the pure salt can be neutralized to regenerate the pure freebase. This technique is well-established for purifying pyridine bases[7].
Guide 4: Acid-Base Extraction
Q: My yield is very low after performing an acid-base extraction. Where did my product go?
A: Low yield in an acid-base extraction typically points to one of a few issues.
-
Incomplete Extraction: Ensure you have used a sufficient volume of organic solvent and performed multiple extractions (e.g., 3x) at each stage to ensure complete transfer of the compound between phases.
-
Incorrect pH: When acidifying, ensure the aqueous phase is sufficiently acidic (pH < 2) to fully protonate and dissolve the pyridine nitrogen. When basifying to recover the freebase, ensure the pH is sufficiently high (pH > 10) to deprotonate the compound fully, making it soluble in the organic phase. Check the pH with litmus paper or a pH meter.
-
Emulsion Formation: Emulsions can trap your product at the interface. To break them, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Section 4: Safety First
Working with 2-(1-methylhydrazino)pyridine requires strict adherence to safety protocols. Hydrazine derivatives are classified as hazardous substances.
-
Hazard Statements: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles[10][12]. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors[13][14].
-
Handling: Avoid contact with skin and eyes. Keep away from sources of ignition as the compound may be combustible[12]. Use spark-proof tools and grounded equipment[10].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat and incompatible materials like strong oxidizing agents and strong acids[10][13][14]. For long-term stability, store under an inert gas[10].
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste[13].
References
- Spectrum Chemical. (2016). Safety Data Sheet - 2-(Methylamino)pyridine.
- Sigma-Aldrich. (2009). Material Safety Data Sheet - 2-(Methylamino)pyridine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2(1H)-Pyridinone, hydrazone.
-
Jenkins, M. A., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1092, 436-442. URL: [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet - Pyridine.
-
Higashi, T., & Shimada, K. (2004). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 801(2), 239-248. URL: [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 2-(Methylamino)pyridine.
-
Yuvaraj, H., & Sundaramoorthy, S. (2011). (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine. Acta Crystallographica Section E, 67(Pt 3), o668. URL: [Link]
-
Hollis, T. K., et al. (2006). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Inorganica Chimica Acta, 359(11), 3673-3678. URL: [Link]
-
Petrenko, P., et al. (2018). The crystal structure of 2-[hydrazinylidene(phenyl)methyl]pyridine and 2-[hydrazinylidenemethyl]-6-methoxyphenol. Institute of Applied Physics of Academy of Science of Moldova. URL: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. URL: [Link]
- Societa' Asfalti Bitumi Catrami E Derivati. (1963). Distillation process for mixtures of pyridines. U.S. Patent 3,087,867.
-
National Center for Biotechnology Information. (n.d.). 2-(1-methylhydrazino)pyridine. PubChem Compound Database. URL: [Link]
- Shanghai Bide Pharmatech Co Ltd. (2017). Synthetic process for 2-hydrazinylpyridine derivative. Chinese Patent CN106588758A.
-
National Center for Biotechnology Information. (n.d.). Pyridine, 2-(1-methylhydrazinyl)-. PubChem Compound Database; CID=77911. URL: [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. URL: [Link]
- Koei Chemical Co Ltd. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. U.S. Patent Application US20100324299A1.
-
Saha, S., Mistri, R., & Ray, B. C. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1217(3), 307-311. URL: [Link]
- Nantong Chunqiu Chemical Co Ltd. (2020). Synthesis process of 2-hydrazinopyridine derivative. Chinese Patent CN106588758B.
- Koppers Co Inc. (1955). Purification of pyridine bases by distillation. U.S. Patent 2,708,653.
-
National Center for Biotechnology Information. (n.d.). 2-Hydrazino-1-methylpyridine. PubChem Compound Database; CID=89755439. URL: [Link]
-
Frandsen, H., Grivas, S., & Knudsen, L. E. (1994). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Journal of Chromatography B: Biomedical Sciences and Applications, 660(1), 101-107. URL: [Link]
- Koei Chemical Co Ltd. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine. Chinese Patent CN101981007A.
-
Ortiz-García, M., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3323. URL: [Link]
Sources
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine | CymitQuimica [cymitquimica.com]
- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. US3087867A - Distillation process for mixtures of pyridines - Google Patents [patents.google.com]
- 12. uwwapps.uww.edu [uwwapps.uww.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Yield in 2-(1-Methylhydrazino)pyridine Derivatization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(1-methylhydrazino)pyridine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the use and mechanism of 2-(1-methylhydrazino)pyridine.
Q1: What is 2-(1-methylhydrazino)pyridine and why is it a preferred derivatization reagent?
A: 2-(1-Methylhydrazino)pyridine, often referred to in literature as 2-hydrazino-1-methylpyridine (HMP), is a chemical reagent used to modify analytes containing a carbonyl group (a ketone or aldehyde)[1][2][3][4]. Its primary application is to enhance the sensitivity of detection in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5]. Many important biological molecules, such as steroids, ionize inefficiently in a mass spectrometer, leading to poor detection limits[1][6]. HMP reacts with the carbonyl group to form a hydrazone derivative. The key feature of HMP is its permanently charged pyridinium moiety, which significantly improves the ionization efficiency of the analyte, allowing for quantification at much lower concentrations[1][2]. For example, derivatization with HMP has been shown to increase sensitivity for mono-oxosteroids by 70- to 1600-fold compared to their underivatized forms.
Q2: What is the fundamental reaction mechanism for HMP derivatization?
A: The reaction is a nucleophilic addition of the hydrazine to the carbonyl group of the analyte, resulting in the formation of a hydrazone. The reaction typically proceeds under mild acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic nitrogen of the hydrazine. This is followed by a dehydration step to yield the final, stable hydrazone derivative.
Caption: General mechanism of hydrazone formation using HMP.
Q3: Is 2-(1-methylhydrazino)pyridine the same as 2-hydrazino-1-methylpyridine (HMP)?
A: Yes, these names are often used interchangeably in the literature to refer to the same compound (CAS Number: 4231-74-7)[1][4][7]. The structure consists of a pyridine ring substituted with a hydrazine group that is also methylated. For consistency and based on prevalent usage in key derivatization literature, this guide will use the acronym HMP .
Q4: What types of analytes are suitable for HMP derivatization?
A: HMP is specifically designed for analytes containing reactive ketone or aldehyde groups. It has been extensively validated for the analysis of oxosteroids, such as 5α-dihydrotestosterone (DHT), testosterone, and androstenedione[1][6]. However, it is important to note that HMP is considered unsuitable for di-oxosteroids (analytes with two carbonyl groups), as it can form a mixture of mono- and bis-hydrazone derivatives, complicating quantification[2].
Section 2: Troubleshooting Guide for Low Derivatization Yield
This section provides direct answers to specific experimental issues that can lead to poor reaction outcomes.
Caption: A first-response workflow for troubleshooting low HMP derivatization yield.
Q: My reaction yield is low or non-existent. What are the first things to check?
A: Before optimizing kinetic parameters, verify the fundamentals:
-
Reagent Integrity : HMP solutions should be prepared fresh prior to the reaction[1]. Hydrazine-based reagents can degrade over time.
-
Analyte Quality : Ensure your analyte has not degraded during storage or sample preparation. Carbonyl groups can be susceptible to reduction or oxidation.
-
Molar Ratios : Ensure a sufficient molar excess of the HMP reagent relative to the analyte, especially for trace-level samples.
-
Sample Matrix Effects : Components in your sample matrix (e.g., plasma, urine) could interfere with the reaction. Use a validated sample extraction and cleanup method, such as Solid-Phase Extraction (SPE), prior to derivatization[1][6].
Q: How does reaction temperature impact my derivatization yield?
A: Temperature is a critical factor that directly influences the reaction rate. Studies have shown that increasing the temperature from 25°C to 60°C significantly improves reaction efficiency[1]. While some protocols have used 50°C, the most commonly cited optimal temperature is 60°C [2]. Operating at lower temperatures like room temperature (25°C) will likely result in an incomplete reaction and lower yield unless the incubation time is drastically increased[1].
Q: My reaction seems incomplete. Should I increase the incubation time?
A: Yes, if the temperature is already optimized, time is the next parameter to adjust. The required time is dependent on temperature. At the optimal 60°C, quantitative reactions have been reported within a range of 15 to 60 minutes [1]. If you suspect an incomplete reaction, extending the incubation to 60 minutes is a logical step.
Q: Could the solvent be the issue? What are the best solvents for HMP derivatization?
A: The solvent must be able to dissolve both your analyte and the HMP reagent. The most commonly used and validated solvents are methanol and acetonitrile [1]. An optimized method for oxosteroids specifies using methanol as the solvent for the HMP reagent[1]. Ensure the solvent is anhydrous and of high purity (e.g., LC-MS grade), as water can potentially participate in side reactions or affect reaction equilibrium.
Q: I am not using an acid catalyst. Is this necessary to achieve a high yield?
A: Yes, an acid catalyst is highly recommended. As shown in the mechanism (Section 1, Q2), the acid protonates the carbonyl oxygen, making the carbonyl carbon a much better electrophile for the hydrazine to attack. Without a catalyst, the reaction will be significantly slower and may not proceed to completion. Optimized protocols often include an acidic additive.
-
When using methanol as a solvent, add 1% (v/v) formic acid (FA) to the HMP solution[1].
-
When using acetonitrile, 0.05% (v/v) trifluoroacetic acid (TFA) has been used with similar hydrazine reagents[1].
Q: I'm observing two closely eluting peaks for my single derivatized analyte. Is this a side product that indicates low yield?
A: Not necessarily. This is a known characteristic of HMP derivatization. The resulting hydrazone bond (C=N) can exist as two stable geometric isomers (E and Z). These isomers often separate chromatographically, appearing as a double peak for a single analyte[1][2]. This is not a side reaction and does not inherently mean a low total yield. For accurate quantification, you should integrate the peak areas of both isomers [1].
| Parameter | Recommendation | Rationale & Source |
| Temperature | 60°C | Optimal for improving reaction efficiency over lower temperatures.[1][2] |
| Time | 15 - 60 minutes | Sufficient for quantitative reaction at 60°C.[1] |
| Solvent | Methanol or Acetonitrile | Effective solvents for both HMP and common analytes.[1] |
| Catalyst | 1% Formic Acid (in MeOH) | Activates the carbonyl group, significantly increasing reaction rate.[1] |
| Reagent Prep | Prepare Fresh | Ensures reagent potency and avoids degradation products.[1] |
Section 3: Optimized Experimental Protocols
These protocols are based on validated methods from peer-reviewed literature to provide a reliable starting point for your experiments.
Protocol 1: Synthesis of 2-Hydrazino-1-methylpyridine (HMP)
This protocol is adapted from the method described by Taylor et al. (2021) and should be performed by personnel trained in synthetic chemistry.[1]
-
Setup : Place 100 mL of methanol in a round-bottom flask and cool to approximately 0°C in an ice bath.
-
Add Hydrazine : Add 660 µL of hydrazine monohydrate (65% w/v in methanol) to the cooled methanol.
-
Prepare Precursor : In a separate flask, dissolve 1.5 g of 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) in 30 mL of methanol.
-
Reaction : Add the FMP-TS solution dropwise to the stirred, cooled hydrazine solution. The solution will turn yellow.
-
Incubation : Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.
-
Workup : Concentrate the solution to dryness under vacuum to obtain the HMP product as an orange residue. The purity and identity should be confirmed by appropriate analytical methods (e.g., Mass Spectrometry, NMR) before use.
Protocol 2: Optimized Derivatization of an Oxosteroid Sample with HMP
This protocol is a self-validating workflow for achieving high derivatization yield for analytes like testosterone or DHT in a biological extract.[1]
-
Reagent Preparation (Prepare Fresh) : Prepare a 0.5 mg/mL solution of HMP in LC-MS grade methanol containing 1% (v/v) formic acid.
-
Sample Preparation : To your dried sample extract or standard, add 100 µL of the freshly prepared HMP reagent solution.
-
Reaction Incubation : Vortex the mixture for 10 seconds to ensure complete dissolution and mixing. Incubate the sealed vial at 60°C for 15 minutes .
-
Reaction Quenching : After incubation, immediately quench the reaction by adding 50 µL of methanol and briefly vortexing. This dilution helps to stop the reaction and prepares the sample for LC-MS analysis.
-
Quality Control : Analyze the sample via LC-MS. For a derivatized steroid, you should observe a product with the expected mass and potentially two distinct chromatographic peaks corresponding to the E/Z isomers. The absence of the underivatized analyte peak indicates a complete or near-complete reaction.
-
Stability Check : The HMP derivatives of androgens have been shown to be stable for at least 30 days when stored at -20°C[6].
References
-
Taylor, A. E., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]
-
ResearchGate. (n.d.). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-methylhydrazino)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-(1-methylhydrazinyl)-. Retrieved from [Link]
Sources
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-(1-methylhydrazino)pyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 4. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine | CymitQuimica [cymitquimica.com]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Moisture Sensitivity of 2-(1-Methylhydrazino)pyridine
Welcome to the technical support guide for 2-(1-methylhydrazino)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and management of this moisture-sensitive reagent. As a hydrazine derivative, 2-(1-methylhydrazino)pyridine is hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This guide will equip you with the necessary knowledge to mitigate the challenges associated with its moisture sensitivity, ensuring the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the properties and handling of 2-(1-methylhydrazino)pyridine.
Q1: What is 2-(1-methylhydrazino)pyridine and why is it sensitive to moisture?
A1: 2-(1-methylhydrazino)pyridine is an organic compound featuring a pyridine ring substituted with a methylhydrazine group.[3] Its moisture sensitivity is primarily due to the hydrazine moiety. Hydrazine and its derivatives are known to be hygroscopic, meaning they have a strong affinity for water and will actively absorb moisture from the air.[1][2] This interaction can lead to the degradation of the compound, affecting its purity and reactivity in subsequent chemical transformations.
Q2: How can I visually identify if my stock of 2-(1-methylhydrazino)pyridine has been compromised by moisture?
A2: Pure 2-(1-methylhydrazino)pyridine is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[3] Exposure to moisture can lead to a noticeable change in its physical appearance. You might observe the following signs of degradation:
-
Clumping or caking of the solid form.[1]
-
Discoloration , potentially turning darker or brownish.
-
Phase change , such as a solid becoming gummy or a liquid turning cloudy.
Any deviation from the expected appearance should be a cause for concern, and the reagent's quality should be verified before use.
Q3: What are the ideal storage conditions for 2-(1-methylhydrazino)pyridine?
A3: To maintain the integrity of 2-(1-methylhydrazino)pyridine, it is crucial to store it under conditions that minimize exposure to atmospheric moisture. The following table summarizes the recommended storage protocols:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen).[4] | Prevents interaction with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, airtight container.[1] Consider containers with septa for easy access with a syringe.[5] | Minimizes moisture ingress during storage and dispensing. |
| Temperature | Store in a cool, dry place.[1] Refer to the supplier's specific recommendations, which may include refrigeration. | Low temperatures can slow the rate of potential degradation reactions.[6] |
| Desiccation | Store the primary container within a desiccator containing a suitable desiccant (e.g., silica gel).[7] | Provides an additional layer of protection against moisture. |
Q4: What are the potential consequences of using moisture-contaminated 2-(1-methylhydrazino)pyridine in my experiments?
A4: Using a compromised reagent can have significant negative impacts on your research, leading to:
-
Inconsistent or non-reproducible results: The presence of water can alter reaction kinetics or pathways.
-
Lower yields: The effective concentration of the active reagent is reduced, leading to incomplete reactions.
-
Formation of byproducts: The reaction of 2-(1-methylhydrazino)pyridine with water can introduce impurities into your reaction mixture.
-
Complete reaction failure: In highly sensitive reactions, even trace amounts of moisture can entirely inhibit the desired transformation.[8]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when working with 2-(1-methylhydrazino)pyridine.
| Problem | Probable Cause(s) | Solution(s) |
| Inconsistent Reaction Yields | 1. Reagent Degradation: The 2-(1-methylhydrazino)pyridine has been partially hydrolyzed due to improper storage or handling. 2. Solvent/Reagent Contamination: Use of solvents or other reagents that were not rigorously dried.[8] | 1. Verify Reagent Quality: If possible, obtain a fresh sample of the reagent. If not, consider drying the material under high vacuum before use, though this may not reverse hydrolysis.[9] 2. Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere. |
| Formation of Unexpected Byproducts | 1. Hydrolysis Products: The byproducts may be the result of the reaction of 2-(1-methylhydrazino)pyridine with water. 2. Side Reactions: The presence of water may catalyze or participate in alternative reaction pathways. | 1. Strict Inert Atmosphere Technique: Handle the reagent and set up the reaction in a glove box or using a Schlenk line to exclude moisture.[10][11] 2. Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas before use.[5][12] |
| Reagent Appears Clumped or Discolored | 1. Moisture Absorption: The reagent has been exposed to atmospheric moisture.[1] | 1. Discard and Replace: It is generally recommended to discard visibly compromised reagent to ensure experimental success. 2. Improve Storage: Review and improve your storage protocol. Ensure containers are sealed with parafilm and stored in a desiccator.[13] |
| Difficulty in Weighing and Dispensing | 1. Hygroscopic Nature: The compound rapidly absorbs moisture upon exposure to air, making accurate weighing challenging.[1] | 1. Work Quickly: Minimize the time the container is open to the atmosphere.[1] 2. Inert Atmosphere Weighing: For best results, weigh the reagent inside a glove box. 3. Schlenk Line Technique: If a glove box is not available, use a positive pressure of inert gas over the reagent while dispensing. |
Experimental Protocols
Adherence to strict protocols for handling moisture-sensitive reagents is paramount. Below are step-by-step guides for key procedures.
Protocol 1: Dispensing 2-(1-Methylhydrazino)pyridine Using a Schlenk Line
-
Assemble and Dry Glassware: Ensure your reaction flask and any other necessary glassware are thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[5][12]
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.[10][11]
-
Positive Pressure: Maintain a slight positive pressure of inert gas in the reaction flask.
-
Dispense Reagent: Briefly remove the stopper from the reagent bottle under a positive flow of inert gas and quickly transfer the required amount to the reaction flask.
-
Reseal Promptly: Immediately and securely reseal the reagent bottle and the reaction flask.
Protocol 2: Transferring Liquid Reagents via Syringe
-
Dry Syringe: Dry the syringe and needle in an oven and cool in a desiccator or by flushing with dry nitrogen.[12]
-
Pressurize Reagent Bottle: If the reagent is in a septum-sealed bottle, puncture the septum with a needle connected to a nitrogen line to create a slight positive pressure.
-
Withdraw Reagent: Insert a clean, dry needle attached to the syringe through the septum and withdraw the desired volume of the reagent.
-
Remove Bubbles: Invert the syringe and expel any gas bubbles.
-
Transfer to Reaction: Swiftly transfer the reagent to the reaction flask by puncturing the septum on the flask.
-
Rinse Syringe: After use, rinse the syringe multiple times with a dry solvent to remove any residual reagent.[12]
Visualizations
The following diagrams illustrate key concepts and workflows for managing the moisture sensitivity of 2-(1-methylhydrazino)pyridine.
Caption: Decision workflow for handling 2-(1-methylhydrazino)pyridine.
Caption: Hypothesized moisture-induced degradation pathway.
References
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
PubChem. Pyridine, 2-(1-methylhydrazinyl)-. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. Retrieved from [Link]
-
Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Retrieved from [Link]
-
PubChem. Hydrazine. Retrieved from [Link]
- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
PubChem. 2-Hydrazino-1-methylpyridine. Retrieved from [Link]
-
PubMed. (2005, October 25). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
PMC. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. Hydrazine and Its Derivatives. Retrieved from [Link]
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. (2025, August 10). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Retrieved from [Link]
-
ResearchGate. Reactions of H+(pyridine)m(H2O) n and H+ (NH3)1 (pyridine) m(H2O)n with NH3: Experiments and kinetic modelling. Retrieved from [Link]
-
Material Science Research India. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF. Retrieved from [Link]
-
Wikipedia. Hydrazines. Retrieved from [Link]
-
ACP. Reactions of H+(pyridine)m(H2O)n and H+(NH3)1(pyridine)m(H2O). Retrieved from [Link]
-
Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives.". Retrieved from [Link]
-
MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved from [Link]
-
PMC. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Retrieved from [Link]
Sources
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- 4. spectrumchemical.com [spectrumchemical.com]
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- 6. physicsforums.com [physicsforums.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 2-(1-Methylhydrazino)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-methylhydrazino)pyridine. This guide provides in-depth troubleshooting protocols and frequently asked questions to address catalyst deactivation, a common challenge in reactions utilizing this versatile directing group. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Introduction: The Double-Edged Sword of a Bidentate Directing Group
2-(1-Methylhydrazino)pyridine is a powerful bidentate directing group, particularly effective in transition-metal-catalyzed C-H functionalization reactions, such as those involving palladium and cobalt.[1][2] Its ability to form a stable five-membered ring with the metal center is key to its efficacy in directing chemical transformations. However, this strong coordination is also its primary liability, often leading to catalyst deactivation through product inhibition or catalyst poisoning. Understanding and mitigating these deactivation pathways is crucial for developing robust and efficient catalytic cycles.
Part 1: Troubleshooting Guide for Catalyst Deactivation
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation when using 2-(1-methylhydrazino)pyridine.
Issue 1: Reaction Stalls or Shows Low Conversion
A stalled or sluggish reaction is the most common symptom of catalyst deactivation. The underlying cause is often the strong binding of the 2-(1-methylhydrazino)pyridine moiety in the product to the active catalytic sites, preventing turnover.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stalled or sluggish reactions.
Experimental Protocols
1. Catalyst Loading Titration:
-
Objective: To determine if the catalyst concentration is the limiting factor.
-
Procedure:
-
Set up a series of parallel reactions with identical substrate concentrations.
-
Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
Monitor the reaction progress over time for each concentration.
-
-
Interpretation: A significant increase in conversion with higher catalyst loading suggests that the initial amount of active catalyst was insufficient to overcome deactivation.
2. Temperature Optimization:
-
Objective: To find a temperature that balances reaction rate and catalyst stability.
-
Procedure:
-
Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C).[1]
-
Carefully monitor both the conversion and the formation of any byproducts.
-
-
Interpretation: Higher temperatures can sometimes promote the dissociation of the poisoning product from the catalyst, increasing turnover.[3] However, excessively high temperatures may lead to thermal degradation of the catalyst or reactants.
Issue 2: Inconsistent Reaction Yields
Variable yields can be frustrating and often point to subtle issues with catalyst poisoning from external sources or inconsistent catalyst activity.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Trace Impurities in Solvents/Reagents | Solvents or starting materials may contain trace amounts of catalyst poisons (e.g., sulfur compounds, water, or other coordinating species) that compete with the substrate for active sites.[4] | Use high-purity, anhydrous solvents and purify starting materials. Consider passing solvents through a column of activated alumina. |
| Atmospheric Contamination | Inadequate inert atmosphere techniques can allow oxygen or moisture to enter the reaction, which can oxidize and deactivate the catalyst, particularly for sensitive systems like those using Pd(0) or Co(II). | Ensure rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Purge all solvents and reagents with an inert gas. |
| Variable Catalyst Quality | The activity of solid-supported catalysts like Pd/C can vary between batches. The catalyst may have been improperly stored or handled, leading to oxidation.[5] | Purchase catalysts from reputable suppliers and store them under an inert atmosphere. Test a new batch of catalyst with a standard reaction to confirm its activity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation by 2-(1-methylhydrazino)pyridine?
A1: The deactivation primarily occurs through two mechanisms:
-
Catalyst Poisoning: The nitrogen atoms in both the pyridine ring and the hydrazine moiety are strong Lewis bases that can coordinate tightly to the active metal center of the catalyst.[3] This is especially true for the bidentate chelation, which forms a very stable complex. This blocks the sites required for the catalytic cycle to proceed.
-
Formation of Inactive Catalyst Species: In some cases, the catalyst can react with the substrate or product to form a stable, off-cycle complex that is catalytically inactive. For example, with iron catalysts, the formation of a "flyover dimer" has been identified as a deactivation pathway.[6]
Caption: Catalyst poisoning by product inhibition.
Q2: I am using a palladium on carbon (Pd/C) catalyst. How can I regenerate it after a reaction with a 2-(1-methylhydrazino)pyridine derivative?
A2: Regeneration of Pd/C catalysts deactivated by nitrogen-containing compounds can sometimes be achieved, although complete recovery of activity is not always possible.
-
Washing: A thorough washing procedure can remove strongly adsorbed species. A typical procedure involves washing the filtered catalyst sequentially with:
-
The reaction solvent (to remove soluble organics).
-
A dilute acid solution (e.g., 0.1 M HCl) to protonate and remove the basic pyridine and hydrazine moieties.
-
Deionized water until the washings are neutral.
-
An organic solvent like ethanol or methanol to remove water.
-
Finally, dry the catalyst under vacuum.
-
-
Thermal Treatment: In some cases, controlled heating under an inert atmosphere can desorb poisoning species. However, this risks sintering the metal particles, which would permanently reduce the catalyst's activity. This should be approached with caution.[7] A patent for regenerating Pd/C catalysts used in reactions with 2-chloropyridine suggests a washing and reduction process can recover a significant portion of the activity.[8]
Q3: Are platinum-group metal catalysts particularly susceptible to deactivation by this compound?
A3: Yes, platinum-group metals (PGMs) such as palladium, platinum, rhodium, and iridium are known to be susceptible to poisoning by nitrogen-containing compounds.[9][10] The lone pair of electrons on the nitrogen atoms readily coordinates to the metal surface, blocking active sites. The bidentate nature of 2-(1-methylhydrazino)pyridine likely enhances this poisoning effect due to the chelate effect, leading to a more stable and less easily displaced complex with the metal center.
Q4: Could the hydrazine moiety itself be causing deactivation through decomposition?
A4: This is a plausible secondary deactivation pathway. Hydrazine and its derivatives can decompose on catalytically active metal surfaces, such as iridium, to produce ammonia, nitrogen, and hydrogen.[11][12] The ammonia produced can also act as a catalyst poison. Furthermore, the decomposition process can lead to the formation of strongly adsorbed nitrogen species or even metal nitrides on the catalyst surface, which would reduce its activity.[12]
Q5: How can I minimize catalyst deactivation from the outset?
A5: Proactive measures can significantly improve catalyst longevity:
-
Optimize Ligand-to-Metal Ratio: In homogeneous catalysis, using the minimum necessary amount of ligand can reduce the concentration of free ligand that might compete for active sites.
-
Choose a More Robust Catalyst: If deactivation is persistent, consider screening alternative catalysts. For example, catalysts with more sterically hindered active sites may be less susceptible to poisoning by the product.
-
Slow Addition of Substrate: In some cases, maintaining a low concentration of the 2-(1-methylhydrazino)pyridine-containing substrate through slow addition can help to minimize catalyst saturation and deactivation.
References
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
- Wei, J., Shao, X., Zhao, H., Yang, H., Qiu, S., & Zhai, H. (Year). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. Source.
- Catalyst Deactivation in Pyridine-Assisted Selective Dehydration of Methyl Lactate on NaY. (2017). Source.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
- Technical Support Center: Catalyst Poisoning in 5-Methyl-1,2,3,6-tetrahydropyrazine Hydrogenation - Benchchem.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (2025).
- Performance of Platinum‐Group Metal Catalysts for the Selective Reduction of Nitrogen Oxides by Hydrocarbons. (1993). Source.
- Hydrazine - Wikipedia.
- Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. (2025).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents.
- Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts - MDPI.
- 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group in a cobalt-catalyzed C(sp2)–H bond alkenylation/annulation cascade - Chemical Communications (RSC Publishing).
Sources
- 1. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group in a cobalt-catalyzed C(sp2)–H bond alkenylation/annulation cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Incomplete Conversion in 2-(1-Methylhydrazino)pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-methylhydrazino)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to incomplete conversion in reactions involving this versatile reagent. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Incomplete Conversion
Incomplete conversion is a frequent challenge in organic synthesis. This guide provides a structured approach to diagnosing and resolving this issue in reactions involving 2-(1-methylhydrazino)pyridine.
Question 1: My reaction has stalled, and TLC/LC-MS analysis shows significant amounts of unreacted starting material. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to stalled or incomplete reactions. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Possible Cause 1: Reagent Purity and Stability
2-(1-Methylhydrazino)pyridine, like many hydrazine derivatives, can be susceptible to degradation over time, especially if not stored correctly.[1] The presence of impurities can inhibit the reaction or lead to the formation of side products.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
If possible, analyze the purity of your 2-(1-methylhydrazino)pyridine using NMR or GC-MS.
-
Consider purchasing a fresh batch of the reagent from a reputable supplier if there is any doubt about its quality.
-
-
Ensure Proper Storage:
-
Store 2-(1-methylhydrazino)pyridine under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[1]
-
Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Inadequate Reaction Conditions
The choice of solvent, temperature, and concentration can significantly impact reaction kinetics.
Troubleshooting Protocol:
-
Solvent Effects:
-
Ensure your solvent is anhydrous, as water can react with reagents or catalysts.
-
Consider switching to a higher-boiling point solvent to facilitate the reaction, but be mindful of potential substrate degradation at elevated temperatures.[2]
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS.
-
For temperature-sensitive substrates, a lower temperature for a longer duration might be beneficial.
-
-
Concentration Adjustments:
-
In some cases, higher concentrations can favor the desired reaction pathway. However, for reactions prone to side product formation, dilution may be necessary.
-
Possible Cause 3: Catalyst Deactivation or Insufficient Loading
For catalyzed reactions, such as palladium-catalyzed cross-couplings, the activity of the catalyst is paramount.[3]
Troubleshooting Protocol:
-
Use Fresh Catalyst: Catalysts, especially palladium on carbon (Pd/C), can lose activity over time. Ensure you are using a fresh or properly stored catalyst.
-
Optimize Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side products. Perform a systematic optimization of the catalyst loading.
-
Consider a Different Catalyst or Ligand: If optimization of the current catalytic system fails, exploring different catalysts or ligands may be necessary. For instance, in amination reactions, the choice of phosphine ligand is crucial.[3]
Question 2: I am observing the formation of significant side products, which is consuming my starting material and preventing complete conversion to the desired product. How can I minimize these side reactions?
Answer:
Side product formation is a common issue in reactions with hydrazine derivatives. Understanding the potential side reactions is key to mitigating them.
Possible Side Reaction 1: Azine Formation
In reactions with carbonyl compounds, the intermediate hydrazone can react with another molecule of the carbonyl starting material to form an azine.[2]
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of 2-(1-methylhydrazino)pyridine to ensure the complete consumption of the carbonyl compound.
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions, as water can facilitate azine formation.[2]
Possible Side Reaction 2: Oxidation of the Hydrazine Moiety
The hydrazine group is susceptible to oxidation, which can lead to a variety of byproducts and a reduction in the effective concentration of the nucleophile.
Mitigation Strategies:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (nitrogen or argon) to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(1-methylhydrazino)pyridine?
A1: 2-(1-methylhydrazino)pyridine should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[1] Exposure to air, light, and moisture should be minimized to prevent degradation.
Q2: How can I monitor the progress of my reaction involving 2-(1-methylhydrazino)pyridine?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with potassium permanganate can often help visualize the starting material and products. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are recommended.[4][5]
Q3: Are there any specific safety precautions I should take when working with 2-(1-methylhydrazino)pyridine?
A3: Yes. Like other hydrazine derivatives, 2-(1-methylhydrazino)pyridine is potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6] All manipulations should be performed in a well-ventilated fume hood.[2]
Q4: In C-H activation/functionalization reactions where 2-(1-methylhydrazino)pyridine is used as a directing group, what are the common reasons for low yields?
A4: In addition to the general reasons for incomplete conversion mentioned above, low yields in C-H activation reactions can be due to:
-
Sub-optimal oxidant: The choice and amount of the oxidant are critical.
-
Poor directing group coordination: Steric hindrance near the C-H bond to be functionalized can prevent efficient coordination of the directing group to the metal center.
-
Competitive C-H activation: The substrate may have other C-H bonds that can compete with the desired reaction site.
Data and Protocols
Table 1: Recommended Solvent Screening for Optimizing Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Toluene | 2.4 | 111 | Good for many transition-metal catalyzed reactions. |
| 1,4-Dioxane | 2.2 | 101 | A common solvent for cross-coupling reactions.[7][8] |
| Acetonitrile | 37.5 | 82 | A polar aprotic solvent that can facilitate certain reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A high-boiling polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | A high-boiling polar aprotic solvent, useful for challenging reactions. |
Experimental Protocol: General Procedure for a Trial Reaction
-
To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq.).
-
Add the catalyst and ligand if required for the specific reaction.
-
Dissolve the solids in an appropriate anhydrous solvent (see Table 1).
-
Add 2-(1-methylhydrazino)pyridine (1.1 eq.).
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate work-up and purification.
Visual Guides
Diagram 1: Troubleshooting Workflow for Incomplete Conversion
Caption: Interrelated factors crucial for achieving complete conversion.
References
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Exploration of hydrazine derivatives. Reaction conditions: 1a... - ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
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2-(1-Methylhydrazinyl)pyridine-Directed C−H Functionalization/Spirocyclization Cascade: Facile Access to Spiro-succinimide Derivatives | Request PDF - ResearchGate. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]
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Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed. [Link]
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Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - NIH. [Link]
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ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]
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2-(1-methylhydrazino)pyridine (C6H9N3) - PubChemLite. [Link]
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Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem. [Link]
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Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate. [Link]
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Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines - PMC. [Link]
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A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction - ResearchGate. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
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Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed. [Link]
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Validation & Comparative
A Comparative Analysis of 2-(1-Methylhydrazino)pyridine and Other Hydrazine Reagents in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery. Among the myriad of reagents available for constructing these vital scaffolds, hydrazine and its derivatives play a pivotal role. This guide offers an in-depth comparative analysis of 2-(1-methylhydrazino)pyridine against other commonly employed hydrazine reagents, providing field-proven insights and experimental data to inform strategic decisions in synthetic chemistry.
The Central Role of Hydrazine Reagents in Drug Discovery
Hydrazine derivatives are a versatile class of compounds characterized by the presence of a nitrogen-nitrogen single bond.[1] Their nucleophilic nature makes them indispensable for the synthesis of a wide array of heterocyclic systems, such as pyrazoles and indoles, which are prevalent motifs in many approved drugs.[2][3] The choice of hydrazine reagent can significantly impact reaction outcomes, influencing yield, regioselectivity, and the overall efficiency of a synthetic route.[4][5]
Featured Reagent: 2-(1-Methylhydrazino)pyridine
2-(1-Methylhydrazino)pyridine is a substituted hydrazine that incorporates a pyridine ring, a common pharmacophore in drug molecules.[6][7][8] This structural feature can offer unique advantages in terms of solubility, metabolic stability, and target engagement of the final products. Its chemical structure is presented below:
Structure of 2-(1-Methylhydrazino)pyridine:
Sources
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A Comparative Guide to the Validation of Analytical Methods for Carbonyl Analysis: 2-(1-methylhydrazino)pyridine vs. 2,4-dinitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of carbonyl compounds, such as aldehydes and ketones, is of paramount importance. These compounds can be present as active pharmaceutical ingredients (APIs), excipients, synthetic intermediates, or impurities, and their precise measurement is crucial for ensuring product safety and efficacy. The validation of analytical methods used for their determination is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).
This guide provides an in-depth technical comparison of two prominent derivatizing agents used in the validation of analytical methods for carbonyl compounds: the well-established 2,4-dinitrophenylhydrazine (DNPH) and the high-sensitivity reagent 2-(1-methylhydrazino)pyridine (HMP). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the causality behind experimental choices, grounded in scientific principles and regulatory expectations.
The Critical Role of Derivatization in Carbonyl Analysis
Carbonyl compounds often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry, a common detector in high-performance liquid chromatography (HPLC), challenging, especially at low concentrations. Chemical derivatization is a technique employed to overcome this limitation. A derivatizing agent reacts with the analyte to form a new compound (a derivative) with properties that are more suitable for the chosen analytical technique. For carbonyls, this typically means forming a derivative that is highly UV-active or amenable to other sensitive detection methods like fluorescence or mass spectrometry (MS).
The choice of derivatizing agent is a critical decision that influences the method's specificity, sensitivity, accuracy, and robustness. This guide will delve into the validation of analytical methods employing two such reagents, providing the necessary data and protocols to make an informed choice for your specific analytical needs.
Method Validation: The Regulatory Framework
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation.[1][2][3][4][5][6] The key parameters that must be investigated during validation include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Part 1: The Industry Standard - Validation with 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is the most widely used derivatizing agent for the analysis of carbonyl compounds.[7] It reacts with aldehydes and ketones in an acidic medium to form stable, yellow-orange 2,4-dinitrophenylhydrazone derivatives, which have a strong UV absorbance at approximately 360 nm.
Derivatization Reaction with DNPH
The reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.
Caption: Derivatization of a carbonyl compound with DNPH.
Performance Characteristics of a Validated HPLC-UV Method for Formaldehyde using DNPH
Formaldehyde is a common process impurity and its control is critical in pharmaceutical manufacturing. The following table summarizes typical validation parameters for the quantification of formaldehyde using DNPH derivatization followed by HPLC-UV analysis.
| Validation Parameter | Typical Performance Data |
| Linearity (r²) | > 0.999[8][9] |
| Range | 0.33 - 333 ppm[4] |
| Accuracy (Recovery %) | 95.33 - 98.37%[8][9] |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 2% |
| - Intermediate Precision (Inter-day) | < 2% |
| Limit of Detection (LOD) | 0.03 ng (0.1 ppm)[4] |
| Limit of Quantitation (LOQ) | 0.1 ppm to 2.4 mg/L[8] |
| Specificity | Method is specific for carbonyls. Potential interference from other aldehydes and ketones in the sample matrix needs to be assessed. |
| Robustness | The formaldehyde-DNPH derivative is generally stable, but stability can be affected by storage temperature and the presence of excess DNPH.[1][2] |
Experimental Protocol: Validation of an HPLC-UV Method for Formaldehyde with DNPH
This protocol outlines the key steps for validating a method for the determination of formaldehyde in a drug substance.
1. Preparation of Solutions
-
Formaldehyde Standard Stock Solution: Prepare a stock solution of formaldehyde of known concentration in purified water.
-
DNPH Reagent: Prepare a saturated solution of DNPH in a suitable acidic medium (e.g., acetonitrile with phosphoric acid).
-
Sample Preparation: Dissolve a known amount of the drug substance in a suitable solvent.
2. Derivatization Procedure
-
To a known volume of the standard or sample solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature for a specific time (e.g., 30 minutes at 60°C) to ensure complete derivatization.
-
Quench the reaction and dilute the solution to a known volume with the mobile phase.
3. Chromatographic Conditions
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 20 µL.
4. Validation Experiments
-
Specificity: Analyze blank samples, placebo samples, and samples spiked with known impurities to demonstrate that no other components interfere with the formaldehyde-DNPH peak.
-
Linearity: Prepare a series of at least five concentrations of the formaldehyde standard and perform the derivatization. Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking the drug substance matrix with known amounts of formaldehyde at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results. The stability of the derivatized samples should also be evaluated over time.
Part 2: The High-Sensitivity Alternative - 2-(1-methylhydrazino)pyridine (HMP)
2-(1-methylhydrazino)pyridine is a derivatizing agent that has gained attention for its ability to significantly enhance the sensitivity of detection, particularly in liquid chromatography-mass spectrometry (LC-MS). The methylpyridine group in the HMP molecule can be readily protonated, leading to improved ionization efficiency in the MS source.
Derivatization Reaction with HMP
Similar to DNPH, HMP reacts with carbonyl compounds to form a hydrazone derivative.
Caption: Derivatization of a carbonyl compound with HMP.
Performance Characteristics and Comparison with DNPH
Direct, side-by-side comparative validation data of HMP and DNPH for simple aldehydes using HPLC-UV is scarce in publicly available literature. Most studies involving HMP focus on its application in LC-MS/MS for the analysis of complex biological molecules like steroids, where it has demonstrated a significant increase in sensitivity.
One study on the analysis of androgens using LC-MS/MS found that derivatization with HMP afforded greater sensitivity than another hydrazine-based reagent, 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP). The HMP derivatives were also found to be stable for over 30 days when stored at -20°C, indicating good robustness.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | 2-(1-methylhydrazino)pyridine (HMP) |
| Primary Detection Method | HPLC-UV | LC-MS/MS |
| Sensitivity | Good, suitable for many applications. | Very high, especially with MS detection. Can significantly lower detection limits. |
| Specificity | Reacts with both aldehydes and ketones. | Reacts with both aldehydes and ketones. |
| Derivative Stability | Generally stable, but can be influenced by storage conditions.[1][2] | Reported to be stable for extended periods (e.g., >30 days at -20°C). |
| Availability of Validation Data | Extensive data available for various analytes. | Limited publicly available, comprehensive validation data for simple aldehydes with HPLC-UV. |
| Cost & Availability | Readily available and relatively inexpensive. | May be more expensive and less commonly available than DNPH. |
Causality Behind Experimental Choices: Why Choose HMP?
The primary driver for choosing HMP over DNPH would be the need for ultra-high sensitivity . In scenarios where the concentration of the carbonyl analyte is extremely low, such as in trace impurity analysis or in biological matrices where sample volume is limited, the significant enhancement in ionization efficiency provided by HMP for MS detection can be a decisive advantage.
Visualizing the Validation Workflow
The process of analytical method validation can be visualized as a logical flow of experiments designed to demonstrate the method's suitability for its intended purpose.
Caption: A typical workflow for analytical method validation.
Conclusion
The validation of analytical methods for carbonyl compounds is a critical activity in the pharmaceutical industry. For routine analysis where sensitivity is adequate, the 2,4-dinitrophenylhydrazine (DNPH) method remains the industry standard, supported by a wealth of validation data and a long history of reliable performance. Its straightforward application with HPLC-UV makes it a robust and cost-effective choice.
2-(1-methylhydrazino)pyridine (HMP) emerges as a powerful alternative when ultra-high sensitivity is required. Its ability to significantly enhance the signal in mass spectrometry makes it particularly suitable for trace analysis and applications in complex matrices. However, researchers and scientists opting for HMP should be prepared to undertake a comprehensive in-house validation, as publicly available, directly comparable validation data for simple aldehydes with HPLC-UV is currently limited.
Ultimately, the choice between these two derivatizing agents will depend on the specific analytical challenge, including the nature of the analyte and matrix, the required level of sensitivity, and the available instrumentation. This guide provides the foundational knowledge and comparative data to make a scientifically sound and regulatory-compliant decision.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
-
U.S. Food and Drug Administration, Guidance for Industry: Q2(R2) Validation of Analytical Procedures, March 2024. [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Soman, A., Qiu, Y., & Li, Q. C. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of chromatographic science, 46(6), 461–465. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Faqehi, A., Denham, S. G., Naredo, G., & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of chromatography. A, 1640, 461933. [Link]
-
Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 825(2), 214–222. [Link]
-
Linsinger, T. P. J., et al. (2016). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. Accreditation and Quality Assurance, 21(1), 75-79. [Link]
-
Joint Research Centre (JRC). (2016). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at -70 °C but not at -20 °C. [Link]
-
Badjagbo, K., & Sauvé, S. (2008). Determination of formaldehyde by HPLC with stable precolumn derivatization in Egyptian dairy products. Journal of AOAC International, 91(4), 814-820. [Link]
-
Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Soman, A., Qiu, Y., & Li, Q. C. (2008). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Scribd. [Link]
-
Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
Rahman, M. M., Rashid, H. O., Bhadra, S., & Rouf, A. S. S. (2014). Development and Validation of Colorimetric and RP-HPLC Methods for the Determination of Formaldehyde in Cosmetics. Chemical Science International Journal, 4(4), 554-567. [Link]
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Wu, P. W., Chang, C. C., & Chou, S. S. (2003). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of food and drug analysis, 11(1), 5. [Link]
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Hidalgo, F. J., Delgado, R. M., & Zamora, R. (2014). Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde. Food chemistry, 155, 137–143. [Link]
-
Rahman, M. M., et al. (2014). Development and Validation of Colorimetric and RP-HPLC Methods for the Determination of Formaldehyde in Cosmetics. Chemical Science International Journal. [Link]
-
Wang, M., et al. (2019). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 9(11), 269. [Link]
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A Comparative Guide to the Characterization of Reaction Products from 2-(1-Methylhydrazino)pyridine
For researchers and professionals in drug development and synthetic chemistry, 2-(1-methylhydrazino)pyridine is a pivotal heterocyclic building block. Its unique structure, featuring a pyridine ring and a methylated hydrazine moiety, offers a gateway to a diverse array of complex molecules. The presence of the methyl group, compared to its unsubstituted counterpart 2-hydrazinopyridine, introduces specific steric and electronic effects that dictate reaction pathways and product outcomes.
This guide provides an in-depth, comparative analysis of the primary reaction products derived from 2-(1-methylhydrazino)pyridine. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare outcomes with viable alternatives, and present self-validating protocols for the synthesis and characterization of these valuable compounds.
Part 1: Dominant Reaction Pathways of 2-(1-Methylhydrazino)pyridine
The reactivity of 2-(1-methylhydrazino)pyridine is primarily governed by the nucleophilicity of the terminal amino group of the hydrazine moiety. This leads to two major classes of reactions: condensation with carbonyl compounds and intramolecular cyclization to form fused heterocyclic systems.
Hydrazone Formation: Condensation with Aldehydes and Ketones
The most fundamental reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[1][2] The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.
The resulting hydrazones are often stable, crystalline solids, making them excellent candidates for derivatization and further synthetic transformations. The methyl group on the adjacent nitrogen in 2-(1-methylhydrazino)pyridine does not significantly hinder this primary reaction but does influence the electronic properties and subsequent reactivity of the resulting hydrazone.
Comparison with an Alternative: 2-Hydrazinopyridine
While both 2-(1-methylhydrazino)pyridine and 2-hydrazinopyridine react readily with carbonyls, the key difference lies in the N-H proton of the hydrazine linker. Products from 2-hydrazinopyridine possess a proton on the nitrogen adjacent to the pyridine ring, which can participate in tautomerism and intermolecular hydrogen bonding.[3] The methyl group in our title compound blocks this position, leading to products with potentially different solubility, crystallinity, and reactivity in subsequent steps.
Cyclization Reactions: Forging Fused Heterocycles
A more advanced application of 2-(1-methylhydrazino)pyridine is its use in synthesizing fused heterocyclic scaffolds, which are prevalent in medicinal chemistry. These reactions often involve an initial condensation followed by an intramolecular cyclization. For instance, reaction with appropriate precursors can lead to the formation of triazolopyridine or pyrazolopyridine systems.
Copper-mediated cyclization reactions are particularly effective for synthesizing pyrazolo[1,5-a]pyridines from hydrazine precursors.[4] These reactions demonstrate how the inherent reactivity of the hydrazinopyridine core can be harnessed to build molecular complexity in a controlled manner.
Part 2: A Comparative Guide to Product Characterization
Accurate characterization is paramount to confirming the successful synthesis of the desired product. A multi-technique approach is essential for unambiguous structure elucidation.
Spectroscopic Characterization
Spectroscopy provides the first line of evidence for product formation and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for determining the precise chemical structure in solution.
-
Hydrazone Formation: The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine C-H proton signal (around 8-9 ppm) in the ¹H NMR spectrum are key indicators. The methyl group on the hydrazine will present as a sharp singlet, typically in the 3-4 ppm range.
-
Cyclization: The formation of a fused ring system results in a more constrained structure with significant changes in the chemical shifts of the pyridine and newly formed ring protons. The integration and coupling patterns become critical for confirming the final structure.
| Compound Type | Key ¹H NMR Features | Key ¹³C NMR Features |
| Hydrazone Product | Singlet for N-CH₃ (~3.5 ppm), Imine C-H singlet (~8.5 ppm), Disappearance of aldehyde C-H (~9.8 ppm) | Imine carbon (C=N) signal (~140-160 ppm), N-CH₃ signal (~40-50 ppm) |
| Cyclized Pyrazolo-pyridine Product | Aliphatic N-CH₃ signal absent, Aromatic shifts change significantly due to fused ring electronics | Appearance of new quaternary carbons in the fused ring system |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence and absence of key functional groups.
-
Reactant: The spectrum of 2-(1-methylhydrazino)pyridine will show N-H stretching bands from the terminal -NH₂ group (typically 3200-3400 cm⁻¹).
-
Hydrazone Product: The most significant change is the disappearance of the carbonyl (C=O) stretch from the aldehyde/ketone reactant (around 1700 cm⁻¹) and the appearance of a C=N (imine) stretching band (around 1600-1650 cm⁻¹).[5] The N-H stretches from the hydrazine will also disappear.
-
Alternative (Product from 2-Hydrazinopyridine): The hydrazone product would retain a single N-H stretch, a key differentiating feature from the methylated analogue's product.[6]
| Compound | Key IR Frequencies (cm⁻¹) | Interpretation |
| 2-(1-methylhydrazino)pyridine | 3400-3200 | N-H stretching of -NH₂ group |
| Aldehyde/Ketone Reactant | ~1700 | C=O stretching |
| Hydrazone Product | ~1620 | C=N stretching of imine |
| No peak at ~1700 | Loss of carbonyl group | |
| No peaks at 3400-3200 | Loss of -NH₂ group |
Mass Spectrometry (MS)
MS provides the molecular weight of the product, offering definitive confirmation of the elemental formula. The fragmentation pattern can also yield valuable structural information. For palladium complexes of 2-hydrazinopyridine, the parent peak and fragments corresponding to the ligand are observed.[6] A similar pattern would be expected for organic products, confirming the combination of the two reactant moieties.
Unambiguous Structure Determination: Single-Crystal X-ray Diffraction
While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction is the unequivocal gold standard for structure determination. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This is particularly crucial when new compounds or unexpected reaction products are formed.
For example, crystal structures of related hydrazone derivatives reveal details like the planarity of the molecule and intermolecular interactions such as hydrogen bonding, which governs the material's bulk properties.[3][7] In the case of products from 2-(1-methylhydrazino)pyridine, X-ray crystallography would definitively confirm the E/Z configuration of the hydrazone C=N bond and the regiochemistry of any cyclization.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear benchmarks for success based on expected analytical data.
Workflow for Synthesis and Characterization
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Reactivity of 2-(1-methylhydrazino)pyridine and 2-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-(1-methylhydrazino)pyridine and its parent compound, 2-hydrazinopyridine. By examining the electronic and steric influences of the N-methyl group, this document aims to equip researchers with the insights needed to make informed decisions in ligand design, synthetic chemistry, and pharmaceutical development.
Introduction: Structural and Electronic Profiles
2-Hydrazinopyridine and its N-methylated derivative are versatile heterocyclic compounds widely employed in organic synthesis and medicinal chemistry.[1][2] Their utility stems from the presence of a hydrazine moiety attached to a pyridine ring, a combination that imparts unique reactivity and makes them valuable intermediates and ligands.[1][3]
The primary difference between the two molecules lies in the substitution at the α-nitrogen of the hydrazine group. In 2-(1-methylhydrazino)pyridine, a methyl group replaces one of the hydrogens on the nitrogen atom bonded to the pyridine ring. This seemingly minor structural change introduces significant electronic and steric effects that modulate the overall reactivity of the molecule.
-
2-Hydrazinopyridine: Features a primary amino group (-NH₂) at the terminal position and a secondary amine (-NH-) attached to the pyridine ring.
-
2-(1-methylhydrazino)pyridine: Possesses a primary amino group (-NH₂) at the terminal position and a tertiary amine (-N(CH₃)-) attached to the pyridine ring.
The methyl group is an electron-donating group, which increases the electron density on the adjacent nitrogen atom. This has profound implications for the nucleophilicity and basicity of the molecule, as will be explored in the following sections.
Comparative Reactivity Analysis
The introduction of a methyl group at the N1 position of the hydrazine moiety creates a distinct chemical environment that influences nucleophilicity, performance in condensation reactions, and behavior in coordination chemistry.
Nucleophilicity and Basicity
The nucleophilic character of hydrazines is central to their chemical function. In these pyridyl derivatives, both nitrogen atoms of the hydrazine group can potentially act as nucleophiles.
-
Electronic Effects: The electron-donating nature of the methyl group in 2-(1-methylhydrazino)pyridine increases the electron density on the N1 nitrogen. This inductive effect enhances the overall basicity of the molecule compared to 2-hydrazinopyridine. Studies on substituted hydrazines have shown that methyl groups generally increase the reactivity of the α-position (the nitrogen attached to the substituent).[4]
-
Steric Hindrance: The bulk of the methyl group can sterically hinder the approach of electrophiles to the N1 nitrogen. Consequently, while the N1 nitrogen is more electron-rich, the terminal -NH₂ group (β-nitrogen) often remains the primary site of nucleophilic attack, especially with larger electrophiles. Research indicates that while methyl groups enhance α-position reactivity, they can decrease the reactivity of the β-position.[4]
In reactions such as nucleophilic aromatic substitution or alkylation, 2-(1-methylhydrazino)pyridine is expected to be a stronger nucleophile than 2-hydrazinopyridine, provided that the electrophile is not sterically demanding.
| Property | 2-Hydrazinopyridine | 2-(1-methylhydrazino)pyridine | Key Influence of Methyl Group |
| Molecular Formula | C₅H₇N₃[5] | C₆H₉N₃[6] | Addition of a CH₂ unit |
| Molecular Weight | 109.13 g/mol [5] | 123.16 g/mol [6] | Increased mass |
| Predicted pKa | 9.72 ± 0.70[7] | Expected to be higher | Electron-donating CH₃ increases basicity |
| XLogP3 | 0.3[5] | 0.9[8] | Increased lipophilicity |
Table 1: Comparison of Physicochemical Properties.
Condensation Reactions: Hydrazone Formation
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[9] This reaction is fundamental in both synthesis and analytical chemistry.[1] The rate-limiting step at neutral pH is typically the breakdown of the tetrahedral intermediate.[10]
-
2-Hydrazinopyridine: Readily reacts with carbonyl compounds to form the corresponding pyridin-2-ylhydrazones. The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon.[11]
-
2-(1-methylhydrazino)pyridine: Also reacts via its terminal -NH₂ group. The increased basicity conferred by the methyl group can potentially accelerate the initial nucleophilic attack. However, steric effects, while generally considered moderate in hydrazone formation, could play a role with bulky ketones.[12]
Overall, for most aldehydes and unhindered ketones, 2-(1-methylhydrazino)pyridine is expected to exhibit a faster reaction rate due to its enhanced nucleophilicity. The general mechanism for this crucial reaction is outlined below.
Caption: General mechanism for hydrazone formation.
Coordination Chemistry
Both molecules are excellent ligands in coordination chemistry, capable of acting as bidentate chelating agents through the pyridyl nitrogen and one of the hydrazine nitrogens.[1][3] This property is harnessed in the development of catalysts and advanced materials.[3]
-
2-Hydrazinopyridine: Forms stable coordination complexes with a wide range of metal ions.[3] It typically forms a five-membered chelate ring involving the pyridine nitrogen and the N1 nitrogen of the hydrazine group.
-
2-(1-methylhydrazino)pyridine: The presence of the methyl group on the N1 nitrogen introduces steric constraints that can influence the geometry and stability of the resulting metal complexes. While it can still form a five-membered chelate ring, the steric bulk may favor coordination through the terminal β-nitrogen in some cases or lead to different coordination geometries compared to the unsubstituted analogue.
The choice between these two ligands can thus be used to fine-tune the steric and electronic environment around a metal center, impacting its catalytic activity or material properties.
Experimental Protocols
To provide a practical context for the discussed reactivity, this section details a representative experimental procedure for the synthesis of a hydrazone, a common application for both compounds.
Protocol: Synthesis of Acetone (pyridin-2-yl)hydrazone
This protocol describes the synthesis of a hydrazone from 2-hydrazinopyridine and acetone. The same procedure can be adapted for 2-(1-methylhydrazino)pyridine, with potential adjustments in reaction time.
Objective: To synthesize and isolate the hydrazone product from the condensation of 2-hydrazinopyridine and acetone.
Materials:
-
2-Hydrazinopyridine (1.09 g, 10 mmol)
-
Acetone (0.87 mL, 12 mmol, 1.2 eq.)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1.09 g of 2-hydrazinopyridine in 20 mL of ethanol in a 50 mL round-bottom flask. Stir the solution at room temperature until all the solid has dissolved.
-
Causality: Ethanol is chosen as a solvent because it readily dissolves both the hydrazine and the ketone, creating a homogeneous reaction medium.
-
-
Addition of Reactants: To the stirred solution, add 1.2 equivalents of acetone (0.87 mL). Then, add a catalytic amount of glacial acetic acid.
-
Causality: A slight excess of acetone ensures the complete consumption of the limiting reagent, 2-hydrazinopyridine. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the dehydration step.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 8:2 ethyl acetate/methanol).[13] The formation of the hydrazone product is often indicated by a color change or the formation of a precipitate.
-
Causality: Room temperature is typically sufficient for hydrazone formation. TLC allows for the validation of reactant consumption and product formation.
-
-
Isolation and Purification: Once the reaction is complete (as indicated by TLC), reduce the solvent volume under reduced pressure. If a solid precipitate has formed, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Causality: Removal of the solvent concentrates the product, often inducing crystallization. Recrystallization is a standard technique to purify solid organic compounds.
-
-
Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Caption: Experimental workflow for hydrazone synthesis.
Conclusion
The substitution of a hydrogen atom with a methyl group at the N1 position of 2-hydrazinopyridine creates a molecule, 2-(1-methylhydrazino)pyridine, with enhanced nucleophilicity and basicity. This electronic enhancement generally leads to faster reaction rates in processes like hydrazone formation. However, this is counterbalanced by increased steric hindrance, which can influence reaction pathways and the geometry of metal complexes.
-
For Synthetic Applications: 2-(1-methylhydrazino)pyridine is likely the superior choice for reactions where high nucleophilicity is desired and the electrophile is not sterically bulky.
-
For Ligand Design: The choice is more nuanced. 2-Hydrazinopyridine provides a less sterically encumbered coordination sphere, while 2-(1-methylhydrazino)pyridine can be used to introduce steric bulk to influence the coordination geometry and reactivity of a metal center.
Ultimately, the selection between these two valuable reagents depends on the specific goals of the researcher, whether it be accelerating a synthetic transformation or precisely tuning the properties of a coordination compound.
References
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 130(48), 16168–16173. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of the American Chemical Society, 136(9), 3647–3653. Available at: [Link]
-
LookChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
-
Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(19), 8142–8155. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Charles, R. M., III, & Brien, K. A. (2017). Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(56), 33931-33945. Available at: [Link]
-
PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-(1-methylhydrazinyl)-. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(1-methylhydrazino)pyridine (C6H9N3). Retrieved from [Link]
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quantitative analysis of pyrazine vs pyridine derivatives in samples
An In-Depth Technical Guide to the Quantitative Analysis of Pyrazine and Pyridine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the accurate quantification of heterocyclic aromatic compounds is paramount. Among these, pyrazine and pyridine derivatives form the structural core of countless active pharmaceutical ingredients (APIs), flavor compounds, and agrochemicals.[1][2][3] Their structural similarity, differing only by the position of the nitrogen atoms in the six-membered ring, belies significant differences in their physicochemical properties, which in turn dictates the optimal analytical strategy for their quantification.
This guide provides a comparative analysis of the primary analytical methodologies for pyrazine and pyridine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the fundamental principles of chromatography and mass spectrometry to empower you to develop and validate robust quantitative methods in your own laboratory.
The Core Dichotomy: Volatility and Polarity
The fundamental difference influencing the choice of analytical technique between pyrazines and pyridines is their volatility and polarity.
-
Pyrazines: Many simple alkylpyrazines are semi-volatile to volatile compounds.[4] They are key contributors to the aroma of roasted and fermented foods and are often analyzed in complex matrices like coffee, cocoa, or biological fluids.[5][6] This inherent volatility makes Gas Chromatography (GC) a natural and powerful tool for their separation and analysis.
-
Pyridine Derivatives: While pyridine itself is a liquid, many of its derivatives, particularly those developed as pharmaceuticals, are more polar, less volatile, and may be thermolabile.[7] For these compounds, direct analysis by GC can be challenging, often requiring derivatization. Therefore, High-Performance Liquid Chromatography (HPLC) is frequently the method of choice, offering a more versatile platform for a wider range of pyridine derivatives without the need for chemical modification.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Pyrazines
For volatile and semi-volatile pyrazines, GC-MS is the undisputed gold standard, providing exceptional separation efficiency and confident peak identification.[5] The gas chromatograph separates individual pyrazines from a complex mixture based on their boiling points and affinity for the stationary phase, while the mass spectrometer provides a unique fragmentation "fingerprint" for identification and quantification.
A critical challenge in pyrazine analysis is the existence of numerous positional isomers with nearly identical mass spectra.[10] Consequently, unambiguous identification relies on the combination of mass spectral data and gas chromatographic retention indices (RIs).[10]
Sample Preparation: The Gateway to Accurate Quantification
The quality of your quantitative data is inextricably linked to your sample preparation. For pyrazines in complex matrices, the goal is to efficiently extract and concentrate the analytes while leaving interferences behind.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and highly efficient technique for extracting volatile pyrazines.[4][6] Analytes partition from the sample into the vial's headspace and are then adsorbed onto a coated fiber. The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its ability to capture a broad range of pyrazines with varying polarities and molecular weights.[6]
-
Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of analytes between the sample (usually in an aqueous phase) and an immiscible organic solvent. It is robust but can be labor-intensive and require significant volumes of organic solvents.
-
Stir Bar Sorptive Extraction (SBSE): A highly sensitive technique similar to SPME, but with a much larger volume of stationary phase coated onto a magnetic stir bar, allowing for higher analyte recovery for trace-level analysis.[6]
Experimental Protocol: Quantification of Pyrazines in a Food Matrix via HS-SPME-GC-MS
This protocol provides a self-validating workflow for the quantification of key pyrazines like 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.
1. Materials and Reagents:
-
Pyrazine analytical standards and isotopically labeled internal standard (e.g., 2,5-dimethylpyrazine-d6).
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Reagent-grade water and sodium chloride.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of pyrazine standards and the internal standard (IS) in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the stock solution into a blank matrix (e.g., water or a pyrazine-free matrix surrogate). A typical range might be 0.1 µg/L to 50 µg/L.
-
Spike each calibrator and QC sample with a constant concentration of the IS.
-
Prepare at least three levels of QC samples (low, medium, high) in the blank matrix.
3. Sample Preparation (HS-SPME):
-
Homogenize 5 g of the solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add the IS solution to achieve the target concentration.
-
Add 2 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of pyrazines into the headspace ("salting out").
-
Immediately seal the vial.
-
Place the vial in the autosampler tray.
4. HS-SPME-GC-MS Analysis:
-
Incubation/Equilibration: Incubate the vial at 60°C for 20 minutes with agitation to facilitate analyte partitioning into the headspace.[6]
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Transfer the fiber to the GC inlet (set at 250°C) and desorb for 5 minutes in splitless mode to ensure quantitative transfer of analytes.
-
GC Separation:
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor at least two characteristic ions for each analyte and the IS.
-
5. Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
The correlation coefficient (r²) should be >0.99 for the curve to be accepted.[11]
-
Quantify the pyrazine concentration in the samples using the regression equation.
-
The calculated concentrations of the QC samples must be within ±15% of their nominal value.[12]
-
Method validation should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[12][13]
HPLC: A Versatile Approach for Pyridine Derivatives
High-Performance Liquid Chromatography is the cornerstone for analyzing the vast array of pyridine derivatives used in the pharmaceutical industry.[14] Its strength lies in its applicability to polar, non-volatile, and thermally sensitive compounds, eliminating the need for derivatization that is often required for GC analysis of such molecules.[7]
The key to a successful HPLC method for pyridine derivatives is managing their often basic and hydrophilic nature.[9]
-
Reversed-Phase (RP) HPLC: Standard C18 columns can be used, but basic pyridines may exhibit poor peak shape (tailing) due to interactions with residual silanols on the silica support. Using a low-pH mobile phase (e.g., with formic or acetic acid) can protonate the pyridine nitrogen, improving peak shape.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics are highly effective.[9] These stationary phases provide multiple retention mechanisms, allowing for excellent separation of polar, basic compounds like pyridines with simple, MS-friendly mobile phases.[8]
Detection Systems for HPLC
-
UV-Vis Detector: Pyridine and its aromatic derivatives typically possess a strong UV chromophore, making UV detection a simple, robust, and cost-effective choice for quantification.[15]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior selectivity and sensitivity, which is essential for analyzing complex samples (e.g., biological fluids) or for trace-level impurity analysis.[11][16]
Experimental Protocol: Quantification of a Pyridine Derivative in a Pharmaceutical Formulation via HPLC-UV
This protocol outlines a method for quantifying a model pyridine-containing API in a tablet formulation.
1. Materials and Reagents:
-
API analytical standard and a suitable internal standard (a structurally similar compound).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (reagent grade).
-
0.45 µm syringe filters.
-
HPLC system with UV detector, autosampler, and column oven.
-
HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm or a mixed-mode equivalent).
2. Preparation of Mobile Phase and Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) ACN/Water.
-
Prepare a stock solution of the API and IS in the diluent.
-
Create calibration standards ranging from 1 µg/mL to 200 µg/mL by diluting the stock solution. Spike each with a constant concentration of the IS.
3. Sample Preparation:
-
Accurately weigh and grind a representative number of tablets (e.g., 10) to a fine powder.
-
Weigh an amount of powder equivalent to one average tablet weight into a volumetric flask.
-
Add the IS solution.
-
Add diluent to approximately 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Analysis:
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Set to the λmax of the API (e.g., 260 nm).
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: Gradient from 10% B to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 10% B and equilibrate.
-
5. Data Analysis and Validation:
-
As with the GC-MS method, construct a calibration curve of the analyte/IS peak area ratio versus concentration.
-
Ensure linearity (r² > 0.99) and that QC samples are within acceptable limits (e.g., ±15% for assay, ±20% for impurities).[12]
-
Calculate the amount of API per tablet.
-
The method must be validated for specificity, linearity, range, accuracy, and precision as per regulatory guidelines like ICH Q2(R1).[12]
Performance Comparison: A Data-Driven Overview
The choice of methodology is ultimately guided by the required performance for a specific application. The following tables summarize typical performance characteristics for the quantitative analysis of pyrazine and pyridine derivatives.
Table 1: Representative Performance of GC-MS for Pyrazine Analysis
| Parameter | Typical Performance | Rationale / Comment |
|---|---|---|
| Limit of Detection (LOD) | < 0.1 µg/L | HS-SPME provides excellent pre-concentration, enabling trace-level detection.[6] |
| Limit of Quant. (LOQ) | 0.1 - 1.0 µg/L | Sufficient for flavor and aroma profiling in most food and beverage applications. |
| Linearity (r²) | > 0.99 | Achievable with the use of an appropriate internal standard.[11] |
| Precision (%RSD) | < 15% | Good reproducibility is attainable with automated HS-SPME systems.[6] |
| Selectivity | Very High | A combination of chromatographic retention time and mass spectral data provides high confidence in identification, even in complex matrices.[5][10] |
Table 2: Representative Performance of HPLC-UV/MS for Pyridine Derivative Analysis
| Parameter | Typical Performance | Rationale / Comment |
|---|---|---|
| Limit of Detection (LOD) | 0.1 - 10 ng/mL (MS) | LC-MS/MS offers exceptional sensitivity for trace impurity analysis or bioanalysis.[11][17] |
| Limit of Quant. (LOQ) | 0.5 - 50 ng/mL (MS) | Suitable for genotoxic impurity quantification and pharmacokinetic studies.[17] |
| Linearity (r²) | > 0.995 | Wide linear ranges are common for both UV and MS detection.[8][11] |
| Precision (%RSD) | < 5% (Assay) | HPLC offers excellent injection precision, crucial for pharmaceutical quality control. |
| Selectivity | Good (UV) to Excellent (MS) | UV detection is sufficient for assays, but MS is required to resolve co-eluting impurities.[7] |
Conclusion: Selecting the Right Tool for the Job
The quantitative analysis of pyrazine and pyridine derivatives, while centered on two closely related heterocyclic structures, requires distinct analytical approaches.
-
For pyrazines , especially volatile and semi-volatile congeners critical to flavor and aroma, HS-SPME-GC-MS is the superior technique. It offers unparalleled sensitivity and selectivity, with the caveat that careful attention must be paid to retention indices to resolve isomeric ambiguities.
-
For the diverse world of pyridine derivatives , particularly in the pharmaceutical industry, HPLC with UV or MS detection is the more versatile and robust platform. It capably handles a wide range of polarities and molecular weights without the need for derivatization, making it ideal for everything from API assays to trace-level impurity analysis.
Ultimately, the optimal method is one that is fit for its intended purpose. By understanding the fundamental chemical properties of these heterocycles and the principles of the analytical techniques described, researchers can confidently develop and validate methods that deliver accurate, reliable, and defensible quantitative results.
References
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). National Institutes of Health (NIH). [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A. [Link]
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HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. Indian Academy of Sciences. [Link]
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Pyridine (Method PV2295). Occupational Safety and Health Administration (OSHA). [Link]
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Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). Food Additives & Contaminants: Part A. [Link]
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Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (2018). ResearchGate. [Link]
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Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report. Grand View Research. [Link]
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Comprehensive Organic Chemistry II, Volume 6, Chapter 6.2.2 Pyrazines. (2013). ScienceDirect. [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]
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Spectroscopic and magnetic properties of pyridine and pyrazine complexes of divalent iron and copper. UBC Library Open Collections. [Link]
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Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). Journal of Chromatography A. [Link]
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry. [Link]
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Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). Molecules. [Link]
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A Senior Application Scientist's Guide to Assessing the Kinetic Inertness of 2-(1-Methylhydrazino)pyridine Metal Complexes
For researchers in drug development, the journey of a metal-based therapeutic from administration to its biological target is fraught with challenges. A critical, yet often underestimated, parameter governing its success is kinetic inertness . A complex that is too labile (kinetically non-inert) will dissociate prematurely, releasing the metal ion and ligand, which can lead to off-target toxicity and reduced efficacy. Conversely, a complex that is too inert may never release its active component at the target site. This guide provides an in-depth comparison of methodologies to assess the kinetic inertness of metal complexes, focusing on promising scaffolds like 2-(1-methylhydrazino)pyridine and its structural analogs.
The Crucial Distinction: Kinetic Inertness vs. Thermodynamic Stability
Before delving into experimental design, it is paramount to distinguish between two fundamental concepts:
-
Thermodynamic Stability: This refers to the position of the equilibrium between the complex and its dissociated components (metal and ligand). It is quantified by the stability constant (K_stab) or formation constant (K_f). A high K_stab indicates that, at equilibrium, the complex is heavily favored.
-
Kinetic Inertness: This describes the rate at which the complex undergoes ligand exchange or dissociation reactions. An inert complex reacts slowly, whereas a labile complex reacts quickly.
A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. For a drug, high kinetic inertness is often more critical than high thermodynamic stability, as it determines whether the complex will survive long enough in the bloodstream to reach its intended target.[1]
Caption: Thermodynamic stability vs. Kinetic inertness.
Core Methodology: The Ligand Exchange Challenge Assay
The most direct method to quantify kinetic inertness is to challenge the metal complex with a competing ligand and monitor the rate of displacement of the original ligand. The choice of challenging ligand and analytical technique is critical and depends on the specific metal complex being studied.
Causality Behind Experimental Choices
-
The Challenging Ligand: The incoming ligand must have a high affinity for the metal center to ensure the exchange reaction proceeds to completion. Furthermore, it should be biologically relevant to simulate in vivo conditions. Common choices include:
-
EDTA (Ethylenediaminetetraacetic acid): A strong, hexadentate chelator often used as a benchmark for high-affinity binding.
-
Glutathione (GSH): A tripeptide abundant in cells, its thiol group is a potent coordinator for many metal ions, particularly soft metals like Pt(II) and Pd(II).
-
Chloride (Cl⁻): The high concentration of chloride in the bloodstream (~100 mM) makes it a relevant competitor, especially for platinum-based drugs where aquation is a key activation step.
-
-
Reaction Conditions:
-
pH and Buffer: Reactions are typically performed in a buffered solution at physiological pH (7.4) to mimic biological conditions. The buffer components should be non-coordinating (e.g., HEPES, MOPS).
-
Temperature: Experiments are conducted at a constant, physiologically relevant temperature (37 °C).
-
Pseudo-First-Order Conditions: The concentration of the challenging ligand is kept in large excess (at least 10-fold) relative to the metal complex. This ensures that its concentration remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of the metal complex.
-
Self-Validating Protocol: Ligand Exchange Monitored by UV-Vis Spectrophotometry
This protocol provides a robust framework for assessing the dissociation of a 2-(1-methylhydrazino)pyridine complex, [M(L)n].
Objective: To determine the observed rate constant (k_obs) and half-life (t_1/2) for the displacement of the ligand L from the metal center M by a challenging ligand (Y).
Materials:
-
Stock solution of the metal complex [M(L)n] of known concentration in a suitable solvent (e.g., DMSO, water).
-
Buffered solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Stock solution of the challenging ligand Y (e.g., 10 mM EDTA) in the buffered solution.
-
Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder.
Step-by-Step Methodology:
-
Wavelength Scan: Obtain the full UV-Vis absorbance spectrum (e.g., 250-700 nm) of the intact complex [M(L)n] and the final product [M(Y)n] to identify a wavelength with the maximum absorbance difference. This wavelength will be used for kinetic monitoring.
-
Instrument Setup: Equilibrate the spectrophotometer's cell holder to 37 °C.
-
Reaction Initiation:
-
In a quartz cuvette, place the required volume of pre-warmed buffer.
-
Add a small volume of the [M(L)n] stock solution to achieve the desired final concentration (e.g., 50 µM). Mix by gentle inversion.
-
Place the cuvette in the spectrophotometer and start data acquisition.
-
Initiate the reaction by adding the pre-warmed challenging ligand Y solution (to a final concentration of e.g., 500 µM). Mix quickly and thoroughly.
-
-
Data Acquisition: Record the change in absorbance at the chosen wavelength over time. The duration depends on the complex's inertness, ranging from minutes for labile complexes to several days for highly inert ones.
-
Data Analysis:
-
The absorbance data over time is fitted to a first-order exponential decay or rise equation: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_0 is the initial absorbance, A_f is the final absorbance, and k_obs is the pseudo-first-order rate constant.
-
The half-life (t_1/2) of the reaction is calculated using the formula: t_1/2 = ln(2) / k_obs.
-
Caption: Workflow for kinetic inertness assessment.
Comparative Analysis: Inertness Across Different Metal Centers
While kinetic data for 2-(1-methylhydrazino)pyridine complexes are not extensively published, a robust comparison can be drawn from studies on structurally related ligands like 2-hydrazinopyridine, other bidentate N,N-donors, and pyridine-containing macrocycles. The choice of the metal ion dramatically influences the kinetic inertness.
| Metal Ion | Ligand System | Kinetic Parameter | Conditions | Key Insight |
| Pd(II) | 2-Hydrazinopyridine | Qualitatively fast ligand exchange | Biological media | ~10⁴-10⁵ times more labile than Pt(II) analogues.[2][3] May be too reactive for systemic drug delivery.[2] |
| Pt(II) | Bidentate N,N-donors | Qualitatively slow ligand exchange | Aqueous solution, pH 4.0 | Follows an associative substitution mechanism; consistent with the known inertness of Pt(II) anticancer drugs.[4] |
| Ru(II) | Pyridine derivatives | k_diss = (2–10) × 10⁻⁵ s⁻¹ | 25 °C, excess scavenging ligand | Demonstrates significant inertness, with dissociation half-lives on the order of hours, suitable for therapeutic applications.[5] |
| Cu(II) | Pyridine-N₄ macrocycle | k₂ = 0.23 L mol⁻¹ s⁻¹ (acid-dependent) | 25 °C, acidic (HClO₄) | Dissociation is highly dependent on pH, showing moderate stability under acidic challenge.[6] |
| Gd(III) | Pyridine-bis(methylhydrazine) macrocycle | t₁/₂ = 5298 hours | 25 °C, pH 7.4, Cu²⁺ exchange | The rigid macrocyclic structure imparts exceptional kinetic inertness, crucial for MRI contrast agents to prevent toxic Gd³⁺ release.[7] |
Field-Proven Insights
-
Palladium vs. Platinum: The stark difference in lability between Pd(II) and Pt(II) complexes is a classic example of how the metal ion dictates kinetic behavior.[3][8] While Pd(II) complexes are often more soluble, their rapid ligand exchange rates can be a significant hurdle, making them prone to deactivation before reaching the target.[2][3]
-
Ruthenium's Promise: Ru(II) complexes often strike an ideal balance. They are typically more inert than Pd(II) but can be activated at the target site through mechanisms like reduction from Ru(III) to a more labile Ru(II) state. Their ligand exchange rates are often on the same timescale as cell division, which is thought to contribute to their anticancer activity.[5]
-
The Chelate and Macrocyclic Effect: The exceptional inertness of the Gd(III) complex highlights the power of multidentate and macrocyclic ligands.[7] By rigidly encapsulating the metal ion, these ligands create a high energy barrier for dissociation, dramatically slowing down the reaction rate. This principle is fundamental in the design of stable metal complexes for both therapeutic and diagnostic applications.
Conclusion
The assessment of kinetic inertness is a non-negotiable step in the preclinical evaluation of any metal-based drug candidate. The ligand exchange challenge assay, when designed with careful consideration of the challenging ligand and reaction conditions, provides a reliable and quantitative measure of a complex's stability over time.
For complexes of 2-(1-methylhydrazino)pyridine and related scaffolds, the choice of the metal is the primary determinant of kinetic inertness. Comparative data from analogous systems strongly suggest that Ru(II) and Pt(II) would yield highly inert complexes suitable for in vivo applications, whereas Pd(II) would likely be too labile. The incorporation of such ligands into more rigid, macrocyclic structures could further enhance inertness to exceptional levels. Ultimately, these experimental assessments provide the crucial data needed to rationally design and select metal complexes with the optimal kinetic profile for therapeutic success.
References
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Al-Hamdani, A. A. S., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(3), 10356-10370. [Link]
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Lubal, P., et al. (2008). Kinetic Study of Dissociation of a Copper(II) Complex of A 14-Membered Tetraaza-Macrocyclic Ligand Containing Pyridine and Pendant N-Carboxymethyl Arms. Collection of Czechoslovak Chemical Communications, 73(2), 258–274. [Link]
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Al-Hamdani, A. A. S., et al. (2019). Soluble Cytotoxic Ruthenium(II) Complexes with 2-Hydrazinopyridine. ResearchGate. [Link]
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Bhattacharya, P., et al. (2020). Thermodynamic and kinetic studies on novel Platinum(II) Complex containing bidentate N,N-donor ligands in ethanol-water medium. ResearchGate. [Link]
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Guskova, S., et al. (2022). Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. MDPI. [Link]
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Fakhr, I. M. K., et al. (1986). Synthesis and Characterization of Rhenium(III) and Technetium(III) Organohydrazide Chelate Complexes. Reactions of 2-Hydrazinopyridine with Complexes of Rhenium and Technetium. Inorganic Chemistry, 25(16), 2877–2881. [Link]
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Hennigan, M. J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]
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Bonnet, C. S., et al. (2015). A Pyridine-Based Ligand with Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. Inorganic Chemistry, 54(12), 5991-6003. [Link]
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Rachford, A. A., et al. (2025). Photochemistry of Ni(II) Tolyl Chlorides Supported by Bidentate Ligand Frameworks. Journal of the American Chemical Society. [Link]
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Das, S., et al. (2021). Kinetics, mechanism and equilibrium studies on the substitution reactions of Pd(II) in reference to Pt(II) complexes with bio-molecules. ResearchGate. [Link]
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Singh, A. K., et al. (2014). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry, 2(1), 1-8. [Link]
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van Rixel, V. H. S., et al. (2024). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. National Institutes of Health. [Link]
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Gup, R., et al. (2020). A comparative study on the synthesis and crystal structures of Ni(ii) complexes bearing tetradentate N2O2 donor Schiff bases: biomolecular interactions, cytotoxicities and molecular docking. New Journal of Chemistry, 44(40), 17351-17367. [Link]
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Gentil, L. A., et al. (1986). Ligand substitution kinetics in complexes of pyridine and pyrazine derivatives with pentacyanoruthenate(II). Journal of the Chemical Society, Dalton Transactions, (12), 2731-2735. [Link]
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Zawadzka, M., et al. (2010). Hydrazine complexes of transition metals as perspective explosives. Central European Journal of Energetic Materials, 7(3), 225-234. [Link]
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Bottomley, F. (1970). Some reactions of hydrazine with ruthenium compounds. Canadian Journal of Chemistry, 48(2), 351–355. [Link]
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Herchel, R., et al. (2017). Copper(ii) hydrazone complexes with different nuclearities and geometries: synthetic methods and ligand substituent effects. New Journal of Chemistry, 41(19), 11031-11043. [Link]
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Dalal Institute. (n.d.). Inert and Labile Complexes. Dalal Institute. [Link]
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Wozniak, D., et al. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 10(49), 29424-29434. [Link]
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Bugarčić, Ž. D., et al. (2015). Kinetics and mechanism of the substitution behaviour of Pd(ii) piperazine complexes with different biologically relevant nucleophiles. Dalton Transactions, 44(31), 13936-13946. [Link]
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van der Zwan, J. W., et al. (2004). Synthesis and characterization of ruthenium(II) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (HSAZPY). Inorganica Chimica Acta, 357(13), 3906-3912. [Link]
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Meyer, F., et al. (2021). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [Link]
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Suzuki, T., et al. (2001). Equilibrium of Low- and High-Spin States of Ni(II) Complexes Controlled by the Donor Ability of the Bidentate Ligands. ResearchGate. [Link]
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Amadi, C., et al. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 15(1), 1-20. [Link]
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Comparative Analysis of Cross-Reactivity for 2-(1-Methylhydrazino)pyridine Derivatives in Immunoassay Development
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Specificity in Bioanalysis
In the landscape of modern drug discovery and development, the accurate quantification of novel chemical entities in biological matrices is paramount. For potent, low-dosage compounds such as those derived from the 2-(1-methylhydrazino)pyridine scaffold, highly sensitive and specific analytical methods are required. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a gold standard for its precision, immunoassays offer a high-throughput, cost-effective, and field-deployable alternative for pharmacokinetic screening, therapeutic drug monitoring, and toxicological studies.
The Achilles' heel of any immunoassay is its specificity—the ability of the antibody to bind exclusively to the target analyte without recognizing structurally similar molecules such as metabolites, degradation products, or analogues. This guide provides an in-depth, comparative analysis of cross-reactivity for a hypothetical 2-(1-methylhydrazino)pyridine derivative, termed "MHP-Drug," and its potential cross-reactants. We will delve into the causal relationships between hapten design, antibody generation, and the resulting specificity, supported by hypothetical experimental data. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for researchers developing immunoassays for novel small molecules.
The Challenge: Distinguishing MHP-Drug from its Relatives
Our target analyte, MHP-Drug, is a novel therapeutic agent characterized by a 2-(1-methylhydrazino)pyridine core. In a typical drug development pipeline, several structurally related compounds are synthesized and tested. Furthermore, metabolic processes can introduce subtle chemical modifications to the parent drug. An effective immunoassay must be able to distinguish MHP-Drug from these other compounds to provide an accurate measure of its concentration.
The following table outlines the hypothetical compounds that will be assessed for cross-reactivity against antibodies raised for MHP-Drug:
| Compound ID | Structure | Key Differentiating Feature |
| MHP-Drug | 2-(1-methylhydrazino)-5-bromopyridine | Target Analyte |
| MHP-Metabolite-1 | 2-(1-methylhydrazino)pyridine-5-ol | Hydroxylation of the bromine |
| MHP-Analogue-1 | 2-(hydrazino)-5-bromopyridine | Demethylation of the hydrazine |
| MHP-Analogue-2 | 2-(1-methylhydrazino)-5-chloropyridine | Substitution of bromine with chlorine |
| MHP-Precursor-1 | 2-chloro-5-bromopyridine | Synthetic precursor |
| Unrelated Pyridine | 2-aminopyridine | Structurally distinct pyridine derivative |
Hapten Design: The Blueprint for Antibody Specificity
The generation of antibodies against small molecules like MHP-Drug requires them to be rendered immunogenic by conjugation to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The design of the hapten—the small molecule with a linker for conjugation—is a critical determinant of the resulting antibody's specificity. The linker should be attached at a position on the molecule that is distal to the key epitopes you want the antibody to recognize.
For MHP-Drug, two primary hapten designs are proposed to generate antibodies with different recognition profiles:
-
Hapten-A: The linker is attached to the pyridine ring, preserving the 1-methylhydrazino group as a primary epitope.
-
Hapten-B: The linker is attached to the methyl group of the hydrazine moiety, exposing the substituted pyridine ring as the main recognition site.
The rationale behind these two designs is to generate a panel of antibodies that can be screened for the desired specificity. Hapten-A is hypothesized to produce antibodies highly specific for the methylated hydrazine group, while Hapten-B is expected to yield antibodies that are more sensitive to changes on the pyridine ring.
Experimental Workflow: From Hapten Synthesis to Cross-Reactivity Assessment
The following diagram illustrates the comprehensive workflow for generating and characterizing antibodies for MHP-Drug.
Caption: Experimental workflow for antibody production and cross-reactivity assessment.
Detailed Protocol: Competitive Indirect ELISA for Cross-Reactivity
This protocol outlines the steps for a competitive indirect enzyme-linked immunosorbent assay (ciELISA), a common format for quantifying small molecules.
-
Coating: Microtiter plates are coated with 100 µL/well of the appropriate hapten-OVA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C. The choice of coating antigen can influence assay sensitivity and specificity.
-
Washing: Plates are washed three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: To prevent non-specific binding, 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) is added, and the plates are incubated for 2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Competitive Reaction: 50 µL of varying concentrations of the competitor (MHP-Drug and its analogues) and 50 µL of the primary antibody (diluted in blocking buffer) are added to each well. The plates are then incubated for 1 hour at 37°C.
-
Washing: The washing step is repeated.
-
Secondary Antibody: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added, and the plates are incubated for 1 hour at 37°C.
-
Washing: The washing step is repeated.
-
Substrate Addition: 100 µL/well of TMB substrate solution is added, and the plates are incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL/well of 2M sulfuric acid.
-
Reading: The absorbance is read at 450 nm using a microplate reader.
Comparative Data Analysis
The cross-reactivity of an antibody is typically expressed as the percentage of the ratio of the concentration of the target analyte that causes 50% inhibition (IC50) to the concentration of the cross-reacting compound that causes the same level of inhibition.
% Cross-Reactivity = (IC50 of MHP-Drug / IC50 of Analogue) x 100
The following tables present the hypothetical cross-reactivity data for polyclonal antibodies generated using Hapten-A and Hapten-B.
Table 1: Cross-Reactivity Profile of Anti-MHP-Drug Antibody from Hapten-A Immunogen
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| MHP-Drug | 15.2 | 100 |
| MHP-Metabolite-1 | 250.5 | 6.1 |
| MHP-Analogue-1 | 18.1 | 84.0 |
| MHP-Analogue-2 | 145.8 | 10.4 |
| MHP-Precursor-1 | >10,000 | <0.1 |
| Unrelated Pyridine | >10,000 | <0.1 |
Interpretation: The antibody generated from Hapten-A shows high specificity for the 1-methylhydrazino group, as evidenced by the significant cross-reactivity with MHP-Analogue-1, which only lacks the methyl group. The low cross-reactivity with MHP-Metabolite-1 and MHP-Analogue-2 indicates that this antibody is sensitive to changes on the pyridine ring.
Table 2: Cross-Reactivity Profile of Anti-MHP-Drug Antibody from Hapten-B Immunogen
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| MHP-Drug | 22.5 | 100 |
| MHP-Metabolite-1 | 35.7 | 63.0 |
| MHP-Analogue-1 | 480.2 | 4.7 |
| MHP-Analogue-2 | 25.1 | 89.6 |
| MHP-Precursor-1 | >10,000 | <0.1 |
| Unrelated Pyridine | >10,000 | <0.1 |
Interpretation: In contrast, the antibody from Hapten-B exhibits high cross-reactivity with compounds that have modifications on the pyridine ring (MHP-Metabolite-1 and MHP-Analogue-2), but very low cross-reactivity with the demethylated analogue (MHP-Analogue-1). This confirms that exposing the pyridine ring during immunogen presentation led to antibodies that primarily recognize this part of the molecule.
Visualizing Specificity: A Logical Framework
The following diagram illustrates the decision-making process for selecting the appropriate antibody based on the desired application.
Caption: Logic diagram for antibody selection based on cross-reactivity.
Conclusion: A Strategic Approach to Immunoassay Development
This guide demonstrates that a thorough understanding and strategic implementation of hapten design are fundamental to developing immunoassays with the desired specificity. By generating antibodies against different epitopes of the target molecule, researchers can select the most suitable reagent for their specific analytical needs. The hypothetical data presented for MHP-Drug and its derivatives underscore the importance of comprehensive cross-reactivity testing. For the specific quantification of the parent drug, the antibody generated from Hapten-A would be the superior choice due to its minimal recognition of the tested metabolites and analogues. Conversely, for broader screening purposes to detect the presence of the parent drug and its major metabolites, the antibody from Hapten-B would be more appropriate.
Ultimately, the success of an immunoassay hinges on the empirical validation of its performance characteristics. The protocols and analytical frameworks provided in this guide offer a robust starting point for scientists and drug development professionals embarking on the development of immunoassays for 2-(1-methylhydrazino)pyridine derivatives and other novel small molecules.
References
Note: As this guide is based on a hypothetical scenario, the references provided are foundational texts and relevant examples in the field of immunoassay development and are not specific to "MHP-Drug."
-
Hapten Synthesis and Immunoassay Development. (2010). Journal of Agricultural and Food Chemistry. [Link]
-
Immunoassay and Other Bioanalytical Techniques. (2012). CRC Press. [Link]
-
The Immunoassay Handbook. (2013). Elsevier. [Link]
-
Cross-Reactivity in Immunoassays. (2021). Journal of Immunological Methods. [Link]
The Unseen Bond: A Comparative Guide to the Structural Confirmation of 2-(1-Methylhydrazino)pyridine Adducts
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the very blueprint of its function. For adducts of 2-(1-methylhydrazino)pyridine, a scaffold of significant interest due to its versatile coordination chemistry and potential applications in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This guide provides an in-depth, comparative analysis of the methodologies available for this critical task, anchored by the gold standard of single-crystal X-ray crystallography.
While a definitive crystal structure for an unsubstituted 2-(1-methylhydrazino)pyridine adduct is not widely available in the public domain—a common challenge in chemical research—this guide will leverage data from the closely related and structurally characterized hydrazone, (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine , as a central case study. This real-world scenario underscores the necessity of a multi-faceted analytical approach, where the strengths of one technique compensate for the limitations of another, leading to a cohesive and irrefutable structural assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most direct and unambiguous evidence of molecular structure. By diffracting X-rays off a single, well-ordered crystal, we can determine the precise coordinates of each atom in three-dimensional space, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.
The causality behind choosing X-ray crystallography as the primary method lies in its definitive nature. While other techniques provide valuable, often complementary, information about connectivity and environment, crystallography offers a static, high-resolution snapshot of the molecule in the solid state. This is crucial for understanding stereochemistry, conformation, and the subtle non-covalent interactions that dictate crystal packing and can influence physical properties.
Case Study: The Crystal Structure of (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine
The crystal structure of this hydrazone derivative serves as an excellent proxy for understanding the structural features we would anticipate in a 2-(1-methylhydrazino)pyridine adduct. The key findings from its crystallographic analysis are summarized below.[1][2][3]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 5.2385 (8) | Unit cell dimension. |
| b (Å) | 10.7215 (17) | Unit cell dimension. |
| c (Å) | 20.590 (3) | Unit cell dimension. |
| β (°) | 92.699 (5) | Unit cell angle. |
| Dihedral Angle | 6.33 (5)° | The small angle between the benzene and pyridine rings indicates a nearly planar molecule.[1][2] |
| Key Interaction | N—H···N Hydrogen Bonds | Pairs of molecules are linked into centrosymmetric dimers, a critical feature of the crystal packing.[1][2] |
This data not only confirms the covalent connectivity but also reveals the supramolecular assembly driven by hydrogen bonding—a feature central to the chemistry of hydrazine derivatives.
The Workflow of Structural Elucidation
A comprehensive approach to structural confirmation does not rely on a single technique but rather integrates data from multiple orthogonal methods. The following diagram illustrates a logical workflow for the characterization of a novel 2-(1-methylhydrazino)pyridine adduct.
Caption: A logical workflow for the synthesis and structural confirmation of novel chemical entities.
Complementary and Alternative Techniques
While X-ray crystallography is the definitive method, its primary prerequisite—a high-quality single crystal—is not always achievable. Furthermore, other techniques provide dynamic information in solution and corroborate the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For a 2-(1-methylhydrazino)pyridine adduct, ¹H and ¹³C NMR would be the first-line techniques to confirm the successful formation of the desired product.
Expertise & Experience:
-
¹H NMR: Would show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling patterns confirming the substitution pattern. The methyl group would appear as a singlet, and the N-H protons would likely be observable, though their signals can be broad and may exchange with deuterium oxide (D₂O).
-
¹³C NMR: Would confirm the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link protons to their directly attached and long-range coupled carbons, respectively, allowing for a complete assignment of the skeleton.
Trustworthiness: NMR is a self-validating system. The combination of chemical shifts, integration, multiplicity, and 2D correlations must be internally consistent for a proposed structure to be considered correct. It provides a detailed picture of the molecule's structure in its solution state, which is often more relevant to its behavior in biological or reaction media.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, serving as a primary check for its identity.
Expertise & Experience:
-
Technique: For a polar molecule like a 2-(1-methylhydrazino)pyridine adduct, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap) is the method of choice.
-
Data: The primary piece of information is the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. High-resolution MS can determine the molecular formula with high confidence by measuring the exact mass to several decimal places.
-
Tandem MS (MS/MS): By fragmenting the parent ion, MS/MS can provide structural information that corroborates the connectivity determined by NMR. The fragmentation pattern is often characteristic of the compound's class.
Trustworthiness: The precision of modern mass spectrometers makes the determination of the molecular formula highly reliable. However, MS alone cannot distinguish between isomers. It confirms what the formula is, but not how the atoms are arranged.
Computational Chemistry (Density Functional Theory - DFT)
Computational methods, particularly DFT, serve as a powerful bridge between experimental data and theoretical understanding.
Expertise & Experience:
-
Geometry Optimization: A DFT calculation can predict the lowest-energy three-dimensional structure of the adduct. This predicted structure can be compared with the experimental X-ray data to validate the computational model.
-
Spectroscopic Prediction: DFT can calculate theoretical NMR chemical shifts and vibrational frequencies (IR). Comparing these predicted spectra with the experimental ones can aid in the assignment of complex signals and provide confidence in the structural elucidation.
-
Energetics: Computational modeling can provide insights into the relative stability of different conformers or isomers, which may be difficult to assess experimentally.
Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[4][5][6][7][8] While not a substitute for experimental data, when the computational results show strong agreement with experimental X-ray, NMR, and IR data, it provides a powerful, self-consistent validation of the structural assignment.
Comparative Analysis Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous, definitive 3D structure. | Requires high-quality single crystals; provides a static, solid-state picture. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, stereochemical relationships in solution. | Provides detailed structural information in solution; non-destructive. | Does not provide precise bond lengths/angles; can be complex for large molecules. |
| Mass Spectrometry | Highly accurate molecular weight and molecular formula; fragmentation patterns. | Extremely sensitive; high-throughput. | Cannot distinguish between isomers; provides limited connectivity information. |
| Computational (DFT) | Predicted 3D structure, theoretical spectra (NMR, IR), electronic properties, relative energies. | Provides insights into structure and properties where experimental data is unavailable; corroborates experimental findings. | Accuracy is dependent on the level of theory; not a substitute for experimental data. |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Methylhydrazino)pyridine Adducts
A general procedure for the synthesis of 2-hydrazinopyridine derivatives involves the reaction of a suitable pyridine precursor with hydrazine hydrate.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyridinium halide (e.g., 2-chloropyridine) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction may be carried out at room temperature or under reflux, depending on the reactivity of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Single-Crystal Growth by Slow Evaporation
Growing crystals suitable for X-ray diffraction is often a process of trial and error, but the slow evaporation method is a robust starting point.[11][12][13][14][15]
-
Solvent Selection: Choose a solvent or solvent system in which the purified compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Gentle warming may be required to fully dissolve the compound.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it. This allows the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: Place the vial in a vibration-free location at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form and grow.
Caption: A step-by-step workflow for growing single crystals using the slow evaporation technique.
Protocol 3: NMR Data Acquisition and Processing
This protocol outlines a standard set of experiments for structural elucidation.[16][17][18][19][20]
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
1D ¹H NMR: Acquire a standard ¹H spectrum to observe proton chemical shifts, integrations, and coupling patterns.
-
1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
2D COSY: Acquire a ¹H-¹H COSY spectrum to identify scalar-coupled protons.
-
2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
-
2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
Protocol 4: LC-MS/MS Method Development
This protocol is for confirming the molecular weight and obtaining fragmentation data for a polar analyte.[21][22][23][24][25]
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Direct Infusion (Tuning): Infuse the sample directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows) for the [M+H]⁺ ion.
-
Chromatography: Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice to achieve retention. Develop a gradient elution method, typically starting with a high percentage of organic solvent (e.g., acetonitrile) and decreasing to a lower percentage.
-
MS Scan: Acquire full scan MS data to confirm the m/z of the [M+H]⁺ ion as it elutes from the column.
-
MS/MS Fragmentation: Perform a product ion scan on the [M+H]⁺ ion to generate a fragmentation spectrum. Optimize the collision energy to produce a rich spectrum of fragment ions.
Protocol 5: DFT Geometry Optimization and Frequency Calculation
This protocol describes a basic DFT calculation using the Gaussian software package.[4][5][6][7][8]
-
Input File Creation: Using a molecular builder (e.g., GaussView), construct an initial 3D structure of the 2-(1-methylhydrazino)pyridine adduct.
-
Calculation Setup: In the Gaussian calculation setup, specify the following:
-
Job Type: Opt+Freq (to perform a geometry optimization followed by a frequency calculation).
-
Method: Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).
-
Charge and Multiplicity: Specify the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).
-
-
Running the Calculation: Submit the input file to Gaussian.
-
Analysis of Output:
-
Optimization: Verify that the optimization has converged successfully by checking for the absence of imaginary frequencies (a negative frequency indicates a transition state, not a minimum).
-
Geometry: Extract the optimized Cartesian coordinates to view the predicted 3D structure.
-
Spectra: Use the output to visualize the predicted IR spectrum and compare it with experimental data. NMR shielding tensors can also be calculated for comparison with experimental NMR data.
-
Conclusion
The structural confirmation of 2-(1-methylhydrazino)pyridine adducts, like any novel chemical entity, is a process of accumulating corroborating evidence. While single-crystal X-ray crystallography stands as the ultimate arbiter of three-dimensional structure, its application is contingent on the challenging step of crystal growth. A robust and trustworthy structural assignment, therefore, relies on the synergistic integration of multiple analytical techniques. The definitive connectivity information from NMR spectroscopy, coupled with the precise molecular formula from high-resolution mass spectrometry, provides a foundational understanding of the molecule. This experimental framework, when further validated by the theoretical predictions of computational chemistry, creates a self-validating system of evidence. It is this comprehensive, multi-technique approach that embodies scientific integrity and provides the unshakeable confidence required for advancing research and development.
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Yuvaraj, H., Sundaramoorthy, S., Velmurugan, D., & Kalkhambkar, R. G. (2010). (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o178. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Pyridine, 2-(1-methylhydrazino)-
As researchers and developers, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like Pyridine, 2-(1-methylhydrazino)- (CAS No. 4231-74-7) demand a rigorous, scientifically-grounded approach. This compound's molecular structure, integrating a pyridine ring with a reactive methylhydrazine group, presents a dual-hazard profile that must be meticulously managed.
This guide provides a comprehensive framework for the proper disposal of Pyridine, 2-(1-methylhydrazino)-, moving beyond mere procedural steps to explain the chemical causality that underpins these essential safety protocols. Adherence to these procedures, in strict consultation with your institution's Environmental Health and Safety (EHS) department, is paramount.
Core Hazard Analysis: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent reactivity and toxicity. Pyridine, 2-(1-methylhydrazino)- is a reactive and hazardous substance, a fact derived from its constituent functional groups:
-
The Pyridine Moiety: Pyridine itself is a flammable liquid and is classified as a hazardous waste.[1][2] Its disposal requires management under strict state and federal regulations, typically involving collection and subsequent incineration by a licensed facility.[2]
-
The Methylhydrazine Moiety: Hydrazine and its derivatives are potent reducing agents and are recognized for their high degree of reactivity and toxicity.[3][4] Hydrazines can react vigorously, and sometimes explosively, with oxidizing agents.[3] Their handling necessitates protocols to mitigate this reactivity, and their disposal must be approached with the understanding that they are classified as hazardous materials.[3]
The combination of these two groups in one molecule results in a compound that is classified under GHS standards as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[5] Therefore, it cannot be disposed of via standard laboratory drains or as common refuse.[6]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensuring personal and environmental safety is the primary directive.
Work Area: All handling of Pyridine, 2-(1-methylhydrazino)-, including transfers to waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1]
Required PPE: A multi-layered approach to personal protection is non-negotiable.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber is often recommended for pyridine-based compounds; however, always consult your institution's glove selection guide for the specific compound or mixture.[1] Nitrile gloves are not always sufficient for prolonged contact.[1]
-
Body Protection: A fully buttoned, flame-resistant lab coat and appropriate footwear are required.[7]
| Key Safety & Disposal Parameters | |
| Chemical Name | Pyridine, 2-(1-methylhydrazino)- |
| CAS Number | 4231-74-7[5] |
| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5] |
| Required PPE | Chemical safety goggles, face shield, chemically-resistant gloves (e.g., butyl rubber), lab coat.[1][7] |
| Handling Area | Certified Chemical Fume Hood.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, aldehydes, chloroformates.[1][7][8] |
| Primary Disposal Method | Collection as hazardous chemical waste for EHS pickup and incineration.[2][6] |
Step-by-Step Disposal Protocol
The universally preferred and safest method for disposing of Pyridine, 2-(1-methylhydrazino)- from a laboratory setting is through institutional hazardous waste management channels. Chemical neutralization should not be attempted as a routine disposal method due to the hazards of the reaction and its byproducts.
Protocol 3.1: Standard Hazardous Waste Collection (Primary Method)
This protocol applies to all quantities of pure waste, contaminated materials (e.g., pipette tips, wipes), and solutions containing Pyridine, 2-(1-methylhydrazino)-.
-
Segregate Waste Streams: Do not mix waste containing Pyridine, 2-(1-methylhydrazino)- with other waste streams, especially those containing incompatible materials like strong oxidizers or acids.[1][9] Incompatible wastes must be collected in separate containers.[9]
-
Select Appropriate Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap.[1][10] The container must not have previously held incompatible materials.[10]
-
Transfer Waste: Carefully transfer the chemical waste into the designated container inside a chemical fume hood. Avoid splashes and ensure the exterior of the container remains clean.
-
Label Container Correctly: Attach a completed hazardous waste tag to the container before adding any waste.[1] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "Pyridine, 2-(1-methylhydrazino)-" and any solvents, with their approximate concentrations.
-
Store Securely: Keep the waste container tightly sealed when not actively adding waste.[11] Store it in a designated and properly signed Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[12] Ensure it is segregated from incompatible chemicals.
-
Arrange for Pickup: Once the container is full or is no longer being used, contact your institution's EHS department to schedule a waste pickup.[1][13]
Protocol 3.2: Managing Spills & Decontamination
In the event of a spill, the primary goal is containment and subsequent disposal as hazardous waste.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's emergency EHS number.[1]
-
Contain the Spill: For small spills inside a fume hood, contain the liquid using an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[14][15] Do not use combustible materials.
-
Collect Contaminated Material: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[14]
-
Dispose as Hazardous Waste: Place all collected materials into a designated hazardous waste container, seal it, and label it appropriately as "Debris contaminated with Pyridine, 2-(1-methylhydrazino)-". Follow Protocol 3.1 for storage and pickup.
-
Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe management and disposal of Pyridine, 2-(1-methylhydrazino)-.
Caption: Decision workflow for handling and disposal.
Conclusion: A Commitment to a Self-Validating System
The proper management of reactive chemicals like Pyridine, 2-(1-methylhydrazino)- is a cornerstone of laboratory safety. The protocols described herein create a self-validating system where the only endpoint is the secure transfer of hazardous material to trained EHS professionals. By understanding the chemical principles behind these procedures, we not only ensure compliance but also foster a deeply ingrained culture of safety. Always prioritize caution, and when in doubt, consult your EHS department.
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Fisher Scientific. SAFETY DATA SHEET: 2-(Methylamino)pyridine.
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Fisher Scientific. SAFETY DATA SHEET: 2(1H)-Pyridinone, hydrazone.
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Personal protective equipment for handling Pyridine, 2-(1-methylhydrazino)-
Essential Safety and Handling Guide for Pyridine, 2-(1-methylhydrazino)-
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Pyridine, 2-(1-methylhydrazino)-. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, namely pyridine and hydrazine derivatives, to establish a robust safety protocol. The core principle is to treat this compound as a particularly hazardous substance, recognizing the combined risks of its constituent chemical groups.
Understanding the Hazard Landscape
Pyridine, 2-(1-methylhydrazino)- incorporates both a pyridine ring and a methylhydrazine functional group. Therefore, a thorough risk assessment must consider the hazards associated with both classes of compounds.
-
Pyridine Derivatives: These compounds are often flammable liquids with a strong, unpleasant odor.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin, causing skin and serious eye irritation.[3][4] Pyridine itself is a suspected human carcinogen.[1]
-
Hydrazine Derivatives: Hydrazine and its derivatives are highly toxic and corrosive substances.[5] They can cause severe skin burns and eye damage.[6] Inhalation may lead to respiratory irritation and systemic effects, including central nervous system depression.[7] Many hydrazine compounds are considered potential carcinogens.[5]
Based on this, Pyridine, 2-(1-methylhydrazino)- should be presumed to be a flammable, highly toxic, corrosive, and potentially carcinogenic substance. All handling procedures must reflect this high level of risk.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with appropriate materials | Inner Glove: Nitrile or chloroprene for splash protection. Outer Glove: Butyl rubber is the material of choice for handling hydrazines due to its high resistance.[8][9] Neoprene is also a suitable alternative.[9] Always consult the manufacturer's glove compatibility chart.[1] |
| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes and vapors. Standard safety glasses are insufficient.[8][10] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | Provides a barrier against spills and splashes.[8] Trousers should be worn outside of boots to prevent chemicals from entering footwear.[10] |
| Respiratory | Use within a certified chemical fume hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[1][8] For situations where a fume hood is not feasible or during a significant spill, a self-contained breathing apparatus (SCBA) is required.[11][12] Cartridge respirators are not suitable for hydrazine compounds.[11] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is crucial for minimizing exposure risk throughout the chemical's lifecycle in the laboratory.
-
Verification: Upon receipt, ensure the container is intact and properly labeled.
-
Designated Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1][13]
-
Segregation: Keep the container tightly closed and store it segregated from incompatible materials, particularly strong oxidizers and acids.[1]
-
Secondary Containment: Store the primary container within leak-proof secondary containment.[8] The storage location, such as a cabinet, should be clearly labeled to indicate the presence of a particularly hazardous substance.[8]
All manipulations of Pyridine, 2-(1-methylhydrazino)- must be conducted within a designated area, such as a certified chemical fume hood.[1]
-
Waste Collection: Collect all waste containing Pyridine, 2-(1-methylhydrazino)-, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Container Compatibility: Ensure the waste container is made of a material compatible with both pyridine and hydrazine compounds.
-
Disposal Protocol: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[6][14] Do not attempt to neutralize the waste in the lab unless you have a specific, validated protocol. Dilute aqueous solutions of hydrazine can be neutralized with oxidizers like sodium hypochlorite, but this must be done in very dilute solutions and with extreme caution.[11]
Emergency Response Plan
Immediate and correct action is vital in the event of an emergency.
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.[8]
-
Isolate: Restrict access to the spill area. Eliminate all ignition sources.[5]
-
Assess and Act:
-
Small Spill (inside a fume hood): If you are trained and it is safe to do so, use an inert absorbent material (such as dry sand or vermiculite) to contain the spill.[13] Do not use combustible materials like paper towels.[5] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Close the doors and call emergency services.
-
| Exposure Route | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[6][14] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[5][7] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately. |
An emergency eyewash and safety shower must be readily accessible within the immediate work area.[1] All personnel handling this compound must be trained on these emergency procedures and the location of safety equipment.
References
- 2-(Aminomethyl)pyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET: 2-(Methylamino)pyridine. (2016). Spectrum Chemical.
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- SAFETY DATA SHEET: Pyridine. (2025). Sigma-Aldrich.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.).
- SAFETY DATA SHEET: 2-Hydrazinopyridine. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET: Pyridine. (2024). Penta chemicals.
- Hydrazine - Incident management. (n.d.). GOV.UK.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Hydrazine Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
- Safety D
- Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016). CORE Scholar.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Hydrazine. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. nj.gov [nj.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. arxada.com [arxada.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
